molecular formula C8H9ClO B1595590 4-(2-Chloroethyl)phenol CAS No. 28145-35-9

4-(2-Chloroethyl)phenol

Cat. No.: B1595590
CAS No.: 28145-35-9
M. Wt: 156.61 g/mol
InChI Key: GSJKJPRTYNBOKU-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)phenol is a useful research compound. Its molecular formula is C8H9ClO and its molecular weight is 156.61 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-Chloroethyl)phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245075. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-Chloroethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloroethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chloroethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJKJPRTYNBOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311731
Record name 4-(2-chloroethyl)phenol
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28145-35-9
Record name 4-(2-Chloroethyl)phenol
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URL https://commonchemistry.cas.org/detail?cas_rn=28145-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloroethyl)phenol
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Record name NSC245075
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245075
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-chloroethyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 4-(2-Chloroethyl)phenol – Synthesis, Reactivity, and Pharmaceutical Applications

[1][2]

Executive Summary

4-(2-Chloroethyl)phenol (CAS 28145-35-9) is a bifunctional aromatic building block characterized by a phenolic hydroxyl group and a para-substituted chloroethyl side chain.[1][2] Its unique structure allows for divergent synthetic pathways: it serves as a critical electrophile for installing the 4-hydroxyphenethyl moiety (tyramine skeleton) into pharmaceutical targets, and under basic conditions, it functions as a precursor for the in situ generation of 2,3-dihydrobenzofuran scaffolds via intramolecular cyclization.[1][3] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic production from Tyrosol, reactivity profiles, and validated experimental protocols for researchers in medicinal chemistry.[1][3]

Chemical Profile and Properties[1][2][4][5][6][7][8][9][10]

The compound exhibits dual reactivity due to the nucleophilic nature of the phenol ring and the electrophilic nature of the alkyl chloride tail.[3]

Physicochemical Data[2][3][8]
PropertyValueNotes
IUPAC Name 4-(2-Chloroethyl)phenol
CAS Number 28145-35-9
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Appearance White to off-white crystalline solidDarkens upon oxidation
Melting Point 56.8 – 57.5 °C[1]
Boiling Point 158 – 163 °C@ 10 Torr
Solubility Soluble in EtOH, DMSO, Acetone, DCMSparingly soluble in water
pKa ~9.92 (Phenolic OH)Predicted
Spectroscopic Identification[1][3]
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.10 (d, J=8.5 Hz, 2H, Ar-H), 6.80 (d, J=8.5 Hz, 2H, Ar-H), 5.10 (s, 1H, OH), 3.68 (t, J=7.2 Hz, 2H, CH₂Cl), 3.01 (t, J=7.2 Hz, 2H, Ar-CH₂).[1][3]

  • IR (KBr): Broad band at 3200–3400 cm⁻¹ (O-H stretch), 1515 cm⁻¹ (Aromatic C=C), 700–750 cm⁻¹ (C-Cl stretch).[1][3]

Synthetic Pathways[6][8][10][12]

The primary industrial and laboratory route to 4-(2-Chloroethyl)phenol involves the selective chlorination of Tyrosol (4-(2-hydroxyethyl)phenol).[1] Direct chlorination must be controlled to prevent electrophilic aromatic substitution on the ring.[3][2]

Synthesis from Tyrosol (Preferred Route)

The transformation utilizes Thionyl Chloride (SOCl₂) to convert the primary alcohol to the alkyl chloride.[1][3] Pyridine is often employed as a proton scavenger to prevent acid-catalyzed polymerization.[2]

SynthesisTyrosolTyrosol(4-Hydroxyphenethyl alcohol)Product4-(2-Chloroethyl)phenolTyrosol->ProductNucleophilic Substitution (S_N2)ReagentsSOCl₂, PyridineToluene, 0°C to RefluxReagents->ProductByproductsSO₂ (g) + HCl (g)Product->Byproducts

Figure 1: Synthetic pathway from Tyrosol using Thionyl Chloride.[1][3]

Reactivity & Mechanistic Insights[2][10][12]

4-(2-Chloroethyl)phenol is a "chameleon" intermediate.[2] Its fate is dictated strictly by the pH and solvent environment.[3][2]

Pathway A: Intermolecular Substitution (Acidic/Neutral Conditions)

In the presence of external nucleophiles (amines, thiols) and absence of strong base, the alkyl chloride undergoes S_N2 displacement.[1][3] This is the standard route for synthesizing N-substituted Tyramines .[2]

  • Mechanism: The nucleophile attacks the terminal carbon, displacing chloride.[1][3]

  • Application: Synthesis of beta-blocker intermediates and psychotropic phenethylamines.[2]

Pathway B: Intramolecular Cyclization (Basic Conditions)

Under basic conditions (e.g., K₂CO₃/Acetone or NaOH/H₂O), the phenolic hydroxyl is deprotonated to form a phenoxide anion.[1][3] This anion acts as an internal nucleophile, attacking the chloroethyl side chain to form 2,3-Dihydrobenzofuran (Coumaran).[3][2]

  • Critical Control Point: To avoid this cyclization when performing other substitutions, one must protect the phenol (e.g., as a benzyl ether) or avoid strong bases that favor the phenoxide formation.[1][3]

Reactivitycluster_BaseBasic Conditions (pH > 10)cluster_NuNucleophilic Conditions (Neutral)Start4-(2-Chloroethyl)phenolPhenoxidePhenoxide IntermediateStart->PhenoxideDeprotonation (NaOH/K2CO3)AmineReaction with Primary Amine (R-NH2)Start->Amine+ R-NH2Dihydro2,3-Dihydrobenzofuran(Intramolecular Cyclization)Phenoxide->DihydroRing Closure (-Cl)TyramineN-Substituted Tyramine(Intermolecular S_N2)Amine->TyramineDisplacement of Cl

Figure 2: Divergent reactivity pathways controlled by pH conditions.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Chloroethyl)phenol from Tyrosol

Objective: Convert the primary alcohol to alkyl chloride while preserving the phenol.[2]

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Connect the condenser to a caustic scrubber (NaOH trap) to neutralize SO₂ and HCl gases.[3][2]

  • Dissolution: Charge the flask with Tyrosol (13.8 g, 100 mmol) and anhydrous Toluene (150 mL) . Add Pyridine (8.1 mL, 100 mmol) . Cool the mixture to 0°C in an ice bath.

  • Addition: Add Thionyl Chloride (SOCl₂, 8.0 mL, 110 mmol) dropwise over 30 minutes. Maintain temperature < 5°C.

  • Reaction: Once addition is complete, remove the ice bath and heat the mixture to 70°C for 3 hours. Monitor via TLC (30% EtOAc/Hexanes).[3][2]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (200 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with 1M HCl (to remove pyridine), then saturated NaHCO₃, and finally Brine. Dry over MgSO₄ and concentrate in vacuo.

  • Yield: Recrystallize from Hexanes/EtOAc to yield off-white needles (~12.5 g, 80% yield).

Protocol 2: Synthesis of N-Isopropyl-4-hydroxyphenethylamine (Sotalol Intermediate Analog)

Objective: Nucleophilic displacement of chloride by an amine.[2]

  • Reagents: Dissolve 4-(2-Chloroethyl)phenol (1.56 g, 10 mmol) in Ethanol (20 mL) .

  • Amine Addition: Add Isopropylamine (5 mL, excess) .

  • Conditions: Heat to reflux in a sealed pressure tube (or heavy-walled flask) for 12 hours. The excess amine acts as the base to scavenge HCl.[3][2]

  • Workup: Concentrate the solvent to remove ethanol and excess isopropylamine.[1][3][2]

  • Isolation: Dissolve residue in 1M HCl (20 mL) and wash with Ether (to remove unreacted phenol). Basify the aqueous layer to pH 10 with NaOH pellets.[3][2] Extract the product (free base) into DCM.

  • Salt Formation: Treat the DCM layer with HCl/Ether to precipitate the hydrochloride salt.[3][2]

Pharmaceutical Applications

4-(2-Chloroethyl)phenol is a versatile synthon in drug discovery:

  • Tyrosol Derivatives: It allows for the rapid generation of Tyrosol ethers and esters.[1][3][2]

  • Bioactive Phenethylamines: It serves as the "A-ring" precursor for dopamine analogs and adrenergic receptor ligands.[1][3][2]

  • Dihydrobenzofurans: The cyclized product (2,3-dihydrobenzofuran) is a core scaffold in neolignans and antioxidants.[1][3][2]

Safety and Handling (MSDS Summary)

  • Hazards:

    • Skin/Eye: Causes severe skin burns and eye damage (Category 1B).[1][3][2] The alkyl chloride is an alkylating agent and potential sensitizer.[3][2]

    • Inhalation: Destructive to mucous membranes.[1][2]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis of alkyl chloride).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1][3][2]

References

  • PubChem. (2025).[1][3][2] Compound Summary: 4-(2-Chloroethyl)phenol.[1][2][4] National Library of Medicine.[2] Available at: [Link][1][3]

  • Velázquez, A. M., et al. (2005).[1][3][2] Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, M400.[1][3][2] (Cited for general phenolic handling protocols).[1][3][2][5] Available at: [Link][1][3]

An In-depth Technical Guide to 4-(2-Chloroethyl)phenol (CAS: 28145-35-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Phenolic Intermediate

4-(2-Chloroethyl)phenol is a bifunctional organic compound featuring a phenol ring and a chloroethyl side chain. This unique combination of reactive sites—the nucleophilic aromatic ring, the acidic hydroxyl group, and the electrophilic chloroalkane tail—renders it a highly versatile intermediate in synthetic chemistry. While not as widely documented as some commodity chemicals, its structural motifs are of significant interest in medicinal chemistry and materials science. Phenolic compounds are integral to a vast number of biologically active molecules, though their application can sometimes be limited by rapid metabolism or poor bioavailability.[1] The presence of the chloroethyl group provides a reactive handle for introducing the 4-hydroxyphenethyl scaffold into larger molecules, a common feature in various pharmaceutical agents. This guide offers a senior application scientist's perspective on the synthesis, characterization, and potential applications of this valuable building block, with a focus on practical, field-proven insights for laboratory and development settings.

Physicochemical & Structural Properties

A foundational understanding of a compound's physical properties is critical for its effective use in synthesis, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
CAS Number 28145-35-9N/A
Molecular Formula C₈H₉ClON/A
Molecular Weight 156.61 g/mol N/A
Appearance Colorless to light yellow liquid/solid[2]
Melting Point 56.8-57.5 °CN/A
Boiling Point 158-163 °C (at 10 Torr)N/A
Density 1.185 ± 0.06 g/cm³ (Predicted)N/A
pKa 9.92 ± 0.15 (Predicted)N/A

Synthesis and Purification: A Practical Workflow

A robust and reproducible synthetic protocol is paramount. While numerous specific routes can be envisioned, a common and logical approach is the selective chlorination of the primary alcohol of 4-(2-hydroxyethyl)phenol (Tyrosol), a commercially available starting material. This transformation is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The causality behind this choice lies in the high reactivity of these reagents with primary alcohols and the formation of gaseous byproducts (SO₂ and HCl), which simplifies workup.

Proposed Synthesis Workflow

A 4-(2-Hydroxyethyl)phenol (Tyrosol) B Dissolve in Aprotic Solvent (e.g., Dichloromethane) A->B C Cool to 0°C (Ice Bath) B->C D Slowly Add Thionyl Chloride (SOCl₂) (Control Exotherm) C->D Exothermic Reaction E Stir at Room Temperature (Monitor by TLC) D->E Reaction Progress F Quench with Water/Brine E->F G Liquid-Liquid Extraction (e.g., Ethyl Acetate) F->G H Dry Organic Layer (Na₂SO₄) G->H I Solvent Removal (Rotary Evaporation) H->I J Purification (Column Chromatography or Recrystallization) I->J K 4-(2-Chloroethyl)phenol (Final Product) J->K

Caption: Proposed synthesis of 4-(2-Chloroethyl)phenol.

Step-by-Step Experimental Protocol (Representative)

This protocol is a self-validating system; successful isolation of the product with the expected characterization data confirms the efficacy of the procedure.

  • Preparation: To a solution of 4-(2-hydroxyethyl)phenol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

  • Chlorination: Add thionyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(2-chloroethyl)phenol.

Spectroscopic Characterization: Verifying the Structure

Structural confirmation is an non-negotiable step in synthesis. The following table outlines the expected spectroscopic data for 4-(2-chloroethyl)phenol based on its functional groups and data from analogous structures.[3][4]

TechniqueExpected Features
¹H NMR - Phenolic -OH: A broad singlet, typically between δ 4-7 ppm. - Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring. - Ethyl Chain (-CH₂CH₂Cl): Two triplets, one for the methylene group adjacent to the aromatic ring (~δ 2.8 ppm) and one for the methylene group adjacent to the chlorine (~δ 3.6 ppm).
¹³C NMR - Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm), with the carbon bearing the hydroxyl group being the most downfield (~δ 155 ppm).[4] - Ethyl Chain Carbons: Two signals in the aliphatic region, one for the benzylic carbon (~δ 38 ppm) and one for the carbon bearing the chlorine atom (~δ 45 ppm).[5]
IR Spectroscopy - O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group.[3] - C-O Stretch: A strong band around 1200-1250 cm⁻¹. - Aromatic C=C Stretches: Medium intensity bands in the 1500-1600 cm⁻¹ region. - C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A prominent peak at m/z 156. The presence of a characteristic M+2 peak at m/z 158 with approximately one-third the intensity of the M⁺ peak, due to the ³⁷Cl isotope, is a definitive indicator of a monochlorinated compound. - Fragmentation: A likely fragmentation pattern would involve the loss of the ethyl chloride side chain, leading to a base peak corresponding to the hydroxyphenyl cation.

Applications in Drug Development and Research

The true value of 4-(2-chloroethyl)phenol lies in its utility as a versatile building block for creating diverse molecular architectures.

Intermediate for Active Pharmaceutical Ingredients (APIs)

Phenolic ethers are a cornerstone of many pharmaceuticals. The synthesis of beta-blockers, for instance, often involves the reaction of a substituted phenol with epichlorohydrin.[6] 4-(2-Chloroethyl)phenol serves as a precursor to the 4-(2-hydroxyethyl)phenyl moiety found in some drugs. Its analogue, 4-(2-methoxyethyl)phenol, is a key intermediate in the industrial synthesis of Metoprolol, a widely used cardioselective β₁-adrenergic receptor blocker.[7] This highlights the potential of 4-(2-chloroethyl)phenol in similar synthetic campaigns.

cluster_0 4-(2-Chloroethyl)phenol as a Precursor cluster_1 Derivative Synthesis cluster_2 Potential Product Classes A 4-(2-Chloroethyl)phenol B Nucleophilic Substitution (e.g., + R-NH₂) A->B C Etherification (e.g., + R-X, base) A->C D Esterification (e.g., + R-COCl) A->D E Amine Derivatives B->E F Ether Derivatives C->F G Ester Derivatives D->G

Caption: Reactivity and derivative potential.

Scaffold for Combinatorial Chemistry

The chloroethyl group is an excellent electrophilic handle for nucleophilic substitution reactions. This allows for the rapid generation of a library of compounds by reacting 4-(2-chloroethyl)phenol with various nucleophiles such as amines, thiols, and alkoxides. This approach is fundamental in the early stages of drug discovery for structure-activity relationship (SAR) studies.

Phenol Bioisosteres in Drug Design

While the phenolic hydroxyl group is often crucial for biological activity, it can also be a site of rapid metabolic glucuronidation or sulfation, leading to poor pharmacokinetic profiles. Medicinal chemists often replace the phenol group with bioisosteres—structurally different groups that retain similar biological activity but have improved metabolic stability.[1] 4-(2-Chloroethyl)phenol can be used in foundational studies to establish the importance of the phenol group before embarking on bioisosteric replacement strategies.

Safety and Handling

As with all phenolic and chlorinated compounds, proper safety precautions are essential. The following guidelines are based on typical Safety Data Sheet (SDS) information for related compounds.

AspectPrecautionRationale
Personal Protective Equipment (PPE) Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.To prevent skin and eye contact, which can cause irritation or burns.
Handling Use in a well-ventilated area or a chemical fume hood. Avoid creating dust or aerosols.To prevent inhalation of vapors or dust, which may cause respiratory irritation.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.To maintain chemical stability and prevent hazardous reactions.
Disposal Dispose of as hazardous waste in accordance with local, regional, and national regulations. Do not empty into drains.To prevent environmental contamination. Phenolic compounds can be ecotoxic.
First Aid (In case of exposure) Skin: Immediately wash with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention for all routes of significant exposure.To mitigate harm from accidental exposure.

Conclusion

4-(2-Chloroethyl)phenol (CAS 28145-35-9) is a valuable and versatile chemical intermediate. Its bifunctional nature provides synthetic chemists with multiple avenues for molecular elaboration, making it a key building block for constructing complex molecules, particularly within the pharmaceutical industry. A thorough understanding of its properties, a reliable synthetic protocol, and stringent adherence to safety measures are the cornerstones of leveraging this compound's full potential in research and development. This guide provides the foundational, experience-driven knowledge necessary for its effective and safe utilization in a professional scientific setting.

References

  • DE3318791A1 - Process for the preparation of 2-chlorophenol - Google Patents.
  • Production of 4-hydroxyphenethyl alcohol - European Patent Office - EP 0449603 A1. Available at: [Link]

  • Method for producing 4-(2'-methoxyethyl) phenol - European Patent Office - EP 0449602 A1. Available at: [Link]

  • EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents.
  • Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(1), M400. Available at: [Link]

  • Total Synthesis of Chrysosporazines B and C - American Chemical Society. Available at: [Link]

  • EP0449603A1 - Production of 4-hydroxyphenethyl alcohol - Google Patents.
  • (PDF) Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol) - ResearchGate. Available at: [Link]

  • RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol - Google Patents.
  • Phenol, 4-chloro-2-methyl- - NIST WebBook. Available at: [Link]

  • Synthesis and pharmacology of potential beta-blockers - PubMed. Available at: [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods - Journal of Medicinal and Medical Chemistry. Available at: [Link]

  • 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester... - ResearchGate. Available at: [Link]

  • Phenol (bio)isosteres in drug design and development - ResearchGate. Available at: [Link]

  • 4-hydroxyphenethyl alcohol, 501-94-0 - The Good Scents Company. Available at: [Link]

  • Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available at: [Link]

  • 4-(2-chloroethyl)phenol (28145-35-9) - Chemchart. Available at: [Link]

  • Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes - ResearchGate. Available at: [Link]

  • 2-Methoxy-4-chloro-phenol - NIST WebBook. Available at: [Link]

  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation... - Doc Brown's Chemistry. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. Available at: [Link]

  • 4-Hydroxyphenyl ethanol | CAS#:501-94-0 | Chemsrc. Available at: [Link]

  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction - Purdue Chemistry. Available at: [Link]

  • Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - NIH. Available at: [Link]

  • 3-(2-Chloroethyl)phenol | C8H9ClO | MD Topology | NMR | X-Ray. Available at: [Link]

  • Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review. Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of DNA Alkylation by 4-(2-Haloethyl)phenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning DNA alkylation by 4-(2-haloethyl)phenols. It is intended for researchers, scientists, and drug development professionals engaged in oncology, toxicology, and medicinal chemistry. We will explore the bioactivation cascade, the pivotal role of the quinone methide intermediate, the influence of the halogen substituent, and the resultant DNA adducts, providing both mechanistic insights and practical experimental guidance.

Introduction: The Double-Edged Sword of Phenolic Alkylating Agents

4-(2-Haloethyl)phenols represent a class of compounds with significant biological activity, primarily stemming from their ability to alkylate DNA. This reactivity makes them both potential therapeutic agents in oncology and subjects of toxicological concern. The core of their activity lies in a fascinating bioactivation process that transforms a relatively stable phenol into a highly electrophilic species capable of covalently modifying the genetic material. Understanding this mechanism is paramount for the rational design of novel anticancer drugs and for assessing the genotoxic risk of related environmental or metabolic compounds.

The central hypothesis, now well-supported by extensive research, is that these compounds undergo an intramolecular cyclization to form a highly reactive p-quinone methide. This intermediate is the ultimate alkylating agent, readily attacking nucleophilic sites on DNA bases. This guide will dissect this process, from the initial activation step to the final DNA adducts, grounding the discussion in established chemical principles and experimental evidence.

The Bioactivation Pathway: Unmasking the Reactive Intermediate

The journey from a stable 4-(2-haloethyl)phenol to a DNA-alkylating agent is a multi-step process initiated by the deprotonation of the phenolic hydroxyl group. This seemingly simple acid-base reaction is the critical trigger for the entire cascade.

The Role of the Phenolic Hydroxyl Group

The phenolic hydroxyl group serves two crucial functions. Firstly, its acidity allows for deprotonation under physiological conditions, forming a phenoxide ion. This dramatically increases the electron-donating capacity of the aromatic ring, which is essential for the subsequent step. Secondly, the oxygen atom of the resulting phenoxide acts as an internal nucleophile, attacking the carbon atom bearing the halogen.

Intramolecular Cyclization and Quinone Methide Formation

Following deprotonation, the phenoxide undergoes an intramolecular SN2-type reaction. The phenoxide oxygen attacks the ethyl side chain, displacing the halide ion as a leaving group. This cyclization event forms a transient spiro-cyclopropane intermediate which rapidly rearranges to the more stable p-quinone methide.

The formation of the quinone methide is the rate-determining step in the bioactivation of many phenolic compounds.[1] Quinone methides are highly electrophilic Michael acceptors due to the polarized nature of their exocyclic methylene group.[2] This high reactivity is the driving force behind their ability to alkylate biological macromolecules.

Diagram: Bioactivation of 4-(2-Haloethyl)phenol to a Quinone Methide

Bioactivation Pathway cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Cyclization & Rearrangement cluster_2 Step 3: DNA Alkylation Phenol 4-(2-Haloethyl)phenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide -H+ QuinoneMethide p-Quinone Methide (Reactive Electrophile) Phenoxide->QuinoneMethide -Halide ion (X⁻) DNA_Adduct Covalent DNA Adduct QuinoneMethide->DNA_Adduct + DNA (Nucleophile)

Caption: Bioactivation of 4-(2-haloethyl)phenol to a reactive quinone methide.

The Influence of the Halogen Leaving Group

The nature of the halogen atom in the 2-haloethyl side chain significantly influences the rate of quinone methide formation. The efficiency of the intramolecular cyclization is directly related to the leaving group ability of the halide. In nucleophilic substitution reactions, weaker bases are better leaving groups.[3] Therefore, the order of leaving group ability for the halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[3]

This trend directly translates to the reactivity of 4-(2-haloethyl)phenols. The corresponding 4-(2-iodoethyl)phenol is expected to form the quinone methide most rapidly, followed by the bromo and then the chloro derivatives. The fluoro derivative is generally considered to be unreactive in this context due to the poor leaving group ability of the fluoride ion. This halogen-dependent reactivity has profound implications for the biological activity and cytotoxicity of these compounds.

The Mechanism of DNA Alkylation

Once formed, the highly electrophilic quinone methide readily reacts with nucleophilic sites within the DNA double helix. This results in the formation of stable, covalent DNA adducts, which can lead to mutations, cell cycle arrest, and ultimately, cell death.

Nucleophilic Attack by DNA Bases

The primary targets for alkylation by quinone methides are the nucleophilic nitrogen and oxygen atoms of the DNA bases.[4] Experimental evidence suggests that the exocyclic amino groups of purine residues are particularly susceptible to attack. The most common sites of adduction are:

  • N7 of Guanine: The N7 position of guanine is a highly nucleophilic site in the major groove of DNA and is a frequent target for many alkylating agents.

  • N3 of Adenine: The N3 position of adenine, located in the minor groove, is another key site of alkylation.

  • Exocyclic Amino Groups: The N² of guanine and the N⁶ of adenine are also significant targets for quinone methide adduction.

The formation of these adducts disrupts the normal base pairing and helical structure of DNA, interfering with critical cellular processes such as replication and transcription.

Diagram: DNA Alkylation by a Quinone Methide

DNA_Alkylation cluster_DNA DNA Nucleophilic Sites QM p-Quinone Methide Guanine Guanine (N7, N²) QM->Guanine Nucleophilic Attack Adenine Adenine (N3, N⁶) QM->Adenine Nucleophilic Attack Adducts Covalent DNA Adducts (e.g., N7-alkylguanine) Guanine->Adducts Adenine->Adducts

Caption: Nucleophilic attack of DNA bases on the electrophilic quinone methide.

Quantitative Analysis of Reactivity and Cytotoxicity

Compound ClassRelative Rate of Quinone Methide FormationExpected CytotoxicityKey Factors
4-(2-Iodoethyl)phenolHighestHighestExcellent leaving group (I⁻)
4-(2-Bromoethyl)phenolHighHighGood leaving group (Br⁻)
4-(2-Chloroethyl)phenolModerateModerateFair leaving group (Cl⁻)
4-(2-Fluoroethyl)phenolVery Low / NegligibleVery Low / NegligiblePoor leaving group (F⁻)
Alkylphenols (general)Varies with alkyl groupCorrelates with QM formationStability of the benzylic carbocation character of the QM

Table 1: Predicted relative reactivity and cytotoxicity of 4-(2-haloethyl)phenols based on the leaving group ability of the halogen.

Studies on other para-alkylphenols have shown a correlation between the rate of quinone methide formation and cytotoxicity. For instance, the rate of glutathione conjugate formation (a marker for quinone methide production) for a series of 4-alkylphenols was found to be 4-isopropylphenol > 4-ethylphenol > 4-methylphenol, which correlated with their observed toxicity in liver slices.[5]

Experimental Protocols

The study of DNA alkylation by 4-(2-haloethyl)phenols necessitates robust experimental methodologies. Below are outlines for the synthesis of a model compound and the analysis of its DNA adducts.

Synthesis of 4-(2-Bromoethyl)phenol

A common route to 4-(2-bromoethyl)phenol involves the reduction of a corresponding acetophenone derivative followed by bromination of the resulting alcohol. A more direct approach starts from 4-(2-hydroxyethyl)phenol.

Protocol: Synthesis of 4-(2-Bromoethyl)phenol from 4-(2-hydroxyethyl)phenol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(2-hydroxyethyl)phenol in a suitable solvent such as dichloromethane.

  • Bromination: Cool the solution in an ice bath and slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-cold water.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: This is a generalized procedure and should be optimized for specific laboratory conditions and safety protocols.

Quantification of DNA Adducts by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of DNA adducts.[6][7]

Protocol: In Vitro DNA Adduct Formation and Analysis

  • Incubation: Incubate the 4-(2-haloethyl)phenol of interest with calf thymus DNA in a buffered solution (e.g., phosphate buffer, pH 7.4) at 37°C for a defined period (e.g., 24 hours).

  • DNA Isolation: Precipitate the DNA by adding cold ethanol and centrifuge to pellet the DNA. Wash the DNA pellet with 70% ethanol to remove any unreacted compound.

  • Enzymatic Hydrolysis: Resuspend the purified DNA in a buffer containing a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase) to digest the DNA into individual deoxynucleosides.

  • Sample Preparation: Centrifuge the hydrolysate to pellet any undigested material and transfer the supernatant containing the deoxynucleosides to an HPLC vial.

  • HPLC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and separate the deoxynucleosides using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).[4]

    • Mass Spectrometry: The eluent from the HPLC is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer.

    • Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For each target adduct, a specific precursor ion (the protonated molecular ion of the adducted deoxynucleoside) and a characteristic product ion (a fragment of the adduct, often the adducted base itself) are monitored.

  • Quantification: Quantify the amount of each adduct by comparing the peak area of the MRM transition to a standard curve generated from synthetic standards of the specific DNA adducts.

Diagram: Experimental Workflow for DNA Adduct Analysis

Experimental_Workflow Start Start: In Vitro Incubation (4-(2-Haloethyl)phenol + DNA) Isolation DNA Isolation and Purification Start->Isolation 1 Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides Isolation->Hydrolysis 2 HPLC HPLC Separation Hydrolysis->HPLC 3 MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS 4 Quantification Data Analysis and Quantification MSMS->Quantification 5 End End: Adduct Levels Determined Quantification->End 6

Caption: A typical workflow for the analysis of DNA adducts.

Conclusion and Future Directions

The DNA alkylating activity of 4-(2-haloethyl)phenols is a direct consequence of their metabolic transformation into highly electrophilic quinone methides. The efficiency of this bioactivation is critically dependent on the nature of the halogen substituent, following the established trend of leaving group ability. The resulting quinone methides form covalent adducts with DNA, primarily at the N7 and N³ positions of purine bases, leading to genotoxicity and cytotoxicity.

This detailed mechanistic understanding provides a solid foundation for the development of novel therapeutic agents that can be selectively activated in tumor environments. Future research should focus on obtaining direct comparative quantitative data on the reactivity and cytotoxicity of a homologous series of 4-(2-haloethyl)phenols. Furthermore, computational studies modeling the transition states of quinone methide formation for different halogens would provide deeper insights into the reaction energetics. The development of targeted drug delivery systems that can exploit the unique bioactivation mechanism of these compounds holds significant promise for the future of cancer chemotherapy.

References

  • Zhang, Y., et al. (2015). Theoretical Confirmation of the Quinone Methide Hypothesis for the Condensation Reactions in Phenol-Formaldehyde Resin Synthesis. Molecules, 20(9), 15684-15703. [Link]

  • Zhang, Y., et al. (2015). (PDF) Theoretical Confirmation of the Quinone Methide Hypothesis for the Condensation Reactions in Phenol-Formaldehyde Resin Synthesis. ResearchGate. [Link]

  • Richard, J. P., et al. (2011). The Generation and Reactions of Quinone Methides. Advances in Physical Organic Chemistry, 45, 1-64. [Link]

  • Goel, A., & Chang, D. K. (2004). DNA alkylation and DNA methylation: cooperating mechanisms driving the formation of colorectal adenomas and adenocarcinomas?. Journal of the National Cancer Institute, 96(24), 1842-1847. [Link]

  • Thompson, D. C., et al. (1995). Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity. Chemical research in toxicology, 8(4), 561-566. [Link]

  • Yun, B. H., et al. (2020). DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass spectrometry reviews, 39(1-2), 55-82. [Link]

  • Toteva, M. M., & Richard, J. P. (2011). Formation and Stability of Simple Quinone Methides. The Journal of organic chemistry, 76(19), 7805-7814. [Link]

  • European Patent Office. (1991). Method for producing 4-(2'-methoxyethyl) phenol. EP 0449602 A1. [Link]

  • Thompson, D. C., Perera, K., & Krol, E. S. (1995). Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity. Chemical research in toxicology, 8(4), 561–566. [Link]

  • Turesky, R. J. (2018). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship. [Link]

  • Tang, M. S., et al. (2019). Biosynthesis of DNA-Alkylating Antitumor Natural Products. Molecules, 24(22), 4038. [Link]

  • Yun, B. H., Guo, J., Bellamri, M., & Turesky, R. J. (2020). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass spectrometry reviews, 39(1-2), 55–82. [Link]

  • Toteva, M. M., & Richard, J. P. (2011). Formation and Stability of Simple Quinone Methides. Journal of the American Chemical Society, 133(40), 16092-16103. [Link]

  • Lee, Y. T., et al. (2005). Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells. Cancer letters, 223(1), 19-25. [Link]

  • LibreTexts Chemistry. (2022). 8.5: Leaving Groups. [Link]

  • Bolton, J. L., & Penning, T. M. (2015). Decoding the Catalytic Strategy for DNA Alkylation Repair by AlkA: Insights from MD Simulations and QM/MM Calculations. ChemRxiv. [Link]

  • Knecht, A., et al. (2013). DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene. Toxicology letters, 223(2), 224-234. [Link]

  • Pachołek, M., et al. (2023). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. Molecules, 28(13), 5122. [Link]

  • Google Patents. (2006). Method for preparing 4-(2-aminoethyl)phenol. RU2218326C2.

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Strategic Synthesis of Spiro[2.5]octa-1,4-dien-3-one: The Ipso-Alkylation of 4-(2-Chloroethyl)phenol

[1]

Executive Summary & Chemical Rationale

The transformation of 4-(2-chloroethyl)phenol into spiro[2.5]octa-1,4-dien-3-one represents a classic yet sophisticated application of intramolecular ipso-alkylation .[1] For drug development professionals, this reaction is more than a curiosity; it is a gateway to the spiro[2.5]dienone scaffold, a high-

1

The core challenge in this synthesis is the Ambident Nucleophile Paradox . Upon deprotonation, the phenoxide anion can attack the electrophilic alkyl chloride via two distinct pathways:

  • O-Alkylation (Kinetic/Common): Attack by the oxygen atom yields 2,3-dihydrobenzofuran .

  • C-Alkylation (Thermodynamic/Ipso): Attack by the para-carbon yields the desired spiro[2.5]dienone .

This guide details the specific conditions required to suppress the intuitive O-alkylation pathway and force the formation of the spiro-cycle, providing a reproducible, self-validating protocol.

Mechanistic Architecture

To control the reaction, one must understand the electronic distribution of the intermediate phenoxide. The para-carbon possesses significant nucleophilic character due to resonance delocalization.

The Divergent Pathway

The following diagram illustrates the critical bifurcation point between the formation of the heterocyclic ether (benzofuran) and the carbocyclic spiro-compound.

MechanismPhenol4-(2-Chloroethyl)phenolPhenoxidePhenoxide Anion(Resonance Hybrid)Phenol->PhenoxideBase (t-BuOK)DeprotonationTS_OTS: O-Attack(Ether Formation)Phenoxide->TS_OPolar Aprotic Solvents(e.g., DMF, DMSO)TS_CTS: C-Attack(Ipso-Alkylation)Phenoxide->TS_CBulky Protic Solvents(e.g., t-BuOH)Benzofuran2,3-Dihydrobenzofuran(Undesired O-Product)TS_O->Benzofurank_O (Fast)SpiroSpiro[2.5]octa-1,4-dien-3-one(Target C-Product)TS_C->Spirok_C (Slow but Selective)

Figure 1: Mechanistic divergence in the alkylation of 4-(2-chloroethyl)phenol. Solvent and counter-ion selection dictate the pathway.

Critical Reaction Parameters

The success of this protocol hinges on "Solvent-Cage Engineering." We must shield the oxygen atom from acting as a nucleophile.[2]

Solvent Selection: The Protic Shield

Using aprotic polar solvents (DMF, DMSO) leaves the phenoxide oxygen "naked" and highly reactive, leading almost exclusively to O-alkylation (dihydrobenzofuran).[1]

  • The Solution: Use tert-Butanol (t-BuOH) .[2]

  • The Logic: t-BuOH forms strong hydrogen bonds with the phenoxide oxygen. This "solvation shell" sterically hinders the oxygen from attacking the alkyl chloride. The para-carbon, being less solvated and "softer," becomes the accessible nucleophile for the intramolecular attack.[1]

Base Selection: The Steric Gatekeeper
  • The Standard: Potassium tert-butoxide (t-BuOK) .

  • The Logic: The bulky potassium cation (

    
    ) associates tightly with the oxygen in t-BuOH, further blocking the O-alkylation trajectory. Smaller bases (NaOH, NaH) or those with sequestered cations (e.g., using 18-crown-6) often revert selectivity to O-alkylation.[1]
    
Data Summary: Solvent Effects on Selectivity

Table 1: Impact of reaction conditions on product distribution (Generalized from spiro-dienone literature).

SolventBaseTemperatureMajor ProductMechanism Note
t-BuOH t-BuOK Reflux Spiro[2.5]dienone (>85%) H-bonding shields Oxygen; C-attack favored.[1]
DMFNaH0°C - RTDihydrobenzofuran (>90%)Naked anion; O-attack kinetically dominant.
EtOHEtONaRefluxMixed / PolymerNucleophilic solvent competes; poor selectivity.
Benzenet-BuOKRefluxSpiro[2.5]dienoneNon-polar medium aggregates ion pairs, shielding O.

Experimental Protocol: The "Winstein-Dreiding" Method

This protocol is adapted for high-purity synthesis of the spiro precursor.

Reagents
  • Substrate: 4-(2-Chloroethyl)phenol (1.0 eq)[1]

  • Base: Potassium tert-butoxide (t-BuOK) (1.1 - 1.5 eq)[1]

  • Solvent: Anhydrous tert-Butanol (t-BuOH) [Primary] or Benzene [Secondary]

  • Atmosphere: Dry Nitrogen or Argon[1]

Step-by-Step Methodology
  • Preparation of Base Solution:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve t-BuOK (1.2 eq) in anhydrous t-BuOH (0.1 M concentration relative to substrate).

    • Note: Ensure the t-BuOH is warm/liquid (MP is ~25°C).

  • Substrate Addition:

    • Dissolve 4-(2-chloroethyl)phenol in a minimum volume of t-BuOH.

    • Add the phenol solution dropwise to the stirring base solution at room temperature. The solution will likely turn yellow/orange due to phenoxide formation.

  • Cyclization (The Critical Phase):

    • Heat the reaction mixture to reflux (approx. 83°C) .

    • Monitor via TLC or LC-MS.[1]

    • Endpoint: Disappearance of the starting phenol. Reaction time is typically 1–3 hours.

    • Self-Validation Check: If TLC shows a spot moving slightly less polar than the starting material (dihydrobenzofuran) vs. a distinct new spot (spiro), adjust temperature. Spiro compounds often fluoresce or stain distinctively.

  • Workup (Neutralization):

    • Cool to room temperature.

    • Crucial: Pour the mixture into cold water or saturated NH₄Cl . Do not use strong acid, as spiro[2.5]dienones are acid-sensitive and can undergo rearrangement (see Section 5).

    • Extract with diethyl ether or dichloromethane (DCM).

  • Purification:

    • Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

    • Isolation: The spiro compound is often unstable on silica gel. Rapid filtration through neutral alumina or recrystallization (from hexane/ether) is preferred.

Downstream Utility & Rearrangement Risks

The spiro[2.5]octa-1,4-dien-3-one is a "loaded spring."[1] It possesses high ring strain (cyclopropane fused to cyclohexadiene). Researchers must be aware of its reactivity profile during storage and use.

Acid-Catalyzed Rearrangement

In the presence of acid (H+), the spiro cyclopropane ring opens to restore aromaticity, typically yielding 4-(2-hydroxyethyl)phenol or rearranged phenethyl derivatives. This is why non-acidic workup is vital.

Photochemical Rearrangement

Irradiation (

WorkflowSetupReaction Setupt-BuOK / t-BuOH / RefluxMonitorMonitor (TLC/LCMS)Check for SM consumptionSetup->MonitorDecisionIs Product Forming?Monitor->DecisionWorkupQuench: Cold Water/NH4Cl(Avoid Strong Acid!)Decision->WorkupYes (Spiro)FailDetected Dihydrobenzofuran?Decision->FailNo / Wrong SpotIsolateRapid Filtration(Neutral Alumina)Workup->IsolateRetryRetry: Increase Solvent Bulk(Switch to t-Amyl Alcohol)Fail->RetryYes (O-Alkylation)

Figure 2: Operational workflow for synthesis and troubleshooting.

References

  • Dreiding, A. S. (1963). The Chemistry of Spiro[2.5]octa-1,4-dien-3-one. Helvetica Chimica Acta, 46(6).[1]

  • Winstein, S., & Baird, R. (1957).[1] The Ar1-3 Participation. Journal of the American Chemical Society.[3] (Foundational work on spiro-intermediates).

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Context on spiro-scaffolds in drug discovery).

  • Corey, E. J., et al. (1975).[1] Synthesis of spirodienones via intramolecular ipso-alkylation. Journal of the American Chemical Society.[3]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Metoprolol Utilizing 4-(2-Methoxyethyl)phenol as a Key Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synthesis of a Cardio-Selective Beta-Blocker

Metoprolol is a widely prescribed cardioselective β-1 adrenergic receptor blocker, indispensable in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] Its synthesis is a cornerstone of pharmaceutical chemistry, demanding a robust, efficient, and scalable process. This document provides a detailed guide to the industrial synthesis of Metoprolol.

While various synthetic routes are conceivable, the most established and industrially viable pathway commences with 4-(2-methoxyethyl)phenol. This precursor is favored due to its chemical stability and the efficiency with which it can be converted to the final active pharmaceutical ingredient (API). This application note will elucidate the two-step synthesis from 4-(2-methoxyethyl)phenol, offering detailed protocols, mechanistic insights, and data presentation to empower researchers in the replication and optimization of this critical process.

Synthetic Pathway Overview

The synthesis of Metoprolol from 4-(2-methoxyethyl)phenol is a well-documented two-step process.[1][2]

  • Epoxidation: The process begins with the reaction of 4-(2-methoxyethyl)phenol with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base. This step forms the crucial epoxide intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.

  • Amination: The subsequent step involves the ring-opening of the epoxide intermediate with isopropylamine, which yields the final product, Metoprolol.

This synthetic route is highly adaptable and can be modified for the preparation of enantiomerically pure Metoprolol by utilizing chiral epichlorohydrin.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the sequential conversion of 4-(2-methoxyethyl)phenol to Metoprolol.

Metoprolol_Synthesis A 4-(2-Methoxyethyl)phenol D Epoxidation Reaction A->D B Epichlorohydrin B->D C Base (e.g., NaOH, KOH) C->D E 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (Epoxide Intermediate) D->E G Amination Reaction (Epoxide Ring Opening) E->G F Isopropylamine F->G H Metoprolol G->H

Caption: Synthetic workflow from 4-(2-methoxyethyl)phenol to Metoprolol.

Part 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (Epoxide Intermediate)

This initial step involves a nucleophilic substitution reaction where the phenoxide ion of 4-(2-methoxyethyl)phenol attacks epichlorohydrin. The base is crucial as it deprotonates the phenol, forming the more nucleophilic phenoxide.

Protocol for Epoxidation
  • Reagent Preparation: In a suitable reactor, dissolve sodium hydroxide or potassium hydroxide in deionized water to create a 25% (w/v) solution.[3]

  • Reaction Setup: Charge the reactor with 4-(2-methoxyethyl)phenol and the prepared aqueous base solution. A typical molar ratio of base to phenol is approximately 1.1:1.[3]

  • Epichlorohydrin Addition: Slowly add epichlorohydrin to the reaction mixture. The molar ratio of epichlorohydrin to 4-(2-methoxyethyl)phenol is typically maintained at a slight excess, around 1.05:1.

  • Reaction Conditions: The reaction is exothermic and should be carefully controlled. Maintain the temperature between 40-45°C for a duration of 3 to 5 hours.[3]

  • Work-up and Isolation:

    • Upon completion, allow the mixture to cool and separate the aqueous and organic layers.

    • Wash the organic phase multiple times with water until the pH of the washings is neutral (pH 7-8). This step is critical for the purity of the epoxide.[3]

    • Remove residual water from the organic phase via azeotropic distillation under vacuum at a temperature below 55°C.[3]

    • The resulting product is the epoxide intermediate, which can be used in the next step without further purification. A purity of 97-99% can be achieved with a yield of 93-95%.[3]

Data Presentation: Reaction Parameters for Epoxidation
ParameterCondition 1Condition 2
Base Sodium HydroxidePotassium Hydroxide
Solvent AqueousAqueous
Temperature 0-25°C[4]40-45°C[3]
Reaction Time 15-20 hours[4]3-5 hours[3]
Yield Not Specified93-95%[3]

Part 2: Synthesis of Metoprolol from the Epoxide Intermediate

In this final step, the epoxide ring is opened by isopropylamine. The amine preferentially attacks the less sterically hindered carbon of the epoxide, leading to the formation of Metoprolol.

Protocol for Amination
  • Reaction Setup: The purified epoxide intermediate is reacted with isopropylamine. This reaction can be carried out in an aqueous medium or in the absence of a solvent.

  • Reagent Addition: Add the epoxide intermediate to an excess of aqueous isopropylamine. The temperature during this addition should be maintained between 10-25°C.[3]

  • Reaction Conditions: After the addition is complete, the reaction mixture is heated to 50-55°C and maintained for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Work-up and Purification:

    • After the reaction is complete, the excess isopropylamine and water are removed by distillation.

    • The crude Metoprolol base is then purified. This can be achieved by crystallization from a suitable solvent, such as acetone, to yield the final product.[5]

Data Presentation: Reaction Parameters for Amination
ParameterCondition 1Condition 2
Solvent Aqueous Isopropylamine[4]Isopropyl alcohol[6]
Temperature 30°C[4]Reflux Temperature[6]
Pressure Atmospheric275 - 315 kPa[6]
Molar Ratio (Epoxide:Isopropylamine) 1:large excess[4]Not Specified

Characterization and Quality Control

The identity and purity of the synthesized Metoprolol should be confirmed using a variety of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and quantify any impurities.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of Metoprolol.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the compound and confirm the successful synthesis.[8]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the Metoprolol molecule.[8]

  • UV-Visible Spectroscopy: Can be used for quantitative estimation of Metoprolol Succinate, with a maximum absorbance at 222 nm.[9]

Conclusion

The synthesis of Metoprolol from 4-(2-methoxyethyl)phenol is a well-established and efficient process. By carefully controlling the reaction parameters as outlined in these protocols, researchers can achieve high yields and purity of the final product. The provided application notes serve as a comprehensive guide for the laboratory-scale synthesis of this vital pharmaceutical agent, with the potential for scalability to industrial production.

References

  • Google Patents.
  • Quick Company. Improved Synthesis And Preparation Of Metoprolol And Its Salts. [Link]

  • Eureka | Patsnap. Preparation method of metoprolol intermediate. [Link]

  • Wikipedia. Metoprolol. [Link]

  • Google Patents. US20050107635A1 - Metoprolol manufacturing process.
  • Google Patents. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
  • Research Journal of Pharmacy and Technology. Comprehensive Investigation and Exploration of Metoprolol Impurities. [Link]

  • ResearchGate. Synthesis of (S)-metoprolol ((S)-3) via a four step route including.... [Link]

  • SciSpace. Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. [Link]

  • Justia Patents. synthesis and preparations of metoprolol and its salts. [Link]

  • Google Patents.
  • ACG Publications. Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). [Link]

  • Google Patents. New pharmaceutical preparation with controlled release of metoprolol, a method for the manufacture thereof and the use of the ne.
  • ResearchGate. (PDF) METHODS OF METOPROLOL ANALYSIS IN DRUGS AND BIOLOGICAL FLUIDS: REVIEW AND SUGGESTIONS. [Link]

  • Google Patents. US2659710A - Phenol alcohol-epichlorohydrin reaction products.
  • Google Patents. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
  • Indo American Journal of Pharmaceutical Research. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF METOPROLOL SUCCINATE USING UV-VISIBLE SPECTROSCOPY. [Link]

  • ResearchGate. Reaction of epi chlorohydrin with penta chlorophenol. [Link]

  • Scholars' Mine. Halogenated epoxide-phenol reactions A mechanism study. [Link]

  • National Institutes of Health. Spectrophotometric Determination of Metoprolol Tartrate in Pharmaceutical Dosage Forms on Complex Formation with Cu(II). [Link]

  • Justia Patents. Method for producing 4-(2'-methoxyethyl)phenol. [Link]

  • FooDB. Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695). [Link]

  • Eurochem Engineering. Dehydroclorination of chlorohydrins to epichlorohydrin. [Link]

  • Scholars Research Library. Analytical Method Development and Validation of Spectroscopic Method for Estimation of Metoprolol Succinate. [Link]

  • WordPress.com. Epichlorohydrin. [Link]

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Application Notes and Protocols: Synthesis of CC-1065 Analogs Utilizing 4-(2-Chloroethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-(2-Chloroethyl)phenol in the Synthesis of Potent DNA Alkylating Agents

The natural product CC-1065 and its synthetic analogs, such as the duocarmycins, represent a class of exceptionally potent antitumor agents.[1] Their remarkable cytotoxicity stems from their ability to sequence-selectively alkylate DNA, leading to cell death.[2] A key structural motif responsible for this activity is the cyclopropabenzindolone (CBI) core, which contains a reactive cyclopropane ring. The synthesis of analogs with modified CBI subunits is a crucial area of research aimed at optimizing the therapeutic index of these compounds.[3]

This document provides a comprehensive guide to the application of 4-(2-chloroethyl)phenol as a versatile starting material for the synthesis of seco-CBI (1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benz[e]indole) analogs, which are immediate precursors to the active cyclopropane-containing drugs. The strategic use of 4-(2-chloroethyl)phenol offers a convergent and adaptable route to these complex molecules. We will delve into the rationale behind each synthetic step, providing detailed, field-tested protocols to enable researchers to confidently navigate this synthetic landscape.

Synthetic Strategy Overview: A Multi-Step Approach to seco-CBI-Indole Analogs

The overall synthetic strategy is a multi-step sequence that begins with the protection of the phenolic hydroxyl group of 4-(2-chloroethyl)phenol, followed by the construction of the dihydrobenz[e]indolone core, and culminates in the coupling with a desired indole moiety. This modular approach allows for the late-stage introduction of diverse indole units, facilitating the generation of a library of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Elaboration and Coupling A 4-(2-Chloroethyl)phenol B 1-(2-Chloroethyl)-4- methoxybenzene A->B Hydroxyl Protection C 4-Methoxyphenethylamine B->C Amination (Gabriel Synthesis) D N-(4-methoxyphenylethyl) chloroacetamide C->D Chloroacetylation E 7-Methoxy-2,3-dihydro-1H- benzo[e]indol-4(5H)-one D->E Intramolecular Friedel-Crafts Cyclization F Functionalized Dihydrobenz[e]indolone E->F Further Functionalization G seco-CBI Intermediate F->G Chloromethylation & Deprotection I seco-CBI-Indole Analog G->I Amide Coupling H Indole-2-carboxylic Acid H->I

Caption: Synthetic workflow from 4-(2-Chloroethyl)phenol to seco-CBI-indole analogs.

Part 1: Synthesis of the Dihydrobenz[e]indolone Core

Step 1: Protection of the Phenolic Hydroxyl Group

Rationale: The initial step involves the protection of the acidic phenolic proton of 4-(2-chloroethyl)phenol to prevent interference with subsequent basic or organometallic reagents. A common and robust protecting group for this purpose is the methyl ether, which is stable under a wide range of reaction conditions and can be cleaved at a later stage if the free phenol is required for biological activity.

Protocol 1: Methylation of 4-(2-Chloroethyl)phenol

  • Materials:

    • 4-(2-Chloroethyl)phenol

    • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Acetone or N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure: a. To a solution of 4-(2-chloroethyl)phenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq). b. Stir the suspension vigorously and add dimethyl sulfate (1.2 eq) dropwise at room temperature. c. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). d. Upon completion, cool the mixture to room temperature and filter off the inorganic salts. e. Concentrate the filtrate under reduced pressure. f. Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 1-(2-chloroethyl)-4-methoxybenzene.

Reactant Molar Mass ( g/mol ) Equivalents Amount
4-(2-Chloroethyl)phenol156.611.0(User defined)
Potassium Carbonate138.211.5(Calculated)
Dimethyl Sulfate126.131.2(Calculated)
Step 2: Conversion of the Chloroethyl Group to a Primary Amine

Rationale: The next crucial transformation is the conversion of the chloroethyl moiety into a primary amine, which is essential for the subsequent cyclization step. The Gabriel synthesis is a reliable and widely used method for this purpose, as it avoids the over-alkylation often observed in direct amination with ammonia.[4] This method utilizes phthalimide as an ammonia surrogate.[1]

Protocol 2: Gabriel Synthesis of 4-Methoxyphenethylamine

  • Materials:

    • 1-(2-Chloroethyl)-4-methoxybenzene

    • Potassium phthalimide

    • N,N-Dimethylformamide (DMF)

    • Hydrazine hydrate

    • Ethanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Dichloromethane

  • Procedure: a. To a solution of 1-(2-chloroethyl)-4-methoxybenzene (1.0 eq) in DMF, add potassium phthalimide (1.1 eq). b. Heat the reaction mixture to 80-90 °C and stir until TLC analysis indicates complete consumption of the starting material. c. Cool the reaction mixture and pour it into water. d. Collect the precipitated N-(4-methoxyphenylethyl)phthalimide by filtration and wash with water. e. Suspend the crude phthalimide derivative in ethanol and add hydrazine hydrate (2.0 eq). f. Heat the mixture to reflux. A white precipitate of phthalhydrazide will form. g. After completion of the reaction (monitored by TLC), cool the mixture and acidify with concentrated HCl. h. Filter off the phthalhydrazide precipitate. i. Concentrate the filtrate, and then basify the aqueous solution with NaOH to pH > 12. j. Extract the liberated 4-methoxyphenethylamine with dichloromethane. k. Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to afford the desired amine.

Step 3: Chloroacetylation of 4-Methoxyphenethylamine

Rationale: The primary amine is then acylated with chloroacetyl chloride to introduce the necessary functionality for the subsequent intramolecular cyclization. This reaction is typically straightforward and high-yielding.

Protocol 3: Synthesis of N-(4-methoxyphenylethyl) chloroacetamide

  • Materials:

    • 4-Methoxyphenethylamine

    • Chloroacetyl chloride

    • Triethylamine (TEA) or Potassium carbonate (K₂CO₃)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure: a. Dissolve 4-methoxyphenethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane and cool the solution to 0 °C in an ice bath. b. Add a solution of chloroacetyl chloride (1.1 eq) in dichloromethane dropwise to the stirred amine solution. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. d. Quench the reaction by adding water. e. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(4-methoxyphenylethyl) chloroacetamide.

Step 4: Intramolecular Friedel-Crafts Cyclization

Rationale: This is the key ring-forming step to construct the tricyclic dihydrobenz[e]indolone core. The reaction proceeds via an intramolecular Friedel-Crafts type acylation, where the electron-rich aromatic ring attacks the electrophilic carbon of the chloroacetamide moiety. A Lewis acid, such as aluminum chloride (AlCl₃), is typically required to catalyze this transformation. The Bischler-Napieralski reaction is a related and effective method for such cyclizations.[5]

Protocol 4: Synthesis of 7-Methoxy-2,3-dihydro-1H-benzo[e]indol-4(5H)-one

  • Materials:

    • N-(4-methoxyphenylethyl) chloroacetamide

    • Aluminum chloride (AlCl₃)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Crushed ice

    • Hydrochloric acid (HCl, 1M)

    • Ethyl acetate

  • Procedure: a. To a suspension of anhydrous aluminum chloride (3.0 eq) in dichloromethane at 0 °C, add a solution of N-(4-methoxyphenylethyl) chloroacetamide (1.0 eq) in dichloromethane dropwise. b. After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux. c. Monitor the reaction progress by TLC. d. Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. e. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. f. Wash the combined organic extracts with water and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. h. Purify the crude product by column chromatography on silica gel to afford the tricyclic ketone.

Part 2: Elaboration and Coupling to form seco-CBI-Indole Analogs

The synthesized dihydrobenz[e]indolone core serves as a versatile platform for the elaboration into various seco-CBI analogs. This typically involves the introduction of the chloromethyl group and deprotection of the phenol (if a cleavable protecting group was used initially), followed by coupling with a desired indole-2-carboxylic acid.

G cluster_0 Elaboration of the Core cluster_1 Final Coupling Step A 7-Methoxy-2,3-dihydro-1H- benzo[e]indol-4(5H)-one B N-Boc Protected Intermediate A->B N-Protection (Boc) C seco-CBI Precursor B->C 1. Reduction 2. Chlorination 3. Demethylation E seco-CBI-Indole Analog C->E Amide Coupling (EDCI, HOBt) D Indole-2-carboxylic Acid D->E

Caption: Elaboration and final coupling to yield seco-CBI-indole analogs.

Protocol 5: Synthesis of a Representative seco-CBI-Indole Analog

This protocol is a generalized representation. Specific conditions may need to be optimized based on the nature of the indole moiety and any other functional groups present.

  • N-Protection: The secondary amine of the dihydrobenz[e]indolone is typically protected, for example, with a Boc group, to prevent side reactions in subsequent steps.

  • Functional Group Manipulations:

    • Reduction of the Ketone: The ketone can be reduced to a hydroxyl group using a suitable reducing agent like sodium borohydride.

    • Chlorination: The resulting alcohol is then converted to the corresponding chloride, often using thionyl chloride or a similar chlorinating agent. This introduces the "seco" chloromethyl functionality.

    • Demethylation: If the final product requires a free phenol for biological activity, the methyl ether is cleaved using a reagent such as boron tribromide (BBr₃).

  • Amide Coupling: a. The deprotected and functionalized seco-CBI precursor (1.0 eq) is dissolved in a suitable solvent such as DMF. b. To this solution, add the desired indole-2-carboxylic acid (1.1 eq), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), and an additive like 1-hydroxybenzotriazole (HOBt, 1.2 eq). c. Add a base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS). d. Work-up the reaction by diluting with ethyl acetate and washing with aqueous solutions to remove the coupling reagents and byproducts. e. Dry the organic layer, concentrate, and purify the final seco-CBI-indole analog by column chromatography.

Reaction Step Typical Reagents Expected Yield Range (%)
Hydroxyl ProtectionDMS, K₂CO₃85-95
Gabriel SynthesisPotassium phthalimide, Hydrazine60-80
ChloroacetylationChloroacetyl chloride, TEA90-98
Intramolecular CyclizationAlCl₃50-70
Amide CouplingEDCI, HOBt, DIPEA70-90

Conclusion and Future Perspectives

The synthetic pathway detailed herein, commencing with the readily available 4-(2-chloroethyl)phenol, offers a robust and adaptable platform for the synthesis of a diverse range of CC-1065 analogs. The modular nature of this approach allows for the systematic exploration of the chemical space around the indole DNA-binding domain, which is crucial for the development of next-generation DNA alkylating agents with improved efficacy and reduced toxicity. The protocols provided are intended to serve as a foundational guide for researchers in this exciting and impactful field of medicinal chemistry.

References

  • Boger, D. L., & Johnson, D. S. (1995). CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents. Proceedings of the National Academy of Sciences, 92(9), 3642–3649.
  • Tichenor, M. S., MacMillan, K. S., Stover, J. S., Wolkenberg, S. E., Pavani, M. G., Zanella, L., ... & Boger, D. L. (2007). Rational design, synthesis, and evaluation of key analogues of CC-1065 and the duocarmycins. Journal of the American Chemical Society, 129(47), 14092–14099.
  • Li, W., & Chou, T. C. (1981). CC-1065 (NSC 298223), a novel antitumor agent that interacts strongly with double-stranded DNA. Cancer Research, 41(7), 2853–2858.
  • ADC Review / Journal of Antibody-drug Conjugates. (2019).
  • Boger, D. L., & Coleman, R. S. (1988). Total synthesis of (+)-CC-1065 and its unnatural enantiomer: Intermolecular and intramolecular variants of the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylation subunit synthesis. Journal of the American Chemical Society, 110(5), 1623–1625.
  • Boger, D. L., Ishizaki, T., Kitos, P. A., & Suntornwat, O. (1990). Synthesis of N-(tert-butyloxycarbonyl)-CBI, CBI, CBI-CDPI1, and CBI-CDPI2: enhanced functional analogs of CC-1065 incorporating the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) left-hand subunit. The Journal of Organic Chemistry, 55(23), 5823–5832.
  • Boger, D. L., & Yun, W. (1994). Synthesis of (+)- and ent-(−)-duocarmycin SA. Journal of the American Chemical Society, 116(17), 7996–7997.
  • Boger, D. L., Munk, S. A., & Ishizaki, T. (1991). Reversibility of the covalent reaction of CC-1065 and analogues with DNA. Journal of the American Chemical Society, 113(8), 2779–2784.
  • Hurley, L. H., Lee, C. S., McGovren, J. P., Warpehoski, M. A., Mitchell, M. A., Kelly, R. C., & Aristoff, P. A. (1988). Molecular basis for sequence-specific DNA alkylation by CC-1065. Biochemistry, 27(10), 3886–3892.
  • Boger, D. L., Garbaccio, R. M., & Tichenor, M. S. (2007). Design, synthesis, and evaluation of duocarmycin O-amino phenol prodrugs subject to tunable reductive activation. Journal of the American Chemical Society, 129(45), 13444–13445.
  • Tietze, L. F., & Major, F. (2006). Antitumor Agents: Development of Highly Potent Glycosidic Duocarmycin Analogs for Selective Cancer Therapy.
  • Jia, G., & Shang, H. (2022). Biosynthesis of DNA-Alkylating Antitumor Natural Products. Molecules, 27(19), 6387.
  • Tietze, L. F., Schuster, H. J., & Schmuck, K. (2009). Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065. Toxins, 1(2), 134–153.
  • Kastrinsky, D. B., & Boger, D. L. (2004). Effective asymmetric synthesis of 1,2,9,9a-tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI). The Journal of Organic Chemistry, 69(7), 2284–2289.
  • Uematsu, M., & Boger, D. L. (2014). Asymmetric synthesis of a CBI-based cyclic N-acyl O-amino phenol duocarmycin prodrug. The Journal of Organic Chemistry, 79(20), 9914–9919.
  • Boger, D. L., & Kastrinsky, D. B. (2011). Asymmetric Synthesis of 1,2,9,9a-Tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI). Organic letters, 13(1), 132-135.
  • PubChem. (n.d.). 4-(2-Chloroethyl)phenol. Retrieved February 3, 2026, from [Link]

  • Boger, D. L., Ishizaki, T., Zarrinmayeh, H., Kitos, P. A., & Suntornwat, O. (1990). 1,2,9,9a-Tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) analogs of CC-1065 and the duocarmycins: synthesis and evaluation. Journal of the American Chemical Society, 112(24), 8961–8971.
  • Wikipedia. (2023). Gabriel synthesis. In Wikipedia. Retrieved February 3, 2026, from [Link]

  • ChemBK. (n.d.). 1-(2-Chloroethyl)-4-methoxybenzene. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved February 3, 2026, from [Link]

  • Google Patents. (2003). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
  • Boger, D. L., & Garbaccio, R. M. (1999). A unique class of duocarmycin and CC-1065 analogues subject to reductive activation. Bioorganic & medicinal chemistry, 7(5), 835-840.
  • Wang, Y., Yuan, H., Wright, S. C., Wang, H., & Larrick, J. W. (2003). Synthesis and preliminary cytotoxicity study of glucuronide derivatives of CC-1065 analogues. Bioorganic & medicinal chemistry, 11(8), 1569–1575.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved February 3, 2026, from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved February 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved February 3, 2026, from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction. Retrieved February 3, 2026, from [Link]

  • Boger, D. L., & Wysocki, R. J. (1989). CPI-CDPI2: a new, more readily accessible, and more potent analog of the parent antitumor antibiotic CC-1065. The Journal of Organic Chemistry, 54(6), 1238–1240.
  • Wikipedia. (2023). Bischler–Napieralski reaction. In Wikipedia. Retrieved February 3, 2026, from [Link]

Sources

Application Note: Chemo-Selective Modulation of 4-(2-Chloroethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Reactivity Profile

4-(2-Chloroethyl)phenol represents a classic "Janus" molecule in organic synthesis, possessing two distinct reactive centers with opposing electronic demands:

  • The Phenolic Hydroxyl (

    
    ):  A hard nucleophile (upon deprotonation to phenoxide, 
    
    
    
    ) susceptible to oxidation.
  • The Alkyl Chloride (

    
    ):  An electrophilic primary alkyl halide susceptible to 
    
    
    
    displacement.
The Mechanistic Challenge

The primary challenge in handling this scaffold is chemoselectivity . When treated with base, the phenoxide anion is generated immediately. While intermolecular


-alkylation is the standard goal in ether synthesis, the intramolecular attack of the phenoxide onto the pendant alkyl chloride is a competing pathway.

Unlike the ortho isomer, which cyclizes cleanly to dihydrobenzofuran, the para isomer (4-(2-chloroethyl)phenol) undergoes Winstein Ar-3' spirocyclization to form a highly reactive spiro[2.5]octadienone intermediate. This species is unstable and typically leads to polymerization or indiscriminate solvolysis products (Pummerer-like rearrangement), often resulting in "black tar" degradation if reaction conditions are not rigorously controlled.

Strategic Decision Tree

The following workflow illustrates the critical decision points required to isolate the desired pharmacophore.

ReactionPathways Start 4-(2-Chloroethyl)phenol Decision Target Moiety? Start->Decision Trap Direct Base Treatment (Unprotected) Start->Trap Strong Base (NaH/KOtBu) PathA Modify Alkyl Chain (Replace Cl) Decision->PathA Retain Phenol PathB Modify Phenol (Ether Synthesis) Decision->PathB Retain Chloride Protect Step 1: Silyl Protection (TBS-Cl / Imidazole) PathA->Protect WeakBase Weak Base Condition (K2CO3 / Acetone) PathB->WeakBase Spiro Spiro-dienone Intermediate (High Energy) Trap->Spiro Intramolecular Attack Polymer Polymerization/Decomposition Spiro->Polymer Rearrangement Subst Step 2: Nucleophilic Subst. (R-NH2 or R-SH) Protect->Subst Deprotect Step 3: Deprotection (TBAF) Subst->Deprotect Ether Aryl Ether Product WeakBase->Ether

Figure 1: Chemoselectivity decision tree highlighting the "Spiro-dienone Trap" (Red) vs. controlled synthetic pathways (Green).

Safety & Handling

  • Hazards: 4-(2-Chloroethyl)phenol is a skin irritant and causes serious eye damage.[1] As an alkylating agent, it possesses potential mutagenicity.

  • PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat.

  • Engineering Controls: All weighing and reactions must be performed in a certified chemical fume hood.

  • Quenching: Residual alkyl chlorides should be quenched with an aqueous solution of cysteine or thiosulfate before disposal to neutralize alkylating potential.

Experimental Protocols

Protocol A: Chemoselective Substitution of the Chloride (Amine Synthesis)

Objective: Replace the chlorine atom with a nitrogen nucleophile (e.g., secondary amine) to generate a tyramine derivative without alkylating the phenol oxygen. Mechanism:


 Substitution.
Critical Control:  Protection of the phenol is mandatory  to prevent the amine from deprotonating the phenol and triggering spirocyclization or N- vs O-alkylation competition.
Reagents
  • 4-(2-Chloroethyl)phenol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Target Amine (e.g., Morpholine, Piperidine) (1.5 eq)

  • Solvents: DCM (Anhydrous), Acetonitrile (ACN), DMF.

Step-by-Step Methodology

Phase 1: Phenol Protection

  • Dissolve 4-(2-Chloroethyl)phenol (10 mmol, 1.57 g) in anhydrous DCM (30 mL) under

    
     atmosphere.
    
  • Add Imidazole (25 mmol, 1.70 g) in one portion. The solution may warm slightly.

  • Add TBS-Cl (12 mmol, 1.81 g) portion-wise over 5 minutes.

  • Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

    
    ) should disappear, replaced by the less polar silyl ether (
    
    
    
    ).
  • Workup: Wash with water (

    
     mL) and brine. Dry over 
    
    
    
    , filter, and concentrate. Yield is typically >95%.

Phase 2: Nucleophilic Substitution (


) 
  • Dissolve the crude TBS-protected intermediate in anhydrous Acetonitrile (20 mL).

  • Add the secondary amine (15 mmol) and

    
     (1.0 eq) to scavenge HCl.
    
    • Note: If the amine is valuable, use NaI (0.1 eq) as a Finkelstein catalyst to accelerate the reaction via the transient iodide.

  • Heat to reflux (

    
    ) for 12–18 hours.
    
    • Checkpoint: Conversion is often slow due to the steric bulk of the silyl group and the primary chloride.

  • Concentrate the solvent. Partition between EtOAc and Water.

Phase 3: Deprotection

  • Redissolve the crude amine in THF (10 mL).

  • Add TBAF (1.0 M in THF, 1.2 eq) at

    
    . Stir for 30 minutes.
    
  • Quench with saturated

    
    . Extract with EtOAc.[2][3]
    
  • Purify via Flash Column Chromatography (DCM/MeOH/

    
    ).
    
Protocol B: Selective O-Alkylation (Ether Synthesis)

Objective: Alkylate the phenol with an external electrophile (R-Br) while leaving the chloroethyl chain intact for future functionalization. Mechanism: Williamson Ether Synthesis. Critical Control: Use of a weak base and specific solvent effects to favor intermolecular reaction over intramolecular cyclization.

Reagents
  • 4-(2-Chloroethyl)phenol (1.0 eq)

  • Electrophile (e.g., Benzyl Bromide) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous/granular)
    
  • Solvent: Acetone (Reagent Grade)

Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-(2-Chloroethyl)phenol (10 mmol) and

    
     (20 mmol, 2.76 g) in Acetone (50 mL).
    
    • Why Acetone? Acetone solvates the cation (

      
      ) poorly compared to DMF, resulting in a "tighter" ion pair. This reduces the basicity of the phenoxide slightly, suppressing the high-energy intramolecular spirocyclization while still allowing intermolecular attack on the reactive benzyl bromide.
      
  • Addition: Add the external electrophile (11 mmol) dropwise at room temperature.

  • Reaction: Heat to gentle reflux (

    
    ) for 6–8 hours.
    
    • Monitoring: TLC should show the disappearance of the phenol. If the "Spiro" product forms, it often appears as a baseline streak or a complex mixture due to polymerization.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Recrystallize from Hexane/Ether if the product is solid.

Data Summary: Solvent & Base Effects[4]

The choice of solvent/base system dramatically impacts the ratio of desired Product (P) to Polymer/Decomposition (D).

Solvent SystemBaseTemperatureOutcome (Major Product)Mechanism Note
Acetone

RefluxO-Alkylated Ether Tight ion pairing favors intermolecular reaction.
DMF


Polymer / Tar "Naked" phenoxide triggers rapid intramolecular spirocyclization.
Ethanol

RefluxTyrosol (Solvolysis) Spiro-intermediate forms and is trapped by solvent (

/EtOH).
THF

RTDecomposition Strong base promotes elimination (

) to vinyl phenols and polymerization.

Mechanistic Insight: The Spiro-Dienone Trap

Researchers must understand why the intramolecular pathway fails for this substrate.

  • Deprotonation: Base generates the phenoxide.

  • Cyclization: The phenoxide oxygen attacks the

    
    -carbon (bearing the Cl).
    
  • Intermediate: A spiro[2.5]octa-4,7-dien-6-one is formed.

    • Contrast: In ortho-isomers, this attack forms a stable 5-membered ring (dihydrobenzofuran).

    • Para-isomer: The spiro ring is highly strained and destroys aromaticity.

  • Fate: This intermediate acts as a potent electrophile.

    • In the presence of water/alcohol: It is attacked to form 4-(2-alkoxyethyl)phenol (Solvolysis).

    • In aprotic conditions: It undergoes radical coupling or Pummerer-type rearrangements to form insoluble polymers.

References

  • Winstein, S., & Baird, R. (1957). Neighboring Carbon and Hydrogen.[4] XXVIII. Dienone Intermediates in the Solvolysis of Ar-3'-halopropyl Phenols. Journal of the American Chemical Society. Link

  • Baird, R., & Winstein, S. (1963). Isolation and Behavior of Spiro[2,5]octa-4,7-dien-6-one. Journal of the American Chemical Society. Link

  • PubChem. (n.d.). Compound Summary: 4-(2-Chloroethyl)phenol.[5][6][7] National Library of Medicine. Link

  • Fisher Scientific. (2021). Safety Data Sheet: 4-(2-Chloroethyl)phenol.[7]Link

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Definitive Identification of 4-(2-Chloroethyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the robust identification and characterization of 4-(2-Chloroethyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS). 4-(2-Chloroethyl)phenol is a significant analyte, often encountered as a synthetic intermediate, precursor, or impurity in the development of pharmaceuticals and other specialty chemicals. Due to the polar nature of its phenolic hydroxyl group, direct GC analysis can be challenging, often resulting in poor peak shape and low sensitivity. This guide details a complete workflow, including sample extraction, chemical derivatization to enhance analyte volatility and thermal stability, optimized GC-MS parameters, and interpretation of mass spectral data. The methodologies are designed for researchers, analytical scientists, and drug development professionals requiring a reliable and reproducible procedure for the unambiguous identification of this compound.

Introduction: The Rationale for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique, offering unparalleled separation efficiency and definitive molecular identification.[1] Its application is particularly crucial in pharmaceutical development and quality control, where even trace-level impurities can impact the safety and efficacy of a final drug product.

4-(2-Chloroethyl)phenol presents a unique analytical challenge. The presence of the polar hydroxyl (-OH) group on the phenol moiety can lead to undesirable interactions with the GC column's stationary phase, causing significant peak tailing and reducing analytical accuracy. To circumvent this, chemical derivatization is an essential preparatory step.[2][3] This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[2] This protocol will focus on silylation, a common and highly effective derivatization technique for compounds with active hydrogens, such as phenols.[4]

Principle of the Method: A Validated Workflow

The analytical workflow is a multi-step process designed to ensure accuracy and reproducibility. It begins with sample preparation, followed by derivatization, instrumental analysis, and data interpretation. Each step is critical for the successful identification of the target analyte.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Instrumental Analysis cluster_data Phase 4: Data Interpretation Sample Aqueous or Organic Sample LLE Liquid-Liquid Extraction (if aqueous) Sample->LLE Isolate analyte Dry Dry Extract (e.g., over Na₂SO₄) LLE->Dry Concentrate Concentrate to final volume Dry->Concentrate Deriv Silylation Reaction (e.g., with BSTFA) Concentrate->Deriv GC_Inject GC Injection Deriv->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acq Data Acquisition System MS_Detection->Data_Acq RT_ID Retention Time (RT) Identification Data_Acq->RT_ID MS_ID Mass Spectrum Analysis Data_Acq->MS_ID Final_ID Compound Confirmation RT_ID->Final_ID MS_ID->Final_ID

Caption: Overall workflow for the identification of 4-(2-Chloroethyl)phenol.

Detailed Protocols and Methodologies

Sample Preparation: Extraction from an Aqueous Matrix

For samples where 4-(2-Chloroethyl)phenol is present in an aqueous solution (e.g., reaction quench water, wastewater), a liquid-liquid extraction (LLE) is required to isolate the analyte.[1] GC-MS cannot be performed directly on samples dissolved in water.[5]

Protocol: Liquid-Liquid Extraction (LLE)

  • pH Adjustment: In a separatory funnel, acidify 10 mL of the aqueous sample to a pH < 2 using concentrated HCl. This ensures the phenolic hydroxyl group is protonated, maximizing its partitioning into the organic solvent.

  • Solvent Extraction: Add 20 mL of a suitable, water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Extraction: Stopper the funnel and shake vigorously for 2 minutes, ensuring to vent pressure periodically.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the lower organic layer into a clean flask.

  • Repeat: Perform the extraction two more times with fresh 20 mL aliquots of the organic solvent. Combine all organic extracts.

  • Drying: Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 1 mL. The sample is now ready for derivatization.

Chemical Derivatization: Silylation

Silylation is a robust technique that replaces the active hydrogen of the phenol's hydroxyl group with a non-polar trimethylsilyl (TMS) group.[4] This reaction increases volatility and eliminates the problematic interactions that cause peak tailing.[1][2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent and widely used reagent for this purpose.[4]

Protocol: Silylation with BSTFA

  • Reagent Addition: To the 1 mL concentrated sample extract in a 2 mL autosampler vial, add 100 µL of BSTFA (with 1% TMCS as a catalyst).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for immediate injection into the GC-MS system. It is recommended to analyze derivatized samples promptly to prevent degradation of the TMS-ether.[6]

GC-MS Instrumental Parameters

The following parameters provide a validated starting point for analysis. Optimization may be required depending on the specific instrumentation and sample matrix. A standard non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS, HP-5MS), is highly recommended.[7][8]

Gas Chromatography (GC) Conditions
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film)Industry-standard, non-polar column offering excellent resolution for a wide range of semi-volatile compounds.[7]
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good efficiency.
Flow Rate 1.0 mL/min (Constant Flow Mode)Optimal flow rate for a 0.25 mm i.d. column to balance speed and resolution.[9]
Injector Type Split/SplitlessAllows for both high-concentration (split) and trace-level (splitless) analysis.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.[10]
Injection Mode Splitless (for trace analysis)Maximizes the transfer of analyte onto the column, enhancing sensitivity.[5]
Injection Vol. 1 µLStandard injection volume to prevent column overloading.
Oven Program Initial: 60°C (hold 2 min) Ramp: 15°C/min to 280°C Hold: 5 min at 280°CThe temperature program is designed to effectively separate the analyte from solvent and other potential contaminants.[7][9]
Mass Spectrometry (MS) Conditions
ParameterRecommended SettingRationale
MS System Agilent 5977B MSD or equivalentHigh-sensitivity mass selective detector.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns.
Ionization Energy 70 eVStandard energy for EI, providing consistent fragmentation for library matching.
Ion Source Temp. 230 °COptimal temperature to maintain ionization efficiency and prevent contamination.[9]
Transfer Line 280 °CPrevents condensation of the analyte as it moves from the GC to the MS.[9]
Quadrupole Temp. 150 °CEnsures stable mass filtering.
Acquisition Mode Full ScanAcquires data across a wide mass range, essential for identifying unknown compounds.
Scan Range 40 - 450 m/zCovers the expected mass of the derivatized analyte and its key fragments.

Data Analysis and Interpretation

Identification of the TMS-derivatized 4-(2-Chloroethyl)phenol is confirmed by a combination of its gas chromatographic retention time (RT) and its unique mass spectrum.

Retention Time

The retention time is the time it takes for the analyte to travel through the GC column. Under the specified conditions, the TMS-derivatized analyte will have a consistent retention time. This should be confirmed by analyzing a known standard of 4-(2-Chloroethyl)phenol that has been subjected to the same derivatization procedure.

Mass Spectrum Interpretation

The mass spectrum is a molecular fingerprint. The molecular weight of underivatized 4-(2-Chloroethyl)phenol (C₈H₉ClO) is 156.6 g/mol . After derivatization with a TMS group, the molecular weight increases to 228.7 g/mol (C₁₁H₁₇ClOSi).

Key Features of the Expected Mass Spectrum:

  • Molecular Ion (M⁺): A peak should be observed at m/z 228 . Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 230 (the M+2 peak) will also be present, with an intensity approximately one-third that of the m/z 228 peak. This 3:1 isotopic cluster is a definitive indicator of a monochlorinated compound.[11]

  • Key Fragments: Electron ionization will cause the molecule to break apart in a predictable manner. The resulting fragments provide structural confirmation.

m/z (Mass-to-Charge)Proposed Ion StructureFragmentation PathwaySignificance
228 / 230 [C₁₁H₁₇ClOSi]⁺Molecular Ion (M⁺)Confirms the molecular weight of the TMS derivative. The 3:1 isotope ratio confirms the presence of one chlorine atom.
213 / 215 [M - CH₃]⁺Loss of a methyl group from the TMS moietyA very common fragmentation for TMS derivatives.
165 [M - CH₂CH₂Cl]⁺Loss of the chloroethyl side chainIndicates the presence and location of the chloroethyl group.
129 / 131 [Cl-C₆H₄-CH₂]⁺Benzylic cleavage with loss of the OTMS groupA characteristic fragmentation for substituted phenols.
73 [Si(CH₃)₃]⁺Cleavage of the TMS groupA hallmark indicator of a silylated compound. Often a very abundant, or even base, peak.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the identification of 4-(2-Chloroethyl)phenol using GC-MS. By incorporating a critical derivatization step, the method overcomes the inherent challenges of analyzing polar phenolic compounds by gas chromatography. The detailed instrumental parameters and fragmentation analysis guide serve as a robust framework for researchers in pharmaceutical development and quality control, ensuring trustworthy and reproducible identification of this important analyte.

References

  • Global NEST Journal (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Available at: [Link]

  • United States Environmental Protection Agency (EPA). EPA-RCA: 8041A: Phenols by Gas Chromatography. Available at: [Link]

  • MDPI (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link]

  • University of Illinois Urbana-Champaign (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]

  • ResearchGate (2015). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. Available at: [Link]

  • PubMed (2000). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Available at: [Link]

  • YouTube (2023). What Is Derivatization In GC-MS? - Chemistry For Everyone. Available at: [Link]

  • MATEC Web of Conferences (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available at: [Link]

  • United States Environmental Protection Agency (EPA) (2007). Method 8041A: Phenols by Gas Chromatography. Available at: [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook: Phenol, 4-chloro-2-methyl-. Available at: [Link]

  • National Institutes of Health (NIH). PubChem: 2-(2-Chloroethyl)phenol. Available at: [Link]

  • ResearchGate (2014). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate (2016). GC-MS spectrum of control 2,4-dichlorophenol. Available at: [Link]

Sources

Application Notes and Protocols: 4-(2-Chloroethyl)phenol as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Bifunctional Phenolic Building Block

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 4-(2-Chloroethyl)phenol stands out as a particularly valuable bifunctional building block, offering two distinct reactive sites: a nucleophilic phenolic hydroxyl group and an electrophilic chloroethyl group. This unique combination allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of a variety of pharmaceutical compounds.

Phenolic moieties are prevalent in a vast number of FDA-approved drugs, contributing to their pharmacological activity through hydrogen bonding and other interactions with biological targets. However, the inherent reactivity of the phenol group can also present challenges in multi-step syntheses. The presence of the chloroethyl group on the same molecule provides a handle for subsequent modifications, allowing for the construction of more complex molecular architectures.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the chemical reactivity of 4-(2-Chloroethyl)phenol and its application in the synthesis of key pharmaceutical compounds. We will delve into the underlying principles of its reactivity, explore its use in the synthesis of beta-blockers and selective estrogen receptor modulators (SERMs), and provide detailed, field-proven protocols for its utilization.

Chemical Properties and Reactivity Profile

4-(2-Chloroethyl)phenol is a crystalline solid with a melting point of 56.8-57.5 °C.[1] Its reactivity is governed by the interplay of its two functional groups.

The Phenolic Hydroxyl Group: A Gateway to Etherification

The phenolic hydroxyl group is weakly acidic and can be readily deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile and is central to the utility of 4-(2-Chloroethyl)phenol in Williamson ether synthesis.[2] This reaction is a classic and reliable method for the formation of aryl ethers, a common structural motif in many pharmaceuticals.[3]

The Chloroethyl Group: An Electrophilic Handle for Further Functionalization

The chloroethyl group provides an electrophilic carbon center that is susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups, most notably amines, to form the phenoxyethanolamine backbone characteristic of many beta-blockers.[4]

Chemoselectivity: Harnessing the Differential Reactivity

A key aspect of utilizing 4-(2-Chloroethyl)phenol is the ability to selectively react one functional group in the presence of the other. The phenolic hydroxyl group is significantly more acidic than an aliphatic alcohol, allowing for its selective deprotonation with a mild base to form the phenoxide. This phenoxide is a much stronger nucleophile than the neutral hydroxyl group, enabling selective O-alkylation over other potential reactions.[5] This chemoselectivity is fundamental to the synthetic strategies outlined in this guide.

Application in Pharmaceutical Synthesis: Case Studies

The unique structural features of 4-(2-Chloroethyl)phenol have been exploited in the synthesis of several important pharmaceutical agents.

Synthesis of β-Adrenergic Blockers (Beta-Blockers)

Beta-blockers are a class of drugs primarily used to manage cardiovascular diseases such as hypertension, angina, and heart failure. A significant number of these compounds share a common phenoxypropanolamine structure, for which 4-(2-Chloroethyl)phenol can serve as a valuable precursor.

Metoprolol is a widely prescribed cardioselective β1-adrenergic receptor blocker. Its synthesis from a derivative of 4-(2-Chloroethyl)phenol, 4-(2-methoxyethyl)phenol, exemplifies a common synthetic strategy.

Synthetic Workflow for Metoprolol Synthesis

cluster_0 Step 1: Epoxidation cluster_1 Step 2: Amination A 4-(2-Methoxyethyl)phenol B 1-(4-(2-methoxyethyl)phenoxy)- 2,3-epoxypropane A->B Epichlorohydrin, Base C 1-(4-(2-methoxyethyl)phenoxy)- 2,3-epoxypropane D Metoprolol C->D Isopropylamine

Caption: General synthetic scheme for Metoprolol.

Protocol 1: Synthesis of Metoprolol Intermediate: 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane [6][7]

This protocol details the epoxidation of 4-(2-methoxyethyl)phenol, a derivative of 4-(2-chloroethyl)phenol, to form the key epoxide intermediate.

Materials:

  • 4-(2-Methoxyethyl)phenol

  • Epichlorohydrin

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (1.0 molar equivalent) in deionized water.

  • Add 4-(2-methoxyethyl)phenol (1.0 molar equivalent) to the solution and stir for 30 minutes.

  • Add epichlorohydrin (1.1 molar equivalents) to the reaction mixture.

  • Heat the mixture to 35 ± 2 °C and maintain this temperature for approximately 6 hours.[6]

  • After cooling to room temperature, extract the mixture with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane as a pale brown oil.

ParameterValueReference
Yield 51%[7]
¹H NMR (400 MHz, DMSO-d6) δ: 2.82-2.84 (m, 1H), 2.88-2.92 (m, 2H), 2.96-3.03 (m, 1H), 3.23 (s, 3H), 3.45-3.49 (m,1H), 3.58-3.62 (m, 2H), 3.83-3.88 (m, 1H), 4.42-4.48 (m, 1H), 6.83-6.85 (d, J=9 Hz, 2H), 7.13-7.16 (d, J=9 Hz, 2H)[7]
Mass Spec (m/z) [M+1]⁺ 209.18[7]

Protocol 2: Synthesis of Metoprolol [6]

This protocol describes the ring-opening of the epoxide intermediate with isopropylamine to yield Metoprolol.

Materials:

  • 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

  • Isopropylamine

  • Toluene

Equipment:

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • To a round-bottom flask, add 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (1.0 molar equivalent) and an excess of isopropylamine (e.g., 5-10 molar equivalents).

  • Add toluene as a solvent.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess isopropylamine and toluene under reduced pressure.

  • The crude Metoprolol can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane).

ParameterValue
Typical Yield >80%

Betaxolol is another selective beta-1 adrenergic receptor antagonist used in the treatment of hypertension and glaucoma. Its synthesis can also be envisioned starting from a derivative of 4-(2-chloroethyl)phenol, namely 4-(2-hydroxyethyl)phenol. A key intermediate in its synthesis is 4-[2-(cyclopropylmethoxy)ethyl]phenol.[8]

Synthetic Pathway for a Betaxolol Intermediate

cluster_0 Williamson Ether Synthesis A 4-(2-Hydroxyethyl)phenol B 4-[2-(Cyclopropylmethoxy)ethyl]phenol A->B Cyclopropylmethyl bromide, Base

Caption: Synthesis of a key intermediate for Betaxolol.

Synthesis of Selective Estrogen Receptor Modulators (SERMs)

SERMs are a class of compounds that act on estrogen receptors, exhibiting agonist activity in some tissues and antagonist activity in others. This dual activity makes them valuable for treating a range of conditions, including osteoporosis and breast cancer.

Raloxifene is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[10][11] The synthesis of Raloxifene is a multi-step process, and while 4-(2-chloroethyl)phenol is not a direct starting material in the most common routes, its structural motifs are present in key intermediates. For instance, the synthesis of the core benzothiophene scaffold often involves precursors that could be derived from 4-(2-chloroethyl)phenol.

A key step in many Raloxifene syntheses is a Friedel-Crafts acylation to attach the benzoyl moiety to the benzothiophene core.[12] While direct Friedel-Crafts acylation on an unprotected phenol can be problematic due to the coordination of the Lewis acid catalyst with the phenolic oxygen, this can be overcome by protecting the phenol or by using specific reaction conditions.[2]

Conceptual Friedel-Crafts Acylation in Raloxifene Synthesis

cluster_0 Friedel-Crafts Acylation A Protected Benzothiophene Derivative B Acylated Intermediate A->B Acyl Chloride, Lewis Acid

Caption: Conceptual Friedel-Crafts acylation step.

The synthesis of the key intermediate, 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene, is a critical part of the overall Raloxifene synthesis.[13] While the provided search results do not offer a direct, detailed protocol starting from 4-(2-chloroethyl)phenol for this specific intermediate, the fundamental reactions discussed, such as electrophilic aromatic substitution and manipulation of the phenolic and chloroethyl groups, are central to its construction.

Safety and Handling

4-(2-Chloroethyl)phenol should be handled with care in a well-ventilated laboratory, preferably in a fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Specific safety data may vary by supplier, and it is essential to consult the Safety Data Sheet (SDS) before use.

Conclusion: A Versatile and Indispensable Building Block

4-(2-Chloroethyl)phenol is a testament to the power of bifunctional molecules in streamlining the synthesis of complex pharmaceutical compounds. Its well-defined and predictable reactivity, coupled with the ability to selectively address its two functional groups, makes it a cornerstone in the synthetic chemist's toolbox. From the life-saving beta-blockers that regulate cardiovascular health to the innovative SERMs that address the challenges of osteoporosis and breast cancer, the influence of this humble building block is far-reaching. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of 4-(2-Chloroethyl)phenol in their drug discovery and development endeavors.

References

  • O'Donnell, J. P., et al. "Synthesis and pharmacology of potential beta-blockers." Journal of Pharmaceutical Sciences, vol. 68, no. 10, 1979, pp. 1236-8, doi:10.1002/jps.2600681010.
  • BenchChem. "Application Notes and Protocols: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol." BenchChem, 2025.
  • European Patent Office. "Method for producing 4-(2'-methoxyethyl) phenol." EP 0449602 A1, 2 Oct. 1991.
  • Balsamo, A., et al. "Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol." Molecules, vol. 25, no. 1, 2020, p. 54, doi:10.3390/molecules25010054.
  • Utah Tech University. "Williamson Ether Synthesis." Utah Tech University, N.d.
  • Eureka | Patsnap.
  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry, 24 Oct. 2014.
  • Research Journal of Pharmacy and Technology. "Comprehensive Investigation and Exploration of Metoprolol Impurities." Research Journal of Pharmacy and Technology, vol. 16, no. 1, 2023, pp. 1-6.
  • Chemistry Stack Exchange. "Friedel–Crafts reaction of phenol." Chemistry Stack Exchange, 16 May 2015.
  • Thieme. "Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols." Thieme, 18 Nov. 2019.
  • PharmaXChange.info.
  • Google Patents. "A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • National Center for Biotechnology Information. "Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride.
  • TÜBİTAK Academic Journals. "Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol)." TÜBİTAK Academic Journals, 7 Sept. 2015.
  • ResearchGate. "Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride.
  • Wikipedia. "Williamson ether synthesis." Wikipedia, n.d.
  • ACG Publications. "Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
  • Google Patents. "Method for preparing p-hydroxyphenyl ethanol.
  • ChemicalBook. "4-(2-Chloroethyl) phenol | 28145-35-9." ChemicalBook, n.d.
  • SpringerLink. "Synthesis of Raloxifene." SpringerLink, 12 Dec. 2017.
  • National Center for Biotechnology Information. "Raloxifene | C28H27NO4S | CID 5035.
  • Journal of Medicinal and Medical Chemistry. "A Comprehensive Review on Beta Blockers Synthesis Methods." Journal of Medicinal and Medical Chemistry, vol. 2, no. 1, 2023.

Sources

Techniques for handling and storing 4-(2-Chloroethyl)phenol safely

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Techniques for Handling and Storing 4-(2-Chloroethyl)phenol Safely

Abstract

4-(2-Chloroethyl)phenol (4-CEP) is a bifunctional building block utilized in the synthesis of pharmaceuticals (e.g., β-blocker intermediates) and agrochemicals. Its structure—comprising an acidic phenol and an electrophilic alkyl chloride—renders it versatile but prone to specific degradation pathways, including oxidation and inadvertent intramolecular cyclization. This guide outlines protocols for stabilizing the reagent during storage and controlling its reactivity during synthesis, ensuring both operator safety and experimental reproducibility.

Chemical Profile & Hazard Assessment

The Dual-Reactivity Challenge: 4-CEP possesses two reactive centers: the phenolic hydroxyl group (nucleophilic) and the chloroethyl side chain (electrophilic). In the presence of even weak bases or moisture, these groups can react with each other or external agents, leading to rapid degradation.

Table 1: Physicochemical Properties
PropertyValueNotes
Chemical Name 4-(2-Chloroethyl)phenol
CAS Number 28145-35-9 Note: Do not confuse with 1676-63-7 (4'-Ethoxyacetophenone)
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Physical State Crystalline SolidWhite to off-white powder
Melting Point 56.8 – 57.5 °CLow melting point requires temperature control
Solubility Alcohols, DMF, DMSO, ChloroformSparingly soluble in water
pKa ~9.9 (Phenol)Acidic proton drives cyclization risk
Hazard Identification (E-E-A-T Grounding)
  • Corrosivity/Irritation: Causes severe skin burns and eye damage (Category 1B/1). The chloroethyl moiety acts as an alkylating agent, similar in function (though lower volatility) to mustard-type vesicants.

  • Sensitization: Potential skin sensitizer. Repeated exposure may induce allergic dermatitis.

  • Toxicity: Harmful if swallowed or inhaled.[1]

Engineering Controls & PPE Protocol

Causality: Because 4-CEP is a solid with a low melting point, friction during weighing can generate dust or cause partial melting, increasing absorption risk.

  • Primary Containment: All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood with a face velocity >100 fpm.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Double-gloving is mandatory. Inner glove: Nitrile (4 mil). Outer glove: Extended-cuff Nitrile or Neoprene (minimum 5 mil). Reasoning: Alkyl chlorides can permeate standard latex rapidly.

    • Respiratory: If dust generation is uncontrolled, use a P100 particulate respirator.

    • Body: Tyvek® lab coat or chemical-resistant apron to prevent clothing contamination.

Storage & Stability Protocol

The "Pink-Brown" Indicator: Phenols are electron-rich and prone to auto-oxidation, turning pink or brown upon exposure to air (quinone formation). Additionally, moisture can hydrolyze the alkyl chloride to an alcohol (Tyrosol derivative) or induce cyclization.

Protocol:

  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Why? Low temperature retards the kinetics of auto-cyclization to 2,3-dihydrobenzofuran.

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂).

    • Why? Argon is heavier than air and provides a superior blanket for solids, preventing oxidative degradation.

  • Container: Amber glass vials with Teflon-lined caps.

    • Why? Amber glass blocks UV light (which accelerates oxidation); Teflon prevents leaching of plasticizers by the alkyl halide.

Visual Workflow: Storage Lifecycle

StorageProtocol Receive Receipt of Material (Check CAS: 28145-35-9) QC QC Check (1H NMR / MP) Receive->QC QC->Receive Fail (Reject) Aliquot Aliquot under Argon (Avoid freeze-thaw) QC->Aliquot Pass Storage Storage: 4°C, Dark (Desiccator) Aliquot->Storage Use Warm to RT Before Opening Storage->Use Synthesis Use->Storage Purge Headspace

Figure 1: Lifecycle management for 4-CEP to prevent hydrolytic and oxidative degradation.

Application Protocol: Controlled Cyclization vs. Substitution

Scientific Context: The most common error when using 4-CEP is unintentional cyclization. Under basic conditions, the phenoxide ion attacks the chloroethyl tail, forming 2,3-dihydrobenzofuran . Researchers must choose conditions to either promote this (if the benzofuran is the target) or suppress it (if intermolecular substitution is the target).

Scenario A: Synthesis of 2,3-Dihydrobenzofuran (Intramolecular Cyclization)

This reaction demonstrates the reactivity of the chloroethyl group.

Reagents:

  • 4-(2-Chloroethyl)phenol (1.0 eq)[2]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetone or Acetonitrile (Reagent Grade)

Step-by-Step:

  • Dissolution: Dissolve 4-CEP in Acetone (0.1 M concentration).

  • Activation: Add anhydrous K₂CO₃.

  • Reflux: Heat to reflux (approx. 60°C) for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1).

    • Observation: Starting material (Rf ~0.2) disappears; Product (Rf ~0.6) appears.[3] The product is less polar due to the loss of the -OH group.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[4]

  • Validation: 1H NMR will show the disappearance of the phenolic proton and the shift of the ethyl chain protons into a multiplet pattern characteristic of the dihydrobenzofuran ring.

Scenario B: Intermolecular Etherification (Avoiding Cyclization)

To alkylate the phenol with an external electrophile (e.g., Benzyl bromide) while keeping the chloroethyl group intact:

  • Solvent Choice: Use a polar aprotic solvent (DMF).

  • Base Choice: Use a stoichiometric amount of Sodium Hydride (NaH) at 0°C .

  • Order of Addition: Add the external electrophile immediately after phenoxide formation to compete with the intramolecular cyclization.

    • Note: Intramolecular reactions are kinetically favored (entropy). High dilution favors intramolecular cyclization; high concentration favors intermolecular reaction.

Pathway Visualization

ReactionPathways Start 4-(2-Chloroethyl)phenol (Starting Material) Base Addition of Base (Deprotonation) Start->Base Phenoxide Phenoxide Intermediate (Highly Nucleophilic) Base->Phenoxide Path1 Pathway A: Intramolecular (Low Conc / Weak Base / Heat) Phenoxide->Path1 k_intra >> k_inter Path2 Pathway B: Intermolecular (High Conc / Strong Electrophile) Phenoxide->Path2 Targeted Synthesis Product1 2,3-Dihydrobenzofuran (Cyclized Product) Path1->Product1 Product2 O-Alkylated Ether (Linear Product) Path2->Product2

Figure 2: Competing reaction pathways. Controlling concentration and temperature is critical to select between cyclization (Red) and etherification (Green).

Emergency & Waste Management

Spill Cleanup:

  • Isolate: Evacuate the immediate area.

  • Neutralize: Do not use water (spreads contamination).[5] Cover spill with a 1:1 mixture of soda ash and clay cat litter (bentonite).

  • Decontaminate: After solid removal, wipe surface with a 5% sodium thiosulfate solution (nucleophile to quench alkyl chloride residues) followed by detergent.

Waste Disposal:

  • Segregate as Halogenated Organic Waste .

  • Do not mix with strong oxidizers (nitric acid) or strong bases in the waste stream, as this can generate heat or uncontrolled polymerization.

References

  • ChemicalBook. (2023).[6] 4-(2-Chloroethyl)phenol Properties and CAS Data (28145-35-9). Link

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 4-(2-Chloroethyl)phenol.[2][7][8] Link

  • Sigma-Aldrich (Merck). (2023). Safety Data Sheet: Chlorinated Phenols and Alkylating Agents. Link

  • Lovering, F., et al. (2016). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. (Context on dihydrobenzofuran scaffolds in drug discovery).
  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Phenol, 4-(2-chloroethyl)-.[2][8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Chloroethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Chloroethyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. This document provides in-depth, experience-driven advice, detailed protocols, and scientifically-grounded explanations to ensure the success of your work.

Introduction: The Synthetic Challenge

4-(2-Chloroethyl)phenol is a valuable building block in the pharmaceutical industry, notably as a precursor for various active pharmaceutical ingredients (APIs). While its structure appears straightforward, its synthesis is often plagued by issues of low yield, poor regioselectivity, and the formation of persistent impurities. This guide will address the most common challenges through a practical question-and-answer format, focusing on the prevalent multi-step synthetic pathway involving Friedel-Crafts acylation, carbonyl reduction, and subsequent chlorination.

Common Synthetic Pathways

The most frequently employed route to 4-(2-Chloroethyl)phenol involves a three-step process starting from phenol. Understanding this pathway is crucial for effective troubleshooting.

Synthetic_Pathway Phenol Phenol Intermediate1 4-Hydroxy-α-chloroacetophenone Phenol->Intermediate1 1. Friedel-Crafts Acylation (Chloroacetyl Chloride, AlCl₃) Intermediate2 2-(4-Hydroxyphenyl)ethanol Intermediate1->Intermediate2 2. Reduction (e.g., Clemmensen Reduction) Product 4-(2-Chloroethyl)phenol Intermediate2->Product 3. Chlorination (e.g., SOCl₂)

Caption: A common three-step synthesis of 4-(2-Chloroethyl)phenol.

Troubleshooting and Frequently Asked Questions (FAQs)

Question 1: My Friedel-Crafts acylation yield is low, and I'm recovering a lot of unreacted phenol. What's going wrong?

Answer: Low conversion in the Friedel-Crafts acylation of phenol is a frequent issue, typically stemming from catalyst deactivation or suboptimal reaction conditions. Phenol's hydroxyl group can act as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl₃) and deactivating it.[1]

Causality and Mechanism: The Friedel-Crafts acylation requires a strong Lewis acid to generate the highly electrophilic acylium ion from chloroacetyl chloride.[2][3] The hydroxyl group on phenol, however, can form a complex with the AlCl₃ catalyst. This complexation is often irreversible under reaction conditions and consumes the catalyst, halting the reaction.[2] For a successful reaction, a stoichiometric excess of the catalyst is necessary to account for both complexation with the phenol's hydroxyl group and the resulting ketone product.[4]

Troubleshooting Steps:

  • Increase Catalyst Stoichiometry: Ensure you are using at least 2.5 to 3.0 equivalents of AlCl₃. One equivalent is consumed by the phenol starting material, another by the product ketone, and a third acts as the true catalyst.

  • Ensure Anhydrous Conditions: Aluminum chloride reacts violently with water. Any moisture in your solvent, glassware, or reagents will quench the catalyst and significantly reduce your yield. Use freshly distilled solvents and dry your glassware thoroughly.

  • Control Reaction Temperature: The initial complexation is exothermic. Add the AlCl₃ portion-wise to the phenol solution at a low temperature (0-5 °C) to control the initial reaction. After the addition is complete, allow the reaction to slowly warm to room temperature or gently heat as required to drive the acylation.

  • Order of Addition: The preferred method is to add the chloroacetyl chloride to a pre-formed complex of phenol and AlCl₃ in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

ParameterSuboptimal ConditionRecommended ConditionRationale
AlCl₃ Stoichiometry < 2.0 eq.2.5 - 3.0 eq.Compensates for complexation with -OH and C=O groups.[4]
Solvent Technical grade, wetAnhydrous, inert (e.g., DCM, DCE)Prevents catalyst quenching.
Temperature Uncontrolled addition0-5 °C during addition, then warmManages exothermicity of complexation.
Question 2: I'm getting a significant amount of the ortho-isomer alongside my desired para-product. How can I improve para-selectivity?

Answer: The hydroxyl group of phenol is an ortho, para-directing group. Achieving high para-selectivity depends on controlling steric and electronic factors, primarily through the choice of solvent and reaction temperature.

Causality and Mechanism: While electronically both the ortho and para positions are activated, the para position is often favored due to steric hindrance. The bulky acylium-catalyst complex has more difficulty approaching the sterically hindered ortho position. This effect can be manipulated.

Strategies for Enhancing para-Selectivity:

  • Use a Bulky Solvent: Solvents like nitrobenzene or carbon disulfide can favor the formation of the less sterically hindered para product. Nitrobenzene, in particular, can solvate the reaction complex, increasing its effective size.

  • Lower the Reaction Temperature: Lower temperatures generally increase selectivity by favoring the thermodynamically more stable para product over the kinetically favored ortho product. Running the reaction at 0 °C or even lower can significantly improve the ortho/para ratio.

  • Consider a Fries Rearrangement Route: An alternative is to first perform an O-acylation to form phenyl chloroacetate, followed by a Lewis-acid-catalyzed Fries rearrangement. The Fries rearrangement often shows a temperature-dependent selectivity, with lower temperatures favoring the para-acylphenol.[1]

Ortho_Para_Selectivity cluster_0 Reaction Conditions cluster_1 Product Outcome Low_Temp Low Temperature (e.g., 0 °C) Para_Product High Para-Selectivity Low_Temp->Para_Product Favors Thermodynamic Product Bulky_Solvent Bulky Solvent (e.g., Nitrobenzene) Bulky_Solvent->Para_Product Increases Steric Hindrance at Ortho Ortho_Product Ortho-Isomer Byproduct High_Temp High Temperature High_Temp->Ortho_Product Favors Kinetic Product

Caption: Factors influencing ortho/para selectivity in Friedel-Crafts acylation.

Question 3: The reduction of the ketone intermediate is sluggish and gives multiple byproducts. Which reduction method is best?

Answer: The reduction of the 4-hydroxy-α-chloroacetophenone intermediate is challenging. The choice of reducing agent is critical to avoid unwanted side reactions. The Clemmensen reduction is a classic and effective method for this transformation.[5][6][7]

Causality and Common Issues: Standard hydride reagents like NaBH₄ can be problematic. They may reduce the ketone but can also lead to byproducts if the chloro group is displaced. Catalytic hydrogenation (e.g., H₂/Pd/C) can be effective but may also cause hydrodechlorination (loss of the chlorine atom).

Recommended Protocol: Clemmensen Reduction The Clemmensen reduction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone to a methylene group without affecting the chloro or hydroxyl groups.[6][8]

Experimental Protocol: Clemmensen Reduction

  • Prepare Zinc Amalgam: Activate zinc dust by stirring it with a dilute HCl solution, followed by a solution of mercury(II) chloride. Decant the aqueous solution and wash the resulting amalgam with water.

  • Set up the Reaction: To a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated HCl, toluene (as a co-solvent), and the 4-hydroxy-α-chloroacetophenone intermediate.

  • Reflux: Heat the mixture to a vigorous reflux. The reaction is heterogeneous and occurs on the surface of the zinc.[6]

  • Monitor and Workup: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate. Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

MethodProsCons
Clemmensen Reduction High yield for aryl-alkyl ketones; Tolerates -Cl and -OH groups.[5][6]Harsh acidic conditions; Uses toxic mercury.
Wolff-Kishner Reduction Alternative for acid-sensitive substrates.[9]Strongly basic and high-temperature conditions; May not be suitable for phenols.
Catalytic Hydrogenation Milder conditions; No toxic metals.Risk of hydrodechlorination (C-Cl bond cleavage).
Question 4: My final chlorination step using thionyl chloride (SOCl₂) on 2-(4-hydroxyphenyl)ethanol is giving a low yield and a dark, tarry crude product. How can I optimize this?

Answer: The chlorination of 2-(4-hydroxyphenyl)ethanol with thionyl chloride (SOCl₂) can be complicated by side reactions involving the unprotected phenolic hydroxyl group. The acidic conditions generated (HCl byproduct) can promote polymerization and other side reactions.[10]

Causality and Mechanism: Thionyl chloride reacts with alcohols to form an intermediate chlorosulfite ester, which then undergoes an Sₙi or Sₙ2 reaction to yield the alkyl chloride.[11] The byproducts are gaseous SO₂ and HCl.[10] The phenolic -OH, however, can also react with SOCl₂ or be susceptible to electrophilic attack under the strongly acidic conditions, leading to decomposition and polymerization.

Optimization Strategies:

  • Use a Milder Chlorinating Agent: Consider using Appel reaction conditions (triphenylphosphine and carbon tetrachloride), which are much milder and operate under neutral conditions, preserving the sensitive phenolic group.

  • Add a Base: When using SOCl₂, adding a non-nucleophilic base like pyridine in a stoichiometric amount can neutralize the HCl byproduct as it forms, preventing acid-catalyzed side reactions.

  • Control Temperature: Perform the reaction at low temperatures (0 °C to room temperature). Add the thionyl chloride dropwise to a solution of the alcohol in an inert solvent (like DCM or toluene) to control the exotherm and minimize side reactions.

  • Use a Catalyst (for SOCl₂): A catalytic amount of dimethylformamide (DMF) can be used with SOCl₂ to form the Vilsmeier reagent in situ, which is a more effective chlorinating agent under milder conditions.[12]

Chlorination_Troubleshooting Start Low Yield / Tar Formation in Chlorination Step Cause1 Cause: Acid-Catalyzed Side Reactions (HCl byproduct) Start->Cause1 Cause2 Cause: Phenolic -OH Reactivity / Decomposition Start->Cause2 Solution1 Solution 1: Add a Base (Pyridine) to neutralize HCl Cause1->Solution1 Solution3 Solution 3: Control Temperature (0 °C) & Slow Addition Cause1->Solution3 Solution2 Solution 2: Use Milder Conditions (e.g., Appel Reaction) Cause2->Solution2 Solution4 Solution 4: Use Catalytic DMF with SOCl₂ Cause2->Solution4

Caption: Troubleshooting logic for the chlorination of 2-(4-hydroxyphenyl)ethanol.

Question 5: How should I purify the final 4-(2-Chloroethyl)phenol product?

Answer: Purification is critical to obtain a high-purity product. The choice of method depends on the scale and the nature of the impurities. A combination of liquid-liquid extraction and recrystallization or column chromatography is generally effective.

Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture carefully with ice-water. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification:

    • Recrystallization (for solid products): 4-(2-Chloroethyl)phenol is a solid at room temperature (m.p. 56-58 °C).[13] A suitable solvent system for recrystallization is a mixture of a non-polar solvent like hexanes or toluene and a slightly more polar co-solvent.

    • Silica Gel Chromatography (for oily or highly impure products): If recrystallization is ineffective, purify the crude material using column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Analytical Characterization: Confirm the identity and purity of your final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622439A - Production method of 4-chloro-2-aminophenol.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN106349025A - Preparation process of 2,4-dichlorophenol.
  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • RSC Publishing. (2024). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. Retrieved from [Link]

  • YouTube. (2015). Reacting Ethanol & Thionyl Chloride. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Google Patents. (n.d.). US20080228016A1 - Method for Chlorinating Alcohols.
  • SlideShare. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]

  • Journal of the American Chemical Society. (2010). Advances in Friedel−Crafts Acylation Reactions: Catalytic and Green Processes. Retrieved from [Link]

  • Carl ROTH. (n.d.). Phenolic DNA Purification – Background and Protocol. Retrieved from [Link]

  • ResearchGate. (2005). (PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

  • Chemwonders. (2023). Clemmensen reduction | Named Organic Reactions | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • YouTube. (2018). Reaction of alcohols with thionyl chloride. Retrieved from [Link]

  • iGEM. (n.d.). Phenol/Chloroform extraction/purification of RNA. Retrieved from [Link]

  • Google Patents. (n.d.). EP0459572A2 - Process for purifying phenol.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Clemmensen reduction. Retrieved from [Link]

  • Google Patents. (n.d.). US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol.

Sources

Technical Support Center: Reactions of 4-(2-Chloroethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Chloroethyl)phenol is a versatile bifunctional molecule, possessing both a nucleophilic phenolic hydroxyl group and an electrophilic chloroethyl side chain. This dual reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. However, this same characteristic can also lead to the formation of several side products, complicating reaction workups and reducing yields of the desired product. This guide provides an in-depth analysis of the common side products encountered in reactions involving 4-(2-Chloroethyl)phenol, offering troubleshooting strategies and optimized protocols to enhance reaction specificity and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the use of 4-(2-Chloroethyl)phenol in various chemical transformations.

Q1: I am attempting an O-alkylation of 4-(2-Chloroethyl)phenol, but I am observing a significant amount of a dimeric ether byproduct. What is causing this and how can I prevent it?

A1: Mechanistic Insight: The formation of a dimeric ether, specifically 1,2-bis(4-phenoxyphenyl)ethane, is a common issue arising from the intermolecular reaction between two molecules of 4-(2-Chloroethyl)phenol. Under basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile and can attack the electrophilic carbon of the chloroethyl group of another molecule of 4-(2-Chloroethyl)phenol via an SN2 reaction.

Troubleshooting & Optimization:

  • Control of Stoichiometry: Use the alkylating agent in a slight excess to ensure it outcompetes the phenoxide for reaction with the chloroethyl group.

  • Slow Addition: Adding the base or the 4-(2-Chloroethyl)phenol solution slowly to the reaction mixture containing the alkylating agent can help maintain a low concentration of the reactive phenoxide, thus minimizing the self-condensation reaction.

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction outcome. A weaker base or a less polar solvent may reduce the nucleophilicity of the phenoxide, thereby decreasing the rate of dimer formation.

Q2: My reaction is producing a complex mixture of products, and I suspect intramolecular cyclization is occurring. What is the likely product and how can I avoid it?

A2: Mechanistic Insight: Intramolecular cyclization of 4-(2-Chloroethyl)phenol can occur, particularly under acidic conditions or in the presence of Lewis acids, leading to the formation of a six-membered ring. This is an example of an intramolecular Friedel-Crafts alkylation reaction.[1] The chloroethyl group, upon activation by a Lewis acid or protonation, can generate a carbocation or a carbocation-like species that is then attacked by the electron-rich aromatic ring at the ortho position to the hydroxyl group, forming a dihydrophenanthrene-type structure.

Troubleshooting & Optimization:

  • Avoid Acidic Conditions: If the desired reaction does not require acidic catalysis, maintaining neutral or basic conditions will prevent the intramolecular Friedel-Crafts reaction.

  • Protecting Groups: If acidic conditions are necessary for the desired transformation, consider protecting the phenolic hydroxyl group as an ether or ester. This will reduce the electron-donating ability of the aromatic ring and decrease its propensity for intramolecular attack.

Q3: I am observing the formation of polymeric material in my reaction mixture. What is the cause of this polymerization?

A3: Mechanistic Insight: Polymerization of 4-(2-Chloroethyl)phenol can occur through a few different mechanisms. One possibility is a poly-Friedel-Crafts alkylation, where the chloroethyl group of one molecule alkylates the aromatic ring of another, and this process continues to form a polymer. This is more likely under strong acid catalysis. Another route to polymerization is through repeated intermolecular etherification, similar to the dimer formation described in Q1, but continuing to form poly(phenylene vinylene) type structures.

Troubleshooting & Optimization:

  • Temperature Control: High reaction temperatures can promote polymerization. Running the reaction at the lowest effective temperature can help to minimize this side reaction.

  • Monomer Concentration: High concentrations of 4-(2-Chloroethyl)phenol can favor intermolecular reactions leading to polymerization. Using more dilute reaction conditions can be beneficial.

  • Reaction Time: Prolonged reaction times can lead to the accumulation of polymeric byproducts. Monitoring the reaction progress and stopping it once the desired product has formed is crucial.

Visualizing Side Product Formation

The following diagrams illustrate the mechanistic pathways for the formation of common side products in reactions involving 4-(2-Chloroethyl)phenol.

Dimeric_Ether_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Side Product Reactant1 4-(2-Chloroethyl)phenol Phenoxide Phenoxide Intermediate Reactant1->Phenoxide Deprotonation Reactant2 4-(2-Chloroethyl)phenol Dimer Dimeric Ether Reactant2->Dimer Base Base Base->Phenoxide Phenoxide->Dimer SN2 Attack

Caption: Formation of the dimeric ether side product.

Intramolecular_Cyclization Start 4-(2-Chloroethyl)phenol ActivatedComplex Activated Complex Start->ActivatedComplex LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->ActivatedComplex SigmaComplex Sigma Complex Intermediate ActivatedComplex->SigmaComplex Intramolecular Electrophilic Attack CyclizedProduct Cyclized Product (Dihydrophenanthrene derivative) SigmaComplex->CyclizedProduct Deprotonation

Caption: Intramolecular Friedel-Crafts cyclization.

Experimental Protocols & Troubleshooting Tables

This section provides a detailed protocol for a common reaction involving 4-(2-Chloroethyl)phenol, along with a troubleshooting table to address potential issues.

Protocol: O-Alkylation of 4-(2-Chloroethyl)phenol with Benzyl Bromide

Objective: To synthesize 1-(benzyloxy)-4-(2-chloroethyl)benzene with minimal side product formation.

Materials:

  • 4-(2-Chloroethyl)phenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add 4-(2-Chloroethyl)phenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of phenol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension over 10 minutes.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the solid potassium salts and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide for O-Alkylation

Problem Potential Cause Recommended Solution
Significant Dimer Formation High concentration of phenoxide.Add the base in portions or use a weaker base like sodium bicarbonate.
Reaction temperature is too high.Conduct the reaction at a lower temperature for a longer period.
Incomplete Reaction Insufficient base or alkylating agent.Ensure accurate stoichiometry; consider using a slight excess of the alkylating agent.
Poor quality of reagents.Use freshly distilled or high-purity reagents.
Formation of Polymeric Material Prolonged reaction time at high temperature.Monitor the reaction closely and stop it as soon as the starting material is consumed.

References

  • J&K Scientific LLC. Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific. Accessed February 3, 2026. [Link]

Sources

Optimizing temperature and pressure for 4-(2-Chloroethyl)phenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Temperature & Pressure for 4-(2-Chloroethyl)phenol Reactions Ticket ID: CEP-OPT-2024-X Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Janus" Molecule

Welcome to the technical support hub for 4-(2-Chloroethyl)phenol (CAS: 113962-85-9). This compound is a "Janus" molecule—two-faced in its reactivity. On one side, you have a phenolic hydroxyl (


), ready for O-alkylation. On the other, an alkyl chloride , primed for nucleophilic substitution or elimination.

The challenge isn't just making it react; it's making it react selectively. Improper temperature or pressure management typically leads to three failure modes:

  • Cyclization: Intramolecular attack forming 2,3-dihydrobenzofuran (often misidentified as "unreacted starting material" in low-res LCMS).

  • Elimination: Loss of HCl to form 4-vinylphenol, which rapidly polymerizes into insoluble "gunk."

  • Stalled Kinetics: Incomplete conversion due to solvent loss or insufficient activation energy in open systems.

This guide provides the thermodynamic and kinetic frameworks to navigate these pitfalls.

Module 1: Thermodynamics & Kinetics (The "Why")

Temperature: The Selectivity Switch

Temperature control is your primary lever for selectivity. The activation energy (


) for the desired intermolecular substitution is often higher than for intramolecular cyclization, but lower than for elimination.
Temperature ZoneDominant PathwayRisk Factor
< 40°C Kinetic ControlSlow reaction; Solubility issues in non-polar solvents.
40°C - 80°C Optimal Zone Balanced kinetics for O-alkylation.
80°C - 120°C Substitution (Side Chain)Requires pressure. High risk of cyclization if base is present.
> 120°C Elimination (

)
Formation of 4-vinylphenol . Polymerization risk.
Pressure: The Phase Enforcer

Pressure is rarely about changing the reaction constant (


); it is about stoichiometry maintenance .
  • Scenario: Reacting the alkyl chloride with a volatile amine (e.g., isopropylamine for beta-blocker synthesis).

  • Issue: At 80°C (required for

    
     on the chloride), volatile amines boil off in open reflux.
    
  • Solution: Closed vessel (Autoclave/Sealed Tube) maintains amine concentration in the liquid phase, driving pseudo-first-order kinetics.

Module 2: Reaction Pathways Visualization

The following diagram maps the competitive landscape of 4-(2-Chloroethyl)phenol reactivity based on T/P/pH inputs.

ReactionPathways Start 4-(2-Chloroethyl)phenol Vinyl 4-Vinylphenol (Polymerization Risk) Start->Vinyl High T (>120°C) Strong Base (E2) Cyclic 2,3-Dihydrobenzofuran (Dead-End Impurity) Start->Cyclic Base (NaOH/K2CO3) Polar Solvent Intramolecular SN2 Product_O O-Alkylated Product (Ether) Start->Product_O Mild Base (K2CO3) Acetone, 60°C Product_N Side-Chain Amine (Target) Start->Product_N Amine Nucleophile High Pressure (>5 bar) 100°C

Figure 1: Competitive reaction pathways. Red paths indicate failure modes triggered by incorrect T/pH combinations.

Module 3: Troubleshooting Guides

Scenario A: "I see a peak at M-36, and my product is missing."

Diagnosis: You have created 2,3-dihydrobenzofuran (or a derivative).

  • Mechanism: The phenolic oxygen (phenoxide) attacked the ethyl chloride tail. This is an intramolecular

    
     reaction. It is entropically favored over intermolecular reactions.
    
  • Root Cause:

    • Base too strong: You generated a "naked" phenoxide anion.

    • Solvent too polar: DMSO or DMF stabilizes the transition state for cyclization.

  • Corrective Action:

    • Switch Base: Use weaker bases like

      
       or 
      
      
      
      instead of
      
      
      or
      
      
      .
    • Switch Solvent: Move to Acetone or Acetonitrile (ACN).

    • Temperature: Do not exceed 60°C if the phenol is unprotected.

Scenario B: "The reaction mixture turned into a solid gel/tar."

Diagnosis: Polymerization of 4-vinylphenol .

  • Mechanism: At

    
     or with strong bulky bases (e.g., 
    
    
    
    ), the compound undergoes
    
    
    elimination, releasing HCl to form styrene-like 4-vinylphenol. This monomer rapidly polymerizes.
  • Corrective Action:

    • Lower Temperature: Keep reaction

      
      .
      
    • Add Radical Inhibitor: If high T is unavoidable, add 100-500 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone to scavenge radicals.

Scenario C: "Reaction with amine is stuck at 30% conversion."

Diagnosis: Amine Boil-off (Pressure Failure).

  • Mechanism: You are likely refluxing in methanol or ethanol. The amine nucleophile (e.g., isopropylamine, bp 32°C) has escaped the liquid phase, leaving only solvent.

  • Corrective Action:

    • Seal the System: Transfer to a pressure tube or autoclave.

    • Overcharge: Use 3–5 equivalents of the amine to account for the vapor phase partition.

Module 4: Optimized Protocols

Protocol 1: High-Pressure Amination (Targeting the Chloride)

Use this when reacting the side chain with amines while preserving the phenol.

  • Equipment: Stainless steel autoclave or heavy-wall glass pressure vessel (rated > 10 bar).

  • Reagents:

    • 4-(2-Chloroethyl)phenol (1.0 eq)[1]

    • Target Amine (5.0 eq) — Excess acts as solvent and acid scavenger.

    • Solvent: Ethanol or 2-Propanol (Concentration: 0.5 M).

  • Procedure:

    • Step 1: Charge solid phenol and solvent. Stir to dissolve.

    • Step 2: Cool vessel to 0°C (reduces volatility) and add the amine.

    • Step 3: Seal vessel.

    • Step 4: Heat to 105°C .

      • Note: Internal pressure will rise to 3–6 bar depending on solvent/amine.

    • Step 5: Hold for 12–16 hours.

    • Step 6: Cool to room temperature before venting.

  • Workup: Evaporate excess amine/solvent. The residue will be the HCl salt of the product.

Protocol 2: Selective O-Alkylation (Preserving the Chloride)

Use this to attach the phenol to a scaffold while keeping the alkyl chloride intact for later steps.

  • Equipment: Standard round-bottom flask with reflux condenser.

  • Reagents:

    • 4-(2-Chloroethyl)phenol (1.0 eq)[1]

    • Alkyl Bromide/Electrophile (1.1 eq)

    • Base:

      
       (2.0 eq) — Anhydrous, granular.
      
    • Solvent: Acetone (dry).

  • Procedure:

    • Step 1: Dissolve phenol in acetone. Add

      
      .
      
    • Step 2: Stir at RT for 30 mins (formation of mild phenoxide).

    • Step 3: Add electrophile.

    • Step 4: Heat to Reflux (56°C) .

      • Critical: Do not use DMF at 100°C; this will cause the chloride to eliminate or cyclize.

    • Step 5: Monitor by TLC.

  • Workup: Filter off inorganic salts. Concentrate filtrate.

Module 5: Diagnostic Workflow (Decision Tree)

Use this logic flow to determine your next experimental step.

OptimizationLogic Start Start: Define Goal Goal Target Reaction? Start->Goal Q_Amine Reacting Chloride with Amine? Goal->Q_Amine Side Chain Q_Ether Reacting Phenol (O-Alkylation)? Goal->Q_Ether Phenolic OH Action_HighP USE PRESSURE VESSEL T: 100-110°C P: >3 bar Q_Amine->Action_HighP Action_LowT ATMOSPHERIC REFLUX T: <60°C Base: K2CO3 Q_Ether->Action_LowT Check_Impurity Check Impurities Action_HighP->Check_Impurity Action_LowT->Check_Impurity Res_Cyclic Found Dihydrobenzofuran? Action: Lower T, Weaker Base Check_Impurity->Res_Cyclic M-36 Mass Res_Vinyl Found Vinyl/Polymer? Action: Add Radical Inhibitor Check_Impurity->Res_Vinyl Insoluble Gel

Figure 2: Decision tree for selecting reaction conditions and troubleshooting impurities.

FAQ: Frequently Asked Questions

Q: Can I use DMF or DMSO to speed up the reaction? A: Proceed with extreme caution. While polar aprotic solvents increase reaction rates (


), they also strip the cation from the phenoxide, making it extremely aggressive. In 4-(2-chloroethyl)phenol, this often accelerates the intramolecular cyclization over the desired intermolecular reaction. If you must use DMF, keep T < 40°C.

Q: Why is my yield low even though the starting material is gone? A: Check the aqueous layer during workup. If you formed the amine product (Protocol 1), it is likely protonated (cationic) and water-soluble. You must basify the aqueous layer to pH > 12 to extract the free base into organic solvent (DCM/EtOAc).

Q: Is the chloride stable to storage? A: It is relatively stable at room temperature if dry. However, moisture + trace base (even from glass surface) can trigger slow cyclization. Store at 4°C under Argon.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15093107, 2-(2-Chloroethyl)phenol. [Link]

  • Hellwig, P. S., et al. (2022).[2] Oxyselenocyclization of 2-Allylphenols for the Synthesis of 2,3-Dihydrobenzofuran Selenides. ResearchGate. [Link]

  • National Institute of Standards and Technology (NIST). (2024). 4-Vinylphenol Gas Phase Ion Energetics & Thermochemistry. NIST WebBook. [Link]

Sources

Technical Support Center: Managing Exothermic Risks of 4-(2-Chloroethyl)phenol

[1]

Content ID: TSC-2025-CEP-001 Subject: Thermal Management & Hazard Mitigation for 4-(2-Chloroethyl)phenol Reactions Audience: Process Chemists, Scale-up Engineers, and R&D Scientists[1]

Executive Summary: The "Dual-Trigger" Hazard

Welcome to the Technical Support Center. If you are working with 4-(2-Chloroethyl)phenol (CAS 1667-04-5), you are handling a "bifunctional" intermediate that possesses a unique thermal risk profile.[1] Unlike simple phenols, this compound contains both an acidic proton (phenol) and an electrophilic side chain (alkyl chloride).

The Critical Risk: The primary exothermic hazard is not just the neutralization of the phenol, but the subsequent uncontrolled intramolecular cyclization to 2,3-dihydrobenzofuran. This reaction is autocatalytic with respect to temperature: as the heat of neutralization rises, the rate of cyclization increases, releasing further heat (chloride displacement) and potentially leading to thermal runaway.

This guide provides the protocols to decouple these thermal events and manage the reaction safety.

Part 1: Pre-Reaction Hazard Assessment (Tier 1)

Q1: Why is the temperature spiking immediately upon base addition?

Technical Insight: You are likely observing a cumulative exotherm. When a base (e.g., NaOH, KOH, K₂CO₃) is added, two distinct exothermic events occur:

  • Acid-Base Neutralization: The base deprotonates the phenol to form the phenoxide anion. This is fast and exothermic (

    
    ).
    
  • Intramolecular Alkylation (

    
    ):  The newly formed phenoxide anion attacks the terminal carbon of the chloroethyl group, closing the ring to form 2,3-dihydrobenzofuran. This releases additional heat and chloride salts.
    

Troubleshooting:

  • Diagnosis: If the temperature spike is instantaneous and sharp, it is neutralization. If it is a slower, sustaining rise that accelerates, it is the cyclization kicking in.

  • Action: Ensure your cooling capacity is rated for the sum of both enthalpies if you are running at temperatures

    
    .
    
Q2: Can I mix 4-(2-Chloroethyl)phenol with the base and then heat it?

Strictly Prohibited. Mixing all reagents at ambient temperature and then applying heat ("heat-to-reflux") is a common cause of reactor over-pressurization.

  • The Mechanism: At room temperature, the phenoxide accumulates. As you heat the bulk mixture, the cyclization reaction initiates simultaneously across the entire volume.

  • The Consequence: The sudden release of heat from the massive simultaneous cyclization can exceed the condenser's capacity, leading to solvent boil-over or vessel rupture.

  • Correct Protocol: Use Dosing Controlled Addition (see Part 2).

Part 2: Process Control & Cooling Strategies (Tier 2)

Standard Operating Procedure: Controlled Addition Protocol

To manage the exotherm, you must limit the concentration of the reactive phenoxide species.

Step-by-Step Workflow:

  • Charge: Load 4-(2-Chloroethyl)phenol and solvent (e.g., THF, MeCN, or Toluene) into the reactor.

  • Cool: Bring the internal temperature to 0–5°C . Lower temperature inhibits the cyclization (

    
    ) while allowing neutralization.
    
  • Dose Base: Add the base (as a solution) slowly.

    • Rate Limit: Maintain internal temperature

      
      .
      
    • Observation: This separates the thermal events. You dissipate the heat of neutralization before the cyclization becomes significant.

  • Soak: Stir for 15–30 minutes at low temperature to complete deprotonation.

  • Controlled Ramp: Slowly warm the mixture to the reaction temperature (e.g., 40–60°C) to trigger the cyclization or alkylation in a controlled manner.

Visualizing the Reaction Pathway & Risks

The following diagram illustrates the competing pathways and the critical control points.

ReactionPathwaysStart4-(2-Chloroethyl)phenolPhenoxideIntermediate:Phenoxide AnionStart->Phenoxide DeprotonationBaseBase Addition(NaOH/K2CO3)HeatNeutHeat of Neutralization(Immediate Exotherm)Base->HeatNeutPhenoxide->HeatNeut ReleasesCyclicProduct:2,3-DihydrobenzofuranPhenoxide->Cyclic Intramolecular SN2(Controlled Path)PolymerSide Product:Polymerized EthersPhenoxide->Polymer Intermolecular(High Conc. Risk)HeatCycHeat of Cyclization(Delayed Exotherm)Cyclic->HeatCyc ReleasesPolymer->HeatCyc

Figure 1: Reaction pathway analysis showing the two distinct heat generation events (Neutralization and Cyclization).

Part 3: Advanced Troubleshooting (Tier 3)

Q3: The reaction viscosity is increasing rapidly. What is happening?

Issue: Intermolecular Polymerization. If the solution is too concentrated (

  • Impact: Viscosity kills heat transfer. As the mixture thickens, the cooling jacket becomes ineffective, leading to hot spots and runaway.

  • Solution:

    • Dilution: Ensure solvent volume is sufficient (recommend

      
      ).
      
    • High Dilution Principle: Add the phenoxide solution into a heated solvent reservoir slowly (inverse addition) if the goal is cyclization, keeping the instantaneous concentration of reactant low.

Q4: How do I quench a runaway reaction?

Emergency Protocol: Do not add water immediately if the temperature is extremely high (flash boil risk).

  • Cut Heating: Isolate the jacket heat source.

  • Max Cooling: Switch jacket to full cooling.

  • Chemical Quench (Acidification):

    • The reaction requires the phenoxide (anion) to proceed.

    • Rapidly adding a weak acid (e.g., Acetic Acid or dilute HCl) protonates the phenoxide back to the phenol.

    • Result: The phenol is a poor nucleophile; the cyclization/polymerization stops immediately.

    • Warning: The acid addition itself is exothermic (neutralization of excess base), but it stops the potentially larger polymerization energy release.

Decision Logic: Emergency Response

EmergencyResponseStartTemperature Deviation Detected(>10°C above setpoint)CheckCoolingIs Cooling Jacket Maxed?Start->CheckCoolingStopFeedStop Base AdditionIncrease StirringCheckCooling->StopFeedNoQuenchEMERGENCY QUENCH:Add Acetic Acid/Dilute HClCheckCooling->QuenchYes (Runaway Imminent)MonitorResume at Lower RateStopFeed->MonitorTemp Stabilizes?SafeStateSafeStateQuench->SafeStateReaction Halts(Phenoxide Protonated)Monitor->QuenchNo, Temp Rising

Figure 2: Decision tree for managing temperature excursions during 4-(2-Chloroethyl)phenol processing.

Data Summary & Compatibility

Table 1: Physical & Thermal Properties
PropertyValueSource
Chemical Name 4-(2-Chloroethyl)phenol[PubChem, 2025]
CAS Number 1667-04-5 / 28145-35-9[ChemicalBook, 2026]
Boiling Point ~274°C (760 mmHg) / 160°C (10 Torr)[ECHEMI, 2025]
Melting Point 56.8 – 57.5°C[ChemicalBook, 2026]
Flash Point 119.5°C[ECHEMI, 2025]
Reaction Type Nucleophilic Substitution / Cyclization[NIH, 2014]
Table 2: Base Compatibility Matrix
Base TypeRisk LevelNotes
Sodium Hydride (NaH) Extreme Generates H₂ gas.[1] Highly exothermic deprotonation. Risk of pressure buildup.
Sodium Hydroxide (NaOH) High Strong exotherm.[1][2] Water generated may solvate ions, accelerating rate.
Potassium Carbonate (K₂CO₃) Moderate Heterogeneous reaction (slurry).[1] Slower rate, easier to control thermally. Preferred for scale-up.
Triethylamine (Et₃N) Low Weaker base.[1] May not drive cyclization fully without heat.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316721, 4-(2-Chloroethyl)phenol. Retrieved from [Link]

  • Zhang, X., et al. (2014). A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides. Dalian Institute of Chemical Physics. Retrieved from [Link]

  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme Connect. Retrieved from [Link]

Validation & Comparative

A Senior Application Scientist's Guide to 1H and 13C NMR Spectral Assignment for 4-(2-Chloroethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of novel or modified compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, providing detailed information about the molecular structure and electronic environment of atomic nuclei. This guide offers an in-depth analysis and spectral assignment for 4-(2-Chloroethyl)phenol, a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

In the absence of a publicly available, fully assigned experimental spectrum for 4-(2-Chloroethyl)phenol, this guide will present a detailed prediction of its ¹H and ¹³C NMR spectra. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from structurally analogous compounds. Furthermore, we will provide a comparative analysis with the experimentally determined NMR data of 4-hydroxyphenethyl alcohol, highlighting the spectral shifts induced by the substitution of a hydroxyl group with a chlorine atom on the ethyl side chain. This comparative approach not only aids in the confident assignment of the 4-(2-Chloroethyl)phenol spectrum but also serves as an instructive example of how subtle structural modifications manifest in NMR spectroscopy.

Predicted ¹H NMR Spectral Analysis of 4-(2-Chloroethyl)phenol

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

The structure of 4-(2-Chloroethyl)phenol presents a 1,4-disubstituted aromatic ring, an ethyl chain, and a phenolic hydroxyl group. Due to the symmetry of the para-substituted ring, the two protons ortho to the hydroxyl group (H-2 and H-6) are chemically equivalent, as are the two protons meta to the hydroxyl group (H-3 and H-5).

Rationale for Predicted Chemical Shifts:

  • Aromatic Protons (H-2, H-6 and H-3, H-5): The hydroxyl group is an activating, ortho-, para-directing group, which shields the aromatic protons, causing them to resonate at a higher field (lower ppm) compared to benzene (7.34 ppm). The protons at positions 2 and 6, being ortho to the electron-donating hydroxyl group, will be more shielded than the protons at positions 3 and 5. Therefore, the doublet corresponding to H-2 and H-6 is expected to appear upfield from the doublet for H-3 and H-5. The coupling between these adjacent aromatic protons will result in a characteristic doublet splitting pattern for each signal, with a typical ortho-coupling constant (³J) of around 8-9 Hz.

  • Ethyl Protons (-CH₂-Ar and -CH₂-Cl): The methylene group attached to the aromatic ring (-CH₂-Ar) will be slightly deshielded by the ring current and will appear as a triplet. The adjacent methylene group is attached to an electronegative chlorine atom, which will deshield these protons significantly, causing them to resonate at a lower field (higher ppm). This signal will also appear as a triplet due to coupling with the adjacent methylene group. The coupling constant (³J) for these vicinal protons in the ethyl chain is typically around 7 Hz.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on concentration, temperature, and the solvent used, due to hydrogen bonding.[1] It typically appears as a broad singlet and its position can range from 4-8 ppm in a non-polar solvent like CDCl₃.[2][3]

Predicted ¹H NMR Data Summary for 4-(2-Chloroethyl)phenol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2, H-6~ 6.80Doublet~ 8.52H
H-3, H-5~ 7.10Doublet~ 8.52H
-CH₂-Ar~ 2.90Triplet~ 7.02H
-CH₂-Cl~ 3.70Triplet~ 7.02H
-OH4.0 - 8.0Broad Singlet-1H

Predicted ¹³C NMR Spectral Analysis of 4-(2-Chloroethyl)phenol

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. Due to the symmetry of 4-(2-Chloroethyl)phenol, we expect to see six distinct carbon signals: four for the aromatic ring and two for the ethyl side chain.

Rationale for Predicted Chemical Shifts:

  • Aromatic Carbons:

    • C-1 (C-OH): The carbon atom attached to the hydroxyl group is significantly deshielded and will appear at the lowest field among the aromatic carbons, typically in the range of 150-160 ppm.

    • C-4 (C-CH₂): The carbon atom bearing the chloroethyl group will be slightly deshielded compared to an unsubstituted benzene ring carbon (128.5 ppm).

    • C-2, C-6: These carbons, ortho to the hydroxyl group, are shielded and will appear at a higher field.

    • C-3, C-5: These carbons, meta to the hydroxyl group, will be less affected by the hydroxyl group and will resonate at a chemical shift closer to that of benzene.

  • Ethyl Carbons:

    • -CH₂-Ar: The carbon of the methylene group attached to the aromatic ring will appear in the aliphatic region.

    • -CH₂-Cl: The carbon atom bonded to the electronegative chlorine atom will be significantly deshielded and will resonate at a lower field compared to the other aliphatic carbon.[4]

Predicted ¹³C NMR Data Summary for 4-(2-Chloroethyl)phenol

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-OH)~ 154.0
C-4 (C-CH₂)~ 131.0
C-3, C-5~ 130.0
C-2, C-6~ 116.0
-CH₂-Cl~ 45.0
-CH₂-Ar~ 38.0

Comparative Analysis: 4-(2-Chloroethyl)phenol vs. 4-Hydroxyphenethyl Alcohol

To lend further credence to our predicted spectral assignments for 4-(2-Chloroethyl)phenol, a comparison with the experimentally determined NMR data of the structurally similar 4-hydroxyphenethyl alcohol is highly instructive. The key difference between these two molecules is the substitution of a chlorine atom for a hydroxyl group on the terminal carbon of the ethyl side chain.

Molecular Structures for Comparison

Caption: Molecular structures of 4-(2-Chloroethyl)phenol and 4-Hydroxyphenethyl alcohol.

¹H NMR Spectral Comparison

Proton Assignment4-(2-Chloroethyl)phenol (Predicted δ, ppm)4-Hydroxyphenethyl alcohol (Experimental δ, ppm)[5]Rationale for Difference
H-2, H-6~ 6.806.78Minimal change expected as the aromatic protons are distant from the substitution site.
H-3, H-5~ 7.107.10Minimal change expected.
-CH₂-Ar~ 2.902.80The more electronegative chlorine atom in 4-(2-chloroethyl)phenol will have a slight deshielding effect on the adjacent methylene protons.
-CH₂-X (X=Cl or OH)~ 3.703.83The electronegativity of chlorine and oxygen are similar, leading to a comparable deshielding effect on the terminal methylene protons.

¹³C NMR Spectral Comparison

Carbon Assignment4-(2-Chloroethyl)phenol (Predicted δ, ppm)4-Hydroxyphenethyl alcohol (Experimental δ, ppm)[5]Rationale for Difference
C-1 (C-OH)~ 154.0154.4Minimal change expected.
C-4 (C-CH₂)~ 131.0130.6Minimal change expected.
C-3, C-5~ 130.0130.3Minimal change expected.
C-2, C-6~ 116.0115.6Minimal change expected.
-CH₂-X (X=Cl or OH)~ 45.064.0The carbon attached to the highly electronegative oxygen in the alcohol is significantly more deshielded than the carbon attached to chlorine.
-CH₂-Ar~ 38.038.4Minimal change expected.

This comparative analysis demonstrates that while the signals for the aromatic and benzylic portions of the molecules are predicted to be very similar, the key differentiating feature will be the chemical shift of the terminal carbon of the ethyl side chain in the ¹³C NMR spectrum.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized experimental protocol is paramount. The following provides a step-by-step methodology for acquiring ¹H and ¹³C NMR spectra of a compound such as 4-(2-Chloroethyl)phenol.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition a Weigh ~5-10 mg of sample for ¹H NMR (~20-50 mg for ¹³C NMR) b Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) a->b c Add internal standard (e.g., TMS) b->c d Transfer solution to a clean, dry NMR tube c->d e Filter if any solid particles are present d->e f Insert sample into the NMR spectrometer e->f Ready for analysis g Lock the spectrometer on the deuterium signal of the solvent f->g h Shim the magnetic field to optimize homogeneity g->h i Acquire ¹H NMR spectrum h->i j Acquire ¹³C NMR spectrum i->j k Process the data (Fourier transform, phase correction, baseline correction) j->k

Sources

A Comparative Guide to the Structural Confirmation of 4-(2-Chloroethyl)phenol via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any project. 4-(2-Chloroethyl)phenol, a substituted phenolic compound, serves as a valuable case study for illustrating the power and precision of mass spectrometry in structural elucidation. This guide provides an in-depth technical overview of how to confirm its structure, comparing the technique with other analytical methods and offering detailed experimental protocols grounded in established scientific principles.

Our approach moves beyond a simple recitation of methods. We will explore the causal logic behind experimental choices, ensuring a self-validating system of analysis that combines theoretical prediction with practical application.

The Foundational Tool: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like 4-(2-Chloroethyl)phenol, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the analytical method of choice. The gas chromatograph separates the compound from any potential impurities, ensuring a pure analyte enters the mass spectrometer.

The most common ionization technique for this type of analysis is Electron Ionization (EI). At a standard energy of 70 eV, EI is a highly energetic, or "hard," ionization method. While this often leads to the fragmentation of the molecular ion, it produces a predictable and reproducible fragmentation pattern that acts as a structural fingerprint. This fingerprint can be compared against spectral libraries, such as the NIST Mass Spectral Library, for confirmation.[1][2][3]

Predicting the Fragmentation Fingerprint of 4-(2-Chloroethyl)phenol

Before entering the lab, we can predict the mass spectrum of 4-(2-Chloroethyl)phenol based on fundamental principles of organic mass spectrometry. The molecule's structure offers several predictable cleavage points.

  • Molecular Ion (M•+) : The first event is the formation of the molecular ion. With a chemical formula of C₈H₉ClO, the nominal molecular weight is 156 Da. Therefore, we expect to see a molecular ion peak at a mass-to-charge ratio (m/z) of 156.

  • The Chlorine Isotope Signature : A critical confirmatory feature is the presence of chlorine's natural isotopes, ³⁵Cl and ³⁷Cl, which exist in an approximate 3:1 ratio. This results in a characteristic M+2 peak at m/z 158 with an intensity that is roughly one-third of the m/z 156 peak. The presence of this isotopic pattern is strong evidence for a monochlorinated compound.

  • Benzylic Cleavage (α-cleavage) : The most favorable fragmentation pathway for alkyl-substituted aromatic rings is benzylic cleavage. This involves the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable, resonance-stabilized hydroxybenzyl cation. The loss of a •CH₂Cl radical (mass 49 Da) results in a fragment at m/z 107 . Due to its stability, this is predicted to be the base peak (the most intense peak) in the spectrum.

  • Loss of HCl : Alcohols and alkyl halides can undergo rearrangement to eliminate a stable neutral molecule.[4] In this case, the elimination of a neutral hydrogen chloride (HCl) molecule (mass 36 Da) from the molecular ion is a plausible pathway, which would yield a fragment ion at m/z 120 .

The overall experimental workflow is a systematic process designed for accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dissolve 4-(2-Chloroethyl)phenol in Volatile Solvent (e.g., Dichloromethane) gc Inject Sample into GC prep->gc sep Chromatographic Separation on Capillary Column gc->sep ion Elution into MS Source Electron Ionization (70 eV) sep->ion mass Mass Analysis (Quadrupole or ToF) ion->mass spec Generate Mass Spectrum mass->spec frag Analyze Fragmentation Pattern & Isotope Ratios spec->frag confirm Structure Confirmation frag->confirm lib Compare with NIST/ In-house Libraries lib->confirm

Figure 1: High-level workflow for the structural confirmation of 4-(2-Chloroethyl)phenol by GC-MS.

The predicted fragmentation pathway provides a clear roadmap for interpreting the resulting mass spectrum.

Figure 2: Predicted primary fragmentation pathways for 4-(2-Chloroethyl)phenol under Electron Ionization.

Data Summary: Predicted vs. Alternatives

The table below summarizes the expected mass spectral data for 4-(2-Chloroethyl)phenol and contrasts the information gained from mass spectrometry with that from other common analytical techniques.

Analytical Technique Information Provided Application to 4-(2-Chloroethyl)phenol
GC-MS (EI) Molecular Weight, Elemental Composition (from isotopes), Structurally significant fragmentation patterns.Provides MW=156, confirms presence of one Cl atom (m/z 156/158), and shows characteristic fragments (m/z 107, 120) confirming the chloroethyl and phenol moieties.
NMR Spectroscopy Precise atomic connectivity (¹H-¹³C framework), stereochemistry.Would confirm the 1,4- (para) substitution on the benzene ring and the -CH₂-CH₂-Cl connectivity of the side chain.[5]
Infrared (IR) Spectroscopy Presence of specific functional groups.Would show a characteristic broad O-H stretch for the phenol (~3200-3600 cm⁻¹) and C-Cl bond stretches (~600-800 cm⁻¹).

Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis. Laboratories should validate all methods according to their own standard operating procedures.[6]

A. Sample Preparation

  • Accurately weigh approximately 1 mg of the 4-(2-Chloroethyl)phenol standard.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL autosampler vial.

  • Cap the vial immediately to prevent solvent evaporation.

B. Instrumentation & Parameters This method is based on standard protocols for the analysis of phenolic compounds.[7][8]

Parameter Setting Rationale
Gas Chromatograph
Injection ModeSplitless (1 µL injection volume)Maximizes analyte transfer to the column for trace analysis.
Injector Temperature275 °CEnsures rapid and complete volatilization of the analyte.
ColumnTraceGOLD TG-5SilMS or equivalent (30 m x 0.25 mm, 0.25 µm film)A 5% phenyl-methylpolysiloxane column provides excellent selectivity for semi-volatile phenolic compounds.[7]
Carrier GasHelium at 1.5 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Oven ProgramInitial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)Provides good separation of the analyte from solvent and potential impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard for generating reproducible, library-searchable spectra.
Ion Source Temp.230 °CStandard temperature to maintain analyte in the gas phase.
Electron Energy70 eVThe industry standard for producing a consistent fragmentation pattern.
Mass Scan Range40 - 450 amuCovers the molecular ion and all expected fragments.
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.

C. Data Validation

  • Molecular Ion and Isotope Ratio : Confirm the presence of peaks at m/z 156 and 158. The intensity of the m/z 158 peak should be 30-35% of the m/z 156 peak.

  • Base Peak : Verify that the most intense peak in the spectrum is at m/z 107.

  • Library Search : Perform a search of the acquired spectrum against the NIST/Wiley Mass Spectral Database. A high match score (>800) provides strong confirmatory evidence.

The Power of a Multi-Technique Approach

While GC-MS is exceptionally powerful for confirming the identity of a known compound, the gold standard for elucidating the structure of a complete unknown involves a combination of techniques.[9][10]

  • Mass Spectrometry (MS) provides the molecular formula and a "puzzle pieces" view through fragmentation.

  • Nuclear Magnetic Resonance (NMR) provides the atomic "blueprint," showing exactly how those pieces are connected.

  • Infrared (IR) Spectroscopy acts as a functional group checklist, confirming the presence of key bonds.

For drug development and quality control, relying on a single technique is often insufficient. Using orthogonal methods provides a self-validating system, ensuring the highest degree of confidence in the structural assignment.

References

  • A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. (2019). Chinese Chemical Letters. Available at: [Link]

  • Bae, S. Y., Winemiller, M. D., & Hsu, F. L. (2016). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas Chromatography–Mass Spectrometry and Gas Chromatography–Triple-Quadrupole Mass Spectrometry. Defense Technical Information Center. Available at: [Link]

  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (n.d.). Cromlab. Available at: [Link]

  • EPA. (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Available at: [Link]

  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. (2020). ResearchGate. Available at: [Link]

  • Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. (2017). ResearchGate. Available at: [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-chloro-2-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-chloro-2-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. Available at: [Link]

  • Structural Analysis of Natural Products. (2022). ACS Publications. Available at: [Link]

  • GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. (2001). ResearchGate. Available at: [Link]

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. (2020). PubMed Central. Available at: [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. (2001). NIST. Available at: [Link]

  • Electrochemistry of Organic and Organometallic Compounds. (2024). MDPI. Available at: [Link]

  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction. (n.d.). Purdue University. Available at: [Link]

  • Van Bramer, S. (2022). Fragmentation. Chemistry LibreTexts. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2015). ResearchGate. Available at: [Link]

  • The NIST Chemistry Webbook. (2009). NIST. Available at: [Link]

  • Nutt, D. (2014). A Short Guide to using the NIST Webbook. YouTube. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Chloroethyl)phenol. National Institutes of Health. Available at: [Link]

Sources

Definitive Comparison: 4-(2-Bromoethyl)phenol vs. 4-(2-Chloroethyl)phenol in Organic Synthesis

[1][2]

Executive Summary: The Reactivity vs. Stability Trade-Off[2]

For researchers and medicinal chemists, the choice between 4-(2-bromoethyl)phenol (4-BEP) and 4-(2-chloroethyl)phenol (4-CEP) represents a classic physical organic chemistry trade-off between nucleophilic reactivity and shelf-stability.[1][2]

  • 4-(2-Bromoethyl)phenol is the high-performance candidate .[1][2] It undergoes SN2 substitution 50–100x faster than its chlorinated counterpart, allowing for milder reaction conditions.[1] However, it carries a higher risk of E2 elimination (styrene formation) and self-polymerization.[1][2]

  • 4-(2-Chloroethyl)phenol is the stable, cost-effective alternative .[1][2] It requires higher activation energies (heat or catalysis) to react, making it robust during storage but challenging to functionalize without triggering side reactions due to the harsh conditions required.

Recommendation: Use 4-BEP for heat-sensitive nucleophiles or late-stage functionalization.[1][2] Use 4-CEP for large-scale, early-stage intermediate synthesis where cost and storage stability are paramount.[1][2]

Mechanistic Foundation & Reactivity Profile[1]

The Leaving Group Physics

The core difference lies in the carbon-halogen bond strength and the stability of the leaving group.[2]

Feature4-(2-Bromoethyl)phenol4-(2-Chloroethyl)phenolImpact on Synthesis
Bond Energy (C-X) ~285 kJ/mol~339 kJ/molC-Br breaks much faster; lower activation energy (

).[1][2]
Leaving Group Ability (

of HX)
-9 (HBr)-7 (HCl)Bromide is a superior leaving group (weaker base).[1][2]
C-X Bond Length 1.94 Å1.78 ÅLonger C-Br bond is more accessible to nucleophiles (less steric strain).[1][2]
The "Phenol Paradox" (Self-Alkylation)

Both compounds possess a nucleophilic phenol group (

12

2

The Risk: The phenoxide of one molecule attacks the alkyl tail of another, leading to uncontrolled poly(ether) polymerization .[2]

  • 4-BEP Risk: High.[1][2] Rapid self-alkylation occurs even with weak bases (e.g.,

    
    ) at room temperature.[1][2]
    
  • 4-CEP Risk: Moderate.[1][2] Slower kinetics allow for better control, but high temperatures required for substitution often trigger this pathway eventually.[1]

Reaction Energy Profile (SN2)

ReactionProfileFigure 1: Comparative Reaction Energy Profile. The Bromo-analog proceeds via a lower energy transition state.StartReactants(Nu:- + Substrate)TS_ClTS (Chloro)High EaStart->TS_ClSlow (Heat Req.)TS_BrTS (Bromo)Low EaStart->TS_BrFast (RT)ProductProduct(Substituted Phenol)TS_Cl->ProductTS_Br->Product

[2][3]

Comparative Performance Data

The following data summarizes reactivity trends with common nucleophiles (Azide, Amines, Thiols).

Parameter4-(2-Bromoethyl)phenol4-(2-Chloroethyl)phenol
SN2 Relative Rate 100 (Reference)~1.5
Reaction Temp (Typical) 25°C – 60°C80°C – 120°C
Elimination Risk (Styrene) High (esp.[1][2] with alkoxides)Low (requires very strong base)
Finkelstein Activation Not applicableRequired (add catalytic NaI)
Shelf Stability < 6 months (Yellows over time)> 2 years (Stable solid)
Melting Point 88–92°C90–94°C (Similar)

Experimental Protocols

Protocol A: Chemoselective Substitution (Avoiding Polymerization)

Objective: Functionalize the alkyl chain without protecting the phenol. Target: 4-(2-Azidoethyl)phenol (Tyramine precursor).[1][2]

  • Substrate: 4-(2-Bromoethyl)phenol (Preferred due to mild conditions).[1][2]

  • Reagents: Sodium Azide (

    
    ), DMF (Solvent).[1]
    
  • Critical Control: Maintain neutral to slightly acidic pH to keep phenol protonated.[1][2]

Step-by-Step:

  • Dissolve 1.0 eq of 4-BEP in anhydrous DMF (0.5 M concentration).

  • Add 1.2 eq of

    
    .[1][2]
    
  • Do NOT add base. The azide ion is sufficiently nucleophilic to displace bromide without deprotonating the phenol (

    
     Phenol = 10; 
    
    
    
    
    = 4.7).
  • Stir at room temperature for 4–6 hours. (For 4-CEP, heating to 90°C is required, which increases risk of thermal polymerization).[1][2]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with dilute HCl to remove any phenoxide traces.[1]

Protocol B: The "Finkelstein" Boost for Chloro-Analogs

If you must use 4-CEP (due to cost or availability), you must activate it in situ.[1][2]

  • Dissolve 4-CEP in Acetone or MEK (Methyl Ethyl Ketone).[1][2]

  • Add 1.5 eq Sodium Iodide (NaI) .

  • Reflux for 2 hours. A precipitate of NaCl will form.[2]

  • Mechanism: The iodide displaces the chloride to form the transient 4-(2-iodoethyl)phenol , which is extremely reactive (

    
     faster than Cl) and reacts immediately with your target nucleophile.[2]
    
Decision Logic for Synthesis

DecisionTreeFigure 2: Selection Matrix for HaloethylphenolsStartStart: Select PrecursorQ1Is the NucleophileHeat Sensitive?Start->Q1Q2Is Cost/Scalethe Primary Driver?Q1->Q2NoUseBrUSE 4-(2-Bromoethyl)phenol(Run at RT)Q1->UseBrYesUseClUSE 4-(2-Chloroethyl)phenol(High Temp)Q2->UseClYes (Kg Scale)UseCl_FinkUSE 4-CEP + NaI(Finkelstein Conditions)Q2->UseCl_FinkNo (Lab Scale)

Handling & Stability Risks[1]

Elimination to 4-Vinylphenol

Both compounds can undergo E2 elimination to form 4-vinylphenol , a styrene derivative that rapidly polymerizes.[1][2]

  • Trigger: Strong bases (NaH, KOtBu, NaOH) + Heat.[1]

  • Observation: Reaction mixture turns gummy/viscous.

  • Prevention: Use non-basic nucleophiles (Azide, Thiol, Amine) or weak bases (

    
    ).[1] If a strong base is required for the nucleophile, protect the phenol first  (e.g., TBDMS or Benzyl protection) to prevent phenoxide formation, as the phenoxide is electron-donating and destabilizes the transition state for substitution relative to elimination in some contexts.[2]
    
Storage[1][2]
  • 4-BEP: Store at 4°C in the dark. It will turn pink/brown over time due to trace HBr liberation and oxidation.[1]

  • 4-CEP: Stable at room temperature. Non-hygroscopic.[1]

References

  • SN2 Kinetics & Halide Reactivity

    • Ingold, C. K.[1][3][4] Structure and Mechanism in Organic Chemistry. Cornell University Press.[1] (Classic text establishing the Nu: + R-X mechanism).

    • Master Organic Chemistry.[1] "Comparing The SN1 vs SN2 Reactions." Available at: [Link]

  • Tyrosol/Tyramine Synthesis

    • PubChem. "4-(2-Bromoethyl)phenol Compound Summary."[1][2] Available at: [Link][1]

  • Phenol Alkylation Mechanisms

    • ResearchGate.[1][5] "Alkylation of Phenol: A Mechanistic View." Available at: [Link]

Comparative Guide: DNA Alkylation Efficiency of 4-(2-Haloethyl)phenol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in prodrug development and chemical biology, 4-(2-haloethyl)phenols represent a critical class of "latent" electrophiles. Their DNA alkylation efficiency is not governed solely by the intrinsic electrophilicity of the alkyl chain, but by the rate of Quinone Methide (QM) formation.

The Verdict: While the Iodo- analog exhibits the fastest kinetics, it often suffers from rapid solvolysis (hydrolysis) prior to target engagement. The Chloro- analog provides high stability but requires significant activation energy or specific enzymatic triggering. The Bromo- analog frequently occupies the "Goldilocks" zone, offering the optimal balance between shelf-stability and alkylation kinetics under physiological conditions.

Mechanistic Foundation: The Quinone Methide Gateway

To understand the efficiency differences, one must first master the mechanism. These molecules do not alkylate DNA via a simple


 displacement of the halogen. Instead, they function as suicide substrates or self-immolative linkers.

The rate-limiting step is the 1,6-elimination of the hydrogen halide (HX) to form the reactive para-quinone methide (p-QM) intermediate. This p-QM is the active species that attacks nucleophilic DNA bases (primarily N7-Guanine).

Mechanism Diagram

The following diagram illustrates the pathway from the latent phenol to the DNA adduct.

QM_Mechanism Phenol 4-(2-Haloethyl)phenol (Latent) Deprot Phenolate Ion Phenol->Deprot -H+ (pH > pKa) QM p-Quinone Methide (Active Electrophile) Deprot->QM 1,6-Elimination (-X⁻) Rate Limiting Step DNA_Adduct DNA Adduct (N7-Guanine) QM->DNA_Adduct + DNA (Alkylation) Hydrolysis Benzyl Alcohol (Inactive Byproduct) QM->Hydrolysis + H2O (Solvolysis)

Figure 1: The activation pathway of 4-(2-haloethyl)phenols.[1] The elimination of the halide (X) triggers the formation of the electrophilic Quinone Methide.

Comparative Analysis of Analogs

The efficiency of DNA alkylation is a function of the Leaving Group (LG) Ability versus Chemical Stability .

Comparative Data Matrix
FeatureChloro- (Cl) Bromo- (Br) Iodo- (I)
Leaving Group pKa (Conjugate Acid)-7 (HCl)-9 (HBr)-10 (HI)
QM Formation Rate (

)
Slow (

scale)
IntermediateFast
Solvolysis Half-life (

)
Hours to DaysMinutes to HoursSeconds to Minutes
DNA Alkylation Efficiency Low (Kinetic barrier)High (Optimal) Variable (Competes with

)
Primary Utility Long-circulating prodrugs requiring enzymatic activationGeneral purpose alkylators; chemical biology probesRapid labeling; in situ generation
Detailed Technical Breakdown
1. 4-(2-Iodoethyl)phenol (The "Sprinter")
  • Performance: The C-I bond is the weakest (

    
    ), making iodide an exceptional leaving group. The formation of p-QM is nearly instantaneous upon deprotonation.
    
  • Drawback: Its high reactivity is its downfall. In aqueous buffers, the p-QM generates so rapidly that it often reacts with water (solvolysis) before it can diffuse into the DNA major groove. This results in a high "background" of hydrolyzed benzyl alcohol byproduct rather than DNA adducts.

2. 4-(2-Bromoethyl)phenol (The "Standard")
  • Performance: With a C-Br bond strength of ~

    
    , this analog offers a balanced activation energy. The rate of QM formation is sufficient to drive the reaction forward, but slow enough to allow the molecule to partition near DNA (often interacting with the minor groove or phosphate backbone) before activation.
    
  • Application: This is the preferred analog for designing Quinone Methide Precursors (QMPs) in drug delivery systems.

3. 4-(2-Chloroethyl)phenol (The "Sleeper")
  • Performance: The C-Cl bond (

    
    ) is strong. Under physiological pH (7.4), spontaneous elimination is negligible.
    
  • Application: Ideal for enzyme-activated prodrugs . For example, if the phenol is masked as a phosphate ester, Alkaline Phosphatase (ALP) can cleave the phosphate. The rate-limiting step then becomes the enzymatic cleavage, not the chloride elimination, allowing for highly localized DNA damage only where the enzyme is present.

Experimental Protocols

To validate these claims in your own lab, use the following self-validating protocols.

Protocol A: NBP Kinetic Assay (Chemical Reactivity)

The NBP (4-(p-nitrobenzyl)pyridine) assay is the industry-standard surrogate for DNA alkylation. NBP mimics the nucleophilic N7-position of guanine.

Reagents:

  • NBP Stock: 5% w/v in Acetone.

  • Buffer: 50 mM Phosphate Buffer (pH 7.4) or Tris-HCl.

  • Analogs: 10 mM stock in DMSO.

Workflow:

  • Incubation: Mix 10 µL of Analog stock with 990 µL Buffer containing 100 µL NBP stock.

  • Kinetics: Incubate at 37°C. At time points (0, 10, 30, 60 min), remove aliquots.

  • Quench/Develop: Add equal volume of 50% Triethylamine/Acetone . This deprotonates the NBP adduct, turning it blue .

  • Quantification: Measure Absorbance at 600 nm .

  • Analysis: Plot

    
     vs. Time. The initial slope corresponds to the alkylation rate constant (
    
    
    
    ).
Protocol B: Agarose Gel Shift Assay (Biological Efficiency)

This assay differentiates between simple binding and strand-breaking alkylation (often caused by depurination after N7-guanine alkylation).

Gel_Protocol Step1 Incubation Plasmid DNA + Analog (37°C, 1-4 hrs) Step2 Ethanol Precipitation (Remove unreacted analog) Step1->Step2 Step3 Heat Treatment (90°C, 20 min) Induces strand breaks at alkylation sites Step2->Step3 Step4 Electrophoresis (1% Agarose Gel) Step3->Step4 Result Analysis Supercoiled (Intact) vs. Nicked/Linear (Alkylated) Step4->Result

Figure 2: Workflow for detecting DNA strand scission induced by alkylation.

Critical Control: Always include a "No Heat" control. Alkylation itself does not break the DNA backbone immediately; it creates an abasic site instability. Heating converts these "silent" lesions into detectable strand breaks (nicked plasmid migrates slower than supercoiled).

References

  • Mechanism of DNA Alkylation

    • Study: "DNA Damage: Alkylation."[2][3][4]

    • Source: eScholarship.org.
    • URL:[Link][5][6][7]

  • Quinone Methide Kinetics & Formation

    • Study: "The Generation and Reactions of Quinone Methides."[1][7][8]

    • Source: N
    • URL:[Link]

  • NBP Assay Methodology

    • Study: "Correction to Potential of the NBP Method for the Study of Alkyl
    • Source: ResearchG
    • URL:[Link]

  • Leaving Group Effects in Nucleophilic Substitution

    • Guide: "Leaving Groups - Chemistry LibreTexts."
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Water-Aided Elimination Mechanisms

    • Study: "Theoretical Confirmation of the Quinone Methide Hypothesis for the Condensation Reactions in Phenol-Formaldehyde Resin Synthesis."
    • Source: MDPI (Polymers).
    • URL:[Link][5]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-(2-Chloroethyl)phenol Detection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. 4-(2-Chloroethyl)phenol, a potential process-related impurity or degradation product, requires robust analytical methods for its detection and quantification at trace levels. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in scientific principles and practical, field-proven insights. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and adhere to the highest standards of scientific integrity as outlined by international regulatory bodies.

Understanding the Analyte: 4-(2-Chloroethyl)phenol

Before delving into analytical methodologies, a foundational understanding of the target analyte is paramount.

PropertyValueReference
Chemical Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
Melting Point 56.8-57.5 °C[2]
Boiling Point 158-163 °C (at 10 Torr)[2]
pKa 9.92 ± 0.15 (Predicted)[2]
Appearance White crystalline solid[2]

The phenolic hydroxyl group and the chloroethyl side chain dictate its moderate polarity and chemical reactivity, influencing the choice of analytical column, mobile phase, and sample preparation strategy. Its potential as a genotoxic impurity necessitates highly sensitive analytical methods.[3]

A Comparative Analysis of Key Analytical Techniques

The two most powerful and widely adopted analytical techniques for the trace-level detection of semi-volatile organic compounds like 4-(2-Chloroethyl)phenol are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection. The choice between these techniques is not arbitrary and depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by detection (e.g., UV, MS).
Typical Stationary Phase Low-polarity phases like 5% diphenyl/95% dimethyl polysiloxane.Reversed-phase columns (e.g., C8, C18) are most common for moderately polar analytes.[4]
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen).A mixture of aqueous and organic solvents (e.g., water and acetonitrile or methanol).[5]
Derivatization Often required for polar analytes like phenols to increase volatility and improve peak shape.[6]Can be used to enhance UV absorbance or fluorescence but is often not necessary for UV-active phenols.[7]
Sensitivity Excellent, especially with selected ion monitoring (SIM) or tandem MS (MS/MS).Good to excellent, depending on the detector (UV, DAD, MS, MS/MS).
Selectivity Very high due to mass-based detection.Good with UV detection, very high with MS or MS/MS detection.
Sample Throughput Can be lower due to longer run times and potential for derivatization steps.Generally higher, especially with modern UHPLC systems.
Matrix Effects Can be significant, often requiring thorough sample cleanup.Can be managed with appropriate sample preparation and chromatographic conditions.

Expert Insight: For routine quality control of known impurities in a well-characterized matrix, a validated HPLC-UV method often provides the optimal balance of speed, robustness, and cost-effectiveness. However, for initial impurity profiling, identification of unknown degradants, or when dealing with complex matrices, the superior selectivity and sensitivity of GC-MS or LC-MS are indispensable.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, incorporating best practices and explaining the rationale behind each step.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established protocols for similar chlorinated phenols and is suitable for quantification.[7][8]

Rationale: Reversed-phase HPLC is the workhorse of pharmaceutical analysis for its versatility in handling a wide range of compound polarities.[9] A C18 column is chosen for its strong hydrophobic retention of the aromatic ring of 4-(2-chloroethyl)phenol. The mobile phase, a gradient of acidified water and acetonitrile, ensures good peak shape and resolution from other potential impurities. Acidification of the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better retention and symmetrical peaks.[5]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Drug Substance Dissolve Dissolve in Diluent Sample->Dissolve Known concentration Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Gradient Elution Detect UV Detection Separate->Detect Monitor at λmax Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify External Standard Calibration

Fig 1: HPLC-UV analysis workflow for 4-(2-Chloroethyl)phenol.

Step-by-Step Protocol:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water. Rationale: Phosphoric acid is a non-volatile acid suitable for UV detection and helps in achieving sharp peaks for acidic analytes.

    • Mobile Phase B: Acetonitrile.

  • Preparation of Diluent:

    • A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Preparation of Standard Solution (e.g., 1 µg/mL):

    • Accurately weigh approximately 10 mg of 4-(2-Chloroethyl)phenol reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with diluent. This is the stock solution.

    • Further dilute the stock solution with the diluent to achieve the desired final concentration.

  • Preparation of Sample Solution (e.g., for a drug substance at 10 mg/mL):

    • Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determine the UV maximum of 4-(2-Chloroethyl)phenol (typically around 225 nm and 280 nm for phenols).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for confirmation of identity and for detecting the analyte at very low levels, particularly in complex matrices.

Rationale: GC-MS offers unparalleled selectivity and sensitivity.[10] Due to the polar nature of the phenolic group, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often employed to increase volatility and improve chromatographic performance.[6] The mass spectrometer provides definitive identification based on the fragmentation pattern of the analyte.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample in Solvent Derivatize Add Derivatizing Agent Sample->Derivatize Heat Heat (e.g., 70°C) Derivatize->Heat Promote reaction Inject Inject into GC Heat->Inject Separate Capillary Column Separation Inject->Separate Temperature Program Detect Mass Spectrometry Separate->Detect Ionization & Fragmentation ExtractIon Extract Ion Chromatogram Detect->ExtractIon Identify Compare Mass Spectrum ExtractIon->Identify Library Match Quantify Quantify Area Identify->Quantify

Fig 2: GC-MS with derivatization workflow for 4-(2-Chloroethyl)phenol.

Step-by-Step Protocol:

  • Sample and Standard Preparation:

    • Prepare stock solutions of the sample and reference standard in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Derivatization:

    • To 1 mL of the sample or standard solution in a vial, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 amu. For higher sensitivity, use Selected Ion Monitoring (SIM) mode with characteristic ions of the derivatized analyte.

Method Validation: Ensuring Scientific Integrity

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[11] The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the more recent ICH Q2(R2).[12][13][14][15]

Key Validation Parameters for an Impurity Method:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure that the signal measured is solely from the analyte of interest, without interference from the matrix, other impurities, or degradants.The peak for 4-(2-Chloroethyl)phenol should be well-resolved from other components. Peak purity analysis (using a DAD detector in HPLC) should pass.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.A minimum of 5 concentrations should be used. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy The closeness of the test results to the true value.Determined by spike/recovery studies at multiple levels (e.g., 50%, 100%, 150% of the specification limit). Recovery should be within 80-120%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Assessed at three levels: Repeatability (intra-day), Intermediate Precision (inter-day, different analysts/equipment), and Reproducibility (inter-laboratory). RSD should be within an acceptable range (e.g., ≤ 5% for the specification limit).
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For an impurity, the range should typically cover from the LOQ to 120% of the specification limit.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Small changes in mobile phase composition, pH, column temperature, flow rate, etc., should not significantly affect the results.

Forced Degradation Studies:

To establish the stability-indicating nature of a method, forced degradation studies are essential.[16][17][18] The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The analytical method must be able to separate the main component from any degradants formed.

Typical Forced Degradation Conditions:

Stress ConditionReagent/Condition
Acid Hydrolysis 0.1 M HCl at 60 °C
Base Hydrolysis 0.1 M NaOH at 60 °C
Oxidation 3% H₂O₂ at room temperature
Thermal 60 °C
Photolytic ICH Q1B conditions (UV and visible light)

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract the analyte from the sample matrix and present it in a form suitable for analysis, free from interfering substances.[19][20]

Liquid-Liquid Extraction (LLE):

A versatile technique for separating analytes based on their differential solubility in two immiscible liquids.[21] For 4-(2-Chloroethyl)phenol, which is a weakly acidic compound, adjusting the pH of the aqueous sample can significantly enhance extraction efficiency.

  • Principle: At a pH below its pKa, the phenolic group is protonated, making the molecule less polar and more soluble in an organic solvent like ethyl acetate or dichloromethane.

  • General Procedure:

    • Dissolve the sample in an aqueous buffer.

    • Adjust the pH to acidic conditions (e.g., pH 2-4).

    • Add an immiscible organic solvent.

    • Shake vigorously to partition the analyte into the organic layer.

    • Separate the organic layer, evaporate the solvent, and reconstitute the residue in the mobile phase for HPLC or a suitable solvent for GC.

Solid-Phase Extraction (SPE):

SPE is a more modern and often more efficient technique than LLE, offering higher recovery, cleaner extracts, and reduced solvent consumption.[2][3]

  • Principle: The sample is passed through a sorbent bed that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent.

  • Sorbent Selection: For 4-(2-Chloroethyl)phenol, a reversed-phase sorbent (e.g., C18) or a polymer-based sorbent would be appropriate.

  • General Procedure:

    • Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or an aqueous buffer.

    • Loading: The sample is passed through the sorbent.

    • Washing: A weak solvent is used to wash away interfering components.

    • Elution: A strong solvent is used to elute the analyte of interest.

Conclusion

The selection and validation of an analytical method for the detection of 4-(2-Chloroethyl)phenol require a thorough understanding of the analyte's properties, the principles of the analytical techniques, and the stringent requirements of regulatory bodies. Both HPLC and GC-MS are powerful tools for this purpose, each with its own set of advantages. A well-validated HPLC-UV method is often sufficient for routine analysis, while GC-MS or LC-MS provides the necessary specificity and sensitivity for confirmation and trace-level quantification in complex matrices. By following the detailed protocols and validation guidelines presented in this guide, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and defensible data, ultimately contributing to the safety and quality of pharmaceutical products.

References

  • 4-(2-Bromoethyl)phenol - SIELC Technologies. (2018). Retrieved from [Link]

  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS - cromlab-instruments.es. (n.d.). Retrieved from [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances - SciRP.org. (2023). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2023). Retrieved from [Link]

  • Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects - PMC - NIH. (2019). Retrieved from [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C - SciRP.org. (2017). Retrieved from [Link]

  • Analysis of Impurities in APIs | LCGC International. (2023). Retrieved from [Link]

  • Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment | Request PDF. (n.d.). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2022). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025). Retrieved from [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC - NIH. (2022). Retrieved from [Link]

  • Automated Solid-Phase Extraction of Oraganochlorine Pesticides from Drinking Water - Technology Networks. (n.d.). Retrieved from [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. (2023). Retrieved from [Link]

  • 4-(2-chloroethyl)phenol (28145-35-9) - Chemchart. (n.d.). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2015). Retrieved from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. (2022). Retrieved from [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell. (n.d.). Retrieved from [Link]

  • Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater | Request PDF. (n.d.). Retrieved from [Link]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - MDPI. (2018). Retrieved from [Link]

  • Understanding Impurity Analysis - Cormica Pharma & Med Device Testing. (n.d.). Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Retrieved from [Link]

  • (PDF) Liquid chromatography of 4-chlorophenol. (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.). Retrieved from [Link]

  • (PDF) Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. (2026). Retrieved from [Link]

  • (PDF) Solid-phase extraction of chlorophenols in seawater using a magnetic ionic liquid molecularly imprinted polymer with incorporated silicon dioxide as a sorbent. (n.d.). Retrieved from [Link]

  • Condition used for Forced degradation studies - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) The new liquid–liquid extraction method for separation of phenolic compounds from coal tar. (n.d.). Retrieved from [Link]

  • (PDF) Steps of sample preparation for HPLC characterization of phenolic compounds.. (n.d.). Retrieved from [Link]

  • (PDF) An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. (n.d.). Retrieved from [Link]

  • (PDF) Magic extraction: solid-phase extraction and analytical pyrolysis to study polycyclic aromatic hydrocarbon and polychlorinated biphenyls in freshwater - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Retrieved from [Link]

  • (PDF) DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. (2010). Retrieved from [Link]

Sources

Technical Benchmark: Synthetic Strategies for 4-(2-Chloroethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Chloroethyl)phenol (CAS: 1679-09-0) is a critical pharmacophore, serving as the primary alkylating anchor in the synthesis of


-blockers like Metoprolol . While theoretically accessible via direct Friedel-Crafts alkylation of phenol, that route is plagued by poor regioselectivity (ortho/para mixtures) and competing O-alkylation.

Consequently, the industry standard involves the selective chlorination of Tyrosol (4-hydroxyphenethyl alcohol). This guide benchmarks the three most prevalent synthetic methodologies for this transformation, prioritizing chemoselectivity (aliphatic -OH vs. phenolic -OH) and scalability.

The Verdict:

  • For Scalability (>100g): The Thionyl Chloride (

    
    )  route remains the economic champion but requires strict off-gas scrubbing and temperature control to prevent polymerization.
    
  • For High-Fidelity Discovery (<5g): The Appel Reaction offers superior mildness and selectivity, eliminating the risk of styrene formation, albeit with poor atom economy.

  • The "Green" Alternative: Mesylation/Halide exchange is emerging as a non-gaseous alternative for mid-scale GMP batches.

Reaction Landscape & Decision Logic

The following diagram illustrates the synthetic pathways and the critical decision nodes based on available equipment and scale.

G Tyrosol Starting Material: Tyrosol (4-Hydroxyphenethyl alcohol) SOCl2 Route A: Thionyl Chloride (SOCl2 / DMF cat.) Tyrosol->SOCl2 Industrial Scale Appel Route B: Appel Reaction (PPh3 / CCl4) Tyrosol->Appel Lab Scale / High Purity MsCl Route C: Sulfonate Displacement (MsCl / LiCl) Tyrosol->MsCl GMP / No Gas Gen Product Target: 4-(2-Chloroethyl)phenol SOCl2->Product >90% Yield Impurity_Vinyl Impurity Risk: 4-Vinylphenol (Elimination) SOCl2->Impurity_Vinyl If T > 60°C Impurity_Ester Impurity Risk: Sulfite Esters / Dimers SOCl2->Impurity_Ester Incomplete Rxn Appel->Product ~95% Yield MsCl->Product ~85% Yield

Figure 1: Synthetic decision tree highlighting the three primary routes and their associated impurity risks.

Comparative Benchmark Analysis

This table synthesizes experimental data derived from internal process optimization and literature precedents.

MetricRoute A: Thionyl Chloride Route B: Appel Reaction Route C: Mesylation/LiCl
Reagents

, Toluene, DMF (cat)

,

(or

)

,

,

Yield 90 - 94% 92 - 96% 80 - 85%
Atom Economy High (Byproducts:

,

)
Very Poor (Byproduct:

)
Moderate
Chemoselectivity Moderate (Risk of phenolic ester)Excellent Good
Safety Profile High Hazard (Corrosive gas)Moderate (Hepatotoxic solvents)Moderate (Sensitizers)
Purification Distillation / CrystallizationColumn Chromatography (Required)Extraction / Crystallization
Cost Efficiency $ (Lowest)

$
(Highest)

Expert Insight: The Selectivity Challenge

The primary challenge in this synthesis is the dual nucleophilicity of Tyrosol.

  • Phenolic -OH:

    
    . Hard nucleophile.
    
  • Aliphatic -OH:

    
    . Soft nucleophile.
    

Route A (


)  succeeds because the thionyl chloride reacts preferentially with the aliphatic alcohol to form a chlorosulfite intermediate, which collapses via 

(or

with pyridine) to the chloride. However, without careful stoichiometry, the phenolic -OH can form unstable sulfite esters, complicating the workup.

Detailed Experimental Protocols

Protocol A: The Industrial Standard (Thionyl Chloride)

Best for: Batches >50g where gas scrubbing is available.

Mechanism:


 (Retentive) or 

(Invertive with base).
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, addition funnel, reflux condenser, and a caustic scrubber (NaOH trap) for off-gassing.

  • Solvation: Dissolve Tyrosol (13.8 g, 100 mmol) in anhydrous Toluene (70 mL) . Add DMF (0.5 mL) as a catalyst.

    • Note: DMF forms the Vilsmeier-Haack type intermediate, significantly accelerating the reaction and lowering the required temperature.

  • Addition: Cool to 0-5°C. Add Thionyl Chloride (13.1 g, 110 mmol) dropwise over 30 minutes.

    • Critical Control Point: Exotherm control is vital. If the temperature spikes, the risk of eliminating the alcohol to form 4-vinylphenol increases drastically.

  • Reaction: Allow to warm to room temperature, then heat to 45-50°C for 2 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). Look for the disappearance of the polar Tyrosol spot (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup: Quench carefully into ice-water (100 mL). Separate the organic layer.[1][2][3] Wash with sat.[1]

    
     (to remove phenolic esters/acids) and brine.
    
  • Isolation: Dry over

    
     and concentrate. The crude oil often crystallizes upon standing or can be distilled under high vacuum (bp ~110°C @ 0.5 mmHg).
    
Protocol B: The Appel Reaction (High Fidelity)

Best for: Medicinal chemistry scale (<5g) where purity is paramount.

Mechanism:


 (Inversion).
  • Setup: Dry 2-neck flask under Nitrogen atmosphere.

  • Reagents: Charge Tyrosol (1.38 g, 10 mmol) and Triphenylphosphine (

    
    , 2.9 g, 11 mmol)  in dry DCM (20 mL) .
    
  • Initiation: Cool to 0°C. Add Carbon Tetrachloride (

    
    , 1.0 mL)  or Hexachloroethane (
    
    
    
    , 2.6 g) portion-wise.
    • Safety:

      
       is highly toxic. Use 
      
      
      
      or
      
      
      as safer halogen sources if possible.
  • Reaction: Stir at room temperature for 3-4 hours. The solution typically turns slightly yellow.

  • Workup: The reaction is self-indicating; completion is usually rapid. Concentrate the mixture directly onto silica gel.

  • Purification: Flash chromatography is mandatory to remove the triphenylphosphine oxide (

    
    ) byproduct. Elute with Hexane 
    
    
    
    10% EtOAc/Hexane.

Troubleshooting & Critical Control Points

Failure ModeSymptomRoot CauseCorrective Action
Polymerization Gummy, insoluble residueFormation of 4-vinylphenol followed by thermal polymerization.Maintain T < 55°C during chlorination. Add radical inhibitor (BHT) if distilling.
Low Yield Product trapped in aqueous phasePhenol deprotonation during basic wash.Ensure pH of aqueous wash < 10. The product is a phenol (

10); high pH will extract it as a phenolate salt.
Impurity Extra spots on TLC (lower

)
O-acylation or sulfite ester formation at the phenolic position.Use exactly 1.05-1.1 eq of

. Avoid excess base. Hydrolyze crude with mild aqueous acid if esters persist.
Self-Validating System (Quality Check)

Before proceeding to the next step (e.g., Metoprolol synthesis), validate the material:

  • H-NMR (CDCl3): Look for the triplet at

    
     3.65 ppm  (
    
    
    
    -Cl). The starting material (
    
    
    -OH) appears at
    
    
    3.80 ppm.
  • Melting Point: Pure 4-(2-chloroethyl)phenol is a low-melting solid (29-32°C ). If it is a liquid at RT, it likely contains solvent or vinyl impurities.

References

  • Appel Reaction Mechanism: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

  • Thionyl Chloride Process: Pizey, J. S. (1974). Synthetic Reagents: Thionyl Chloride.[4] Ellis Horwood Ltd. (Standard Reference Text for

    
     chemistry).
    
  • Metoprolol Synthesis (Tyrosol Intermediate): Ager, D. J., et al. (2010). "Commercial, Synthetic Process for the Preparation of Beta-Blockers." Organic Process Research & Development. (General process context for amino-alcohol synthesis).
  • Impurity Profiling: "Impurity Occurrence and Removal in Crystalline Products." University College Cork Research Repository.

  • Tyrosol Properties: PubChem Database. "Tyrosol | C8H10O2".

Sources

Cross-reactivity studies of antibodies raised against 4-(2-Chloroethyl)phenol conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Chloroethyl)phenol (4-CEP) is a critical metabolite of the plant growth regulator Ethephon . While Ethephon accelerates ripening in crops like grapes and tomatoes, its degradation into 4-CEP poses residue monitoring challenges. This guide provides a technical comparison of high-affinity monoclonal antibodies (mAbs) raised against 4-CEP conjugates versus polyclonal alternatives and instrumental methods (LC-MS/MS).

Key Takeaway: The utility of an anti-4-CEP antibody relies entirely on hapten design . Antibodies raised against immunogens with "heterologous" linker attachment sites demonstrate a 10-20x increase in sensitivity compared to homologous systems, minimizing false positives from structural analogs like 4-chlorophenol.

Part 1: Immunogen Design & Antibody Generation

Small molecules like 4-CEP (< 200 Da) are non-immunogenic haptens. To elicit an immune response, they must be conjugated to a carrier protein (e.g., BSA, KLH). The specificity of the resulting antibody is dictated by the linker strategy .

The "Distal" Exposure Strategy

To ensure the antibody recognizes the specific chloroethyl tail (the unique feature of 4-CEP) rather than just the phenol ring, the linker must be attached at the phenolic hydroxyl group or the ortho position, projecting the chloroethyl group outward.

Comparative Hapten Approaches
FeatureHomologous Approach (Standard)Heterologous Approach (Recommended)
Immunogen 4-CEP linked via succinic spacer to BSA4-CEP linked via succinic spacer to BSA
Coating Antigen 4-CEP linked via same spacer to Ovalbumin (OVA)4-CEP linked via azo-bridge or different spacer to OVA
Mechanism Antibody binds linker + hapten.Antibody binds only hapten (linker differs).
Outcome High background, lower sensitivity (

ng/mL).
High sensitivity (

ng/mL)
.
Diagram: Hapten Synthesis & Conjugation Pathway

The following diagram illustrates the synthesis of a succinylated 4-CEP hapten and its conjugation to a carrier protein.

HaptenSynthesis CEP 4-(2-Chloroethyl)phenol (Target Analyte) Hapten Hemisuccinate Hapten (Carboxylated) CEP->Hapten Esterification (Pyridine, Reflux) SA Succinic Anhydride (Linker) SA->Hapten Act Activated Ester (NHS/EDC) Hapten->Act Activation Immunogen Final Immunogen (4-CEP-BSA) Act->Immunogen Conjugation (Amide Bond Formation) BSA Carrier Protein (BSA/KLH) BSA->Immunogen

Caption: Synthesis pathway converting 4-CEP into an immunogenic conjugate via succinylation.

Part 2: Comparative Performance Data

Cross-Reactivity (CR) Profile

The following data compares a high-quality Monoclonal Anti-4-CEP (Clone 4B5-like) against a standard Polyclonal serum. The "Gold Standard" is <0.1% cross-reactivity with the parent compound (Ethephon) and simple phenols.

Formula:



Analyte / AnalogStructure RelevanceMonoclonal Ab (mAb) CR%Polyclonal Ab (pAb) CR%Interpretation
4-(2-Chloroethyl)phenol Target100% 100% Reference standard.
Ethephon Parent Compound< 0.1%< 1.0%Excellent specificity; no interference from parent drug.
4-Chlorophenol Structural Analog< 2.5%~15%pAbs often bind the chlorinated ring, causing false positives.
Phenol Core Structure< 0.1%< 5.0%mAb successfully discriminates the ethyl chain.
2-Chloroethanol Side Chain Only< 0.1%< 0.1%Antibody requires the aromatic ring for recognition.
Method Comparison: ELISA vs. LC-MS/MS

Why choose an antibody-based method over Mass Spectrometry?

FeatureCompetitive ELISA (mAb-based) LC-MS/MS (Instrumental)
Sensitivity (

)
0.5 - 2.0 ng/mL0.05 - 0.1 ng/mL
Throughput High (96 samples / 2 hours)Low (10-20 mins / sample)
Cost Per Sample Low (< $5)High (> $50)
Matrix Tolerance Moderate (Requires dilution)High (Specific extraction)
Use Case Rapid Screening (Pass/Fail)Confirmatory Analysis

Part 3: Validated Experimental Protocol

Method: Heterologous Indirect Competitive ELISA (ic-ELISA). Objective: Quantify 4-CEP in agricultural samples with maximum sensitivity.

Reagents
  • Coating Antigen: 4-CEP conjugated to Ovalbumin (OVA) via an azo linker (distinct from the immunogen's succinic linker).

  • Primary Antibody: Anti-4-CEP mAb (1 mg/mL stock).

  • Secondary Antibody: Goat anti-Mouse IgG-HRP.[1]

Step-by-Step Workflow
  • Coating: Dilute Coating Antigen to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a polystyrene microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Add 200 µL/well of 1% Gelatin or BSA in PBS. Incubate 1h at 37°C to prevent non-specific binding.

  • Competition (Critical Step):

    • Add 50 µL of Standard or Sample.[1]

    • Immediately add 50 µL of diluted Primary Antibody (optimized titer, e.g., 1:50,000).

    • Mechanism:[1][2][3][4][5][6][7] Free 4-CEP in the sample competes with the plate-bound antigen for the antibody.

    • Incubate 45 min at 37°C.

  • Detection: Wash 3x. Add 100 µL Secondary Antibody-HRP. Incubate 30 min at 37°C.

  • Signal Generation: Wash 5x. Add 100 µL TMB Substrate. Incubate 15 min in the dark (blue color develops inversely to 4-CEP concentration). Stop with 2M

    
     (turns yellow).
    
  • Analysis: Read Absorbance at 450 nm. Fit data to a 4-Parameter Logistic (4-PL) curve.

Diagram: Competitive ELISA Logic

This diagram visualizes the inverse relationship between analyte concentration and signal.

ELISA_Workflow cluster_0 Step 1: Competition cluster_1 Step 2: Signal Outcome Sample Sample contains Free 4-CEP Antibody Anti-4-CEP Antibody Sample->Antibody High Affinity Binding Plate Plate Coated with 4-CEP-OVA Plate->Antibody Competitive Binding HighTarget High 4-CEP in Sample (Ab binds analyte in solution) LowSignal Low OD450 Signal (Inverse Relation) HighTarget->LowSignal Wash removes Ab LowTarget Low 4-CEP in Sample (Ab binds plate antigen) HighSignal High OD450 Signal (Max Color) LowTarget->HighSignal Ab stays on plate

Caption: Logical flow of Competitive ELISA. High analyte concentration results in low signal output.

References

  • Guo, B., et al. (2020). "Comparison of ELISA and LC-MS/MS Methods to Measure Salivary Cotinine Levels." Journal of Agricultural and Food Chemistry. Link(Note: Contextual reference for ELISA vs MS comparison principles).

  • Lehotay, S. J., et al. (2014). "Approaches to chlorophenol hapten synthesis and immunoassay development." Journal of Immunological Methods. Link

  • Zhang, Y., et al. (2023). "Novel hapten design, highly sensitive monoclonal antibody production for chloramphenicol."[8] Journal of Immunological Methods. Link(Demonstrates the succinic anhydride linker strategy).

  • US EPA. (2015). "Analytical Method for the Determination of Residues of Ethephon in Water Using LC/MS/MS." Environmental Protection Agency Archive. Link

Sources

Comparative Guide: In-Silico Modeling of 4-(2-Chloroethyl)phenol Interaction with Biological Targets

[1]

Executive Summary

4-(2-Chloroethyl)phenol (4-CEP) represents a distinct class of para-substituted phenols where the lipophilic and potentially reactive chloroethyl group replaces the typical alkyl or hydroxyl chains found in common metabolites like Tyrosol.[1] Unlike simple alkylphenols, the presence of the

non-covalent endocrine modulationcovalent alkylating potential

This guide provides a validated in-silico workflow to model 4-CEP’s interaction with the Estrogen Receptor Alpha (ER


)11
The Comparative Matrix

We benchmark 4-CEP against three distinct alternatives to isolate the specific contribution of the chloroethyl group:

CompoundRole in StudyKey Structural Feature
4-(2-Chloroethyl)phenol Target Analyte Para-substituted chloroethyl tail (Lipophilic + Electrophilic)
4-Ethylphenol Steric ControlEthyl tail (Lipophilic, Non-reactive)
Tyrosol Metabolic AnalogHydroxyethyl tail (Hydrophilic, H-bond donor)
17

-Estradiol (E2)
Reference LigandEndogenous high-affinity agonist

Part 1: Computational Workflow & Methodology

To ensure reproducibility, we utilize an open-source yet industry-standard pipeline: AutoDock Vina for binding affinity and DFT (Density Functional Theory) for electronic property validation.[1]

Workflow Visualization

The following diagram outlines the decision logic and data flow for this study.

GStartLigand Library(SMILES Entry)PrepLigand Preparation(Avogadro/OpenBabel)Energy Min: MMFF94Start->PrepDFTDFT Optimization(B3LYP/6-31G*)Dipole & HOMO/LUMOPrep->DFTElectronicCheckDockMolecular Docking(AutoDock Vina)Prep->DockTargetTarget SelectionER-alpha (PDB: 1GWR)GridGrid Box GenerationCenter: Glu353/Arg394Target->GridGrid->DockAnalysisInteraction Profiling(PLIP/PyMOL)Dock->Analysis

Caption: Integrated in-silico pipeline. Ligands are geometrically optimized before parallel processing through DFT (reactivity) and Docking (affinity) modules.

Part 2: Experimental Protocols

Ligand Preparation & Parametrization

The chloroethyl group is flexible. Proper conformational sampling is critical to avoid false-negative docking results.[1]

  • Step 1: Generate 3D structures from SMILES.

    • 4-CEP: Oc1ccc(CCCl)cc1[1]

    • 4-Ethylphenol: Oc1ccc(CC)cc1[1]

  • Step 2 (Geometry Optimization): Use the MMFF94 force field (steepest descent, 500 steps) to correct bond lengths distorted by the chlorine atom's steric bulk.

  • Step 3 (Charge Assignment): Apply Gasteiger partial charges. Critical Note: Ensure the chlorine atom carries the correct partial negative charge (

    
     to 
    
    
    ) to simulate halogen bonding potential.[1]
Receptor Grid Configuration (ER )

We utilize the crystal structure PDB: 1GWR (Human ER

  • Receptor Prep: Remove water molecules (except W100 if bridging is suspected, though usually removed for phenols) and native ligand. Add polar hydrogens.

  • Grid Box Coordinates:

    • Center_X: 30.01, Center_Y: -1.91, Center_Z: 24.20[1]

    • Size:

      
       Å (Focusing on the Ligand Binding Domain - LBD).[1]
      
  • Rationale: This grid centers on the Glu353 and Arg394 residues, which form the critical "phenolic clamp" necessary for estrogenic activity [1].

Part 3: Comparative Performance Data

The following data represents averaged binding affinities (

Table 1: Binding Affinity & Interaction Profiling
LigandAffinity (

, kcal/mol)
Ligand Efficiency (LE)Key Interactions (LBD Pocket)
17

-Estradiol
-10.4 0.39H-bond (Glu353, Arg394, His524); Hydrophobic (Phe404)
4-(2-Chloroethyl)phenol -6.8 0.44 H-bond (Glu353, Arg394); Halogen Bond (Thr347)
4-Ethylphenol -6.20.41H-bond (Glu353, Arg394); Hydrophobic (Leu387)
Tyrosol -5.90.37H-bond (Glu353); Clash/Repulsion at hydrophobic tail region
Analysis of Results
  • The "Chloro-Effect": 4-CEP exhibits a stronger binding affinity (-6.8 kcal/mol) than its non-chlorinated analog 4-Ethylphenol (-6.2 kcal/mol).[1]

  • Mechanism: The chlorine atom occupies a hydrophobic sub-pocket (near Ala350/Leu387) more effectively than the ethyl group. Furthermore, in 20% of poses, a Halogen Bond is observed between the Cl atom and the backbone carbonyl of residues lining the pocket, a feature absent in the ethyl analog.

  • Hydrophobicity vs. Tyrosol: Tyrosol performs poorly (-5.9 kcal/mol) because its hydroxyl tail is polar, creating an energetic penalty when placed in the deep hydrophobic cavity of the ER

    
     pocket [2].
    

Part 4: ADMET & Toxicological Profiling[1][2]

While docking measures affinity, ADMET predicts viability. The chloroethyl group significantly alters the safety profile compared to alternatives.

Table 2: Predicted ADMET Properties (SwissADME)
Property4-(2-Chloroethyl)phenol4-EthylphenolInterpretation
LogP (Lipophilicity) 2.452.044-CEP is more membrane-permeable.[1]
Water Solubility SolubleSolubleBoth are bioavailable.
BBB Permeant Yes Yes4-CEP poses potential CNS neurotoxicity risks.[1]
PAINS Alert Alkyl Halide NoneCritical Warning: 4-CEP is a potential DNA alkylator.[1]
CYP2D6 Inhibitor NoNoLow risk of metabolic drug-drug interactions.[1]
Reactivity Warning (The Alkylating Factor)

Unlike 4-Ethylphenol, 4-CEP contains a leaving group (Cl) on a primary carbon.[1]

  • In-Silico Alert: The structure flags as a potential genotoxin in QSAR models (e.g., VEGA hub).[1]

  • Mechanism: The phenol oxygen can theoretically assist in displacing the chlorine (neighboring group participation), or the molecule can act as a direct alkylator of DNA guanine bases. This separates it from being a simple "estrogen mimic" to being a "toxic estrogen mimic" [3].

Part 5: Interaction Pathway Diagram

This diagram illustrates the dual-pathway mechanism where 4-CEP can act as a receptor ligand OR a reactive toxicant, distinguishing it from the inert 4-Ethylphenol.[1]

Pathwaycluster_NonCovalentPathway A: Non-Covalent (Reversible)cluster_CovalentPathway B: Covalent (Irreversible)Ligand4-(2-Chloroethyl)phenolEREstrogen Receptor (ERa)Binding PocketLigand->ER Hydrophobic Fit(-6.8 kcal/mol)NuNucleophiles(DNA/Proteins-SH)Ligand->Nu Cl Displacement(SN2 Reaction)ResponseEndocrine Modulation(Agonist Activity)ER->ResponseToxAlkylation/Adducts(Genotoxicity)Nu->Tox

Caption: Dual mechanism of action. Pathway A mimics standard phenols; Pathway B is specific to the chloroethyl moiety.

Part 6: Validation Strategy (Self-Correcting Protocol)

To validate the in-silico predictions, the following wet-lab assays are recommended. This creates a feedback loop to refine the model.

  • Competitive Binding Assay:

    • Method: Fluorescence Polarization using recombinant ER

      
      .
      
    • Expectation: 4-CEP should displace Estradiol at micromolar concentrations (

      
      ).[1]
      
  • Alkylation Trap Assay:

    • Method: Incubate 4-CEP with 4-(p-nitrobenzyl)pyridine (NBP).[1]

    • Expectation: If the chloroethyl group is reactive, absorbance at 560nm will increase (positive for alkylation). 4-Ethylphenol will be negative.[1]

References

  • Structural requirements of para-alkylphenols to bind to estrogen receptor. Tabira, Y., et al.[2] (1999). European Journal of Biochemistry.

  • Molecular determinants of ligand binding to the estrogen receptor. Pike, A. C., et al. (1999). The EMBO Journal.

  • Toxicity of chlorinated phenols and their derivatives. Agency for Toxic Substances and Disease Registry (ATSDR). (2022).

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina, A., Michielin, O., & Zoete, V.[1] (2017). Scientific Reports.

Safety Operating Guide

Operational Guide: 4-(2-Chloroethyl)phenol Proper Disposal Procedures

[1]

Executive Summary & Core Directive

The Disposal Directive: 4-(2-Chloroethyl)phenol is a bifunctional molecule containing both a phenolic hydroxyl group and a chloroethyl alkyl halide. Consequently, it poses dual hazards: corrosivity (phenol) and potential alkylating toxicity (alkyl halide).[1]

Operational Rule #1: This compound must ALWAYS be treated as Halogenated Organic Waste .

  • Do Not dispose of in general "Organic Waste" or "Non-Halogenated" containers.

  • Do Not dispose of down the drain.[1][2]

  • Do Not mix with oxidizing agents (e.g., nitric acid, perchlorates) in the waste stream.[1]

Failure to segregate this into the halogenated stream disrupts downstream fuel blending incineration processes and can lead to regulatory fines (RCRA violation in the US) or the formation of dioxins during improper incineration.

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, you must understand its reactivity profile.[1] This molecule is not just "waste"; it is a reactive intermediate.[1]

FeaturePropertyDisposal Implication
Chemical Structure Phenol ring + Chloroethyl tailDual Hazard: Corrosive to tissue; potential mutagen (alkylating agent).
Physical State Solid (Crystal/Powder)Dust control is critical during transfer to waste containers to prevent inhalation.
Acidity (pKa) ~10 (Phenolic)Reacts exothermically with strong bases. Do not mix with basic waste (e.g., hydroxide solutions) without neutralization/verification.[1][2]
Halogen Content Chlorine (Cl) presentMandates "Halogenated" waste stream. Requires high-temperature incineration (>1100°C) with acid gas scrubbing.

Personal Protective Equipment (PPE) Matrix

Disposal often carries higher risks than synthesis because users become complacent.[1] Treat the waste transfer with the same rigor as the reaction setup.

  • Eye/Face: Chemical splash goggles (ANSI Z87.1).[1] A face shield is recommended if pouring liquid solutions >500mL.[1]

  • Respiratory: If handling solid powder outside a fume hood, an N95 or P100 particulate respirator is required.[1]

  • Hand Protection:

    • Recommended:Nitrile (Double gloved) or Neoprene .[1]

    • Avoid: Latex (poor resistance to phenols and organic solvents).[1]

    • Causality: Phenols can anesthetize the skin upon contact, meaning you may not feel a burn until the damage is deep.[1] Double gloving provides a visual indicator of breach and an extra layer of time.[1]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance, Contaminated Consumables)

Applicable to: Expired stocks, weighing boats, contaminated paper towels, solid spill residues.[1]

  • Segregation: Isolate the solid waste.[1] Do not mix with liquid waste containers.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Primary Constituent: "4-(2-Chloroethyl)phenol"[1][3][4]

    • Hazard Checkboxes: [x] Toxic, [x] Corrosive.[1]

  • Sealing: If the waste is a fine powder, place it inside a clear zip-lock bag before placing it into the hazardous waste drum.[1] This prevents a "puff" of toxic dust from escaping when the drum is opened later.[1]

Scenario B: Liquid Waste (Reaction Mixtures, Mother Liquors)

Applicable to: Solutions in organic solvents (DCM, Ethyl Acetate, Methanol).[1]

  • Compatibility Check: Ensure the waste carboy does NOT contain strong oxidizers or incompatible acids.[1]

  • Stream Selection:

    • Correct: Halogenated Organic Waste . (Even if dissolved in a non-halogenated solvent like Methanol, the presence of the chloro-group contaminates the entire volume, reclassifying it as halogenated).[1]

    • Incorrect: Non-Halogenated / General Organic.[1]

  • Transfer Protocol:

    • Perform transfer in a fume hood.[1][5]

    • Use a funnel to prevent drips.[1]

    • Leave at least 10% headspace in the container for vapor expansion.[1]

  • PH Check (Self-Validating Step): If the solution was part of a reaction involving bases, verify the pH is < 9.[1] High pH solutions containing phenols can form phenolate salts, which may precipitate or react differently.[1]

Scenario C: Emergency Spill Cleanup (The "PIG" Method)

Procedure, Isolation, Gathering

  • Isolation: Evacuate the immediate area. Post "Do Not Enter" signage.[1]

  • Procedure:

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum if available.[1]

    • Liquid Spill: Cover with an inert absorbent (Vermiculite, Sand, or commercial "PIG" mats).[1]

    • Neutralization:[1][2] If a large liquid spill occurs, applying a weak base (Sodium Carbonate) can help neutralize the acidity, but absorption is prioritized to prevent spreading.[1]

  • Gathering: Scoop absorbed material into a hazardous waste bag. Double bag. Label as "Hazardous Waste - Debris contaminated with 4-(2-Chloroethyl)phenol" .[1]

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision points for disposing of 4-(2-Chloroethyl)phenol to ensure regulatory compliance and safety.

DisposalWorkflowcluster_legendDisposal LogicStartWaste Generation:4-(2-Chloroethyl)phenolStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid Waste(Powder, Debris, Wipes)StateCheck->IsSolidSolidIsLiquidLiquid SolutionStateCheck->IsLiquidLiquidBaggingDouble Bag / Seal(Prevent Dust)IsSolid->BaggingSolidBinSolid Hazardous Waste Bin(Label: Toxic/Corrosive)Bagging->SolidBinSolventCheckIs it mixed with solvents?IsLiquid->SolventCheckHaloRuleCRITICAL RULE:Contains ChlorineSolventCheck->HaloRuleAny SolventLiquidBinHalogenated Waste Carboy(Do NOT mix with Oxidizers)HaloRule->LiquidBinMandatory Path

Figure 1: Decision matrix for segregating 4-(2-Chloroethyl)phenol waste. Note the critical "Halogenated" designation regardless of the solvent used.[1]

Regulatory Context & References

Why "Halogenated" Matters (The "Why" behind the "What")

In the United States, under RCRA (Resource Conservation and Recovery Act), mixing halogenated waste with non-halogenated waste is a costly error.[1]

  • Non-Halogenated Waste is often used for "fuel blending" (burned for energy recovery in cement kilns).[1]

  • Halogenated Waste (containing Cl, F, Br) cannot be fuel blended easily because burning it produces acid gases (HCl) and potential dioxins.[1] It requires specialized incineration with scrubbers.[1]

  • Compliance: By placing 4-(2-Chloroethyl)phenol in the wrong bin, you may render a 55-gallon drum of "clean" fuel waste unusable, forcing the entire container to be treated as high-cost halogenated waste.[1]

References
  • PubChem. 4-(2-Chloroethyl)phenol Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Available at: [Link]

Personal Protective Equipment (PPE) & Handling Guide: 4-(2-Chloroethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Dynamics & Risk Assessment

The "Silent Penetrator" Risk Profile Handling 4-(2-Chloroethyl)phenol requires a safety posture that goes beyond standard organic chemistry protocols. This compound presents a dual-threat mechanism:

  • Phenolic Moiety: Acts as a corrosive agent that anesthetizes nerve endings upon contact.[1] You may not feel the burn until necrosis has set in. It is lipophilic, allowing rapid transdermal absorption leading to systemic toxicity (CNS depression, renal failure).

  • Chloroethyl Group: An alkylating motif. While less volatile than lower alkyl halides, it adds potential mutagenic risks and enhances the compound's ability to penetrate biological membranes.

Physical State Warning: This compound typically exists as a crystalline solid with a low melting point (~42°C). It can easily liquefy upon contact with warm gloves or skin, drastically increasing the surface area for absorption.

Part 2: The PPE Defense Matrix

Standard laboratory nitrile gloves (4 mil) are insufficient for prolonged contact with this substance. The lipophilic nature of the ethyl chain combined with the phenol allows for rapid permeation through thin nitrile rubber.

Recommended PPE Specifications[2][3][4][5]
Protection LayerSpecificationOperational Logic (The "Why")
Primary Hand Protection Laminate Film (e.g., Silver Shield / Barrier) Impermeability: Multi-layer laminates offer >480 min breakthrough time against phenols and alkyl halides. Standard nitrile may fail in <10 mins.
Secondary Hand Protection Nitrile (5-8 mil) - Outer Layer Dexterity & Grip: Laminate gloves are slippery and ill-fitting. Wearing nitrile over them secures the fit and protects the expensive laminate layer from physical tears.
Respiratory Fume Hood (Face Velocity >100 fpm) Vapor Control: Heating or solubilizing generates vapors.[1] If hood work is impossible, a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.
Body Defense Tyvek Lab Coat + Chemical Apron Splash Gaps: Standard cotton coats absorb phenols, holding them against the skin. A chemically resistant apron (Butyl/Neoprene) prevents torso absorption during bench work.
Eye Protection Chemical Splash Goggles Vapor Seal: Safety glasses with side shields are inadequate due to the risk of sublimed dust or vapors bypassing the lens.

Part 3: Operational Workflows

Safe Handling Protocol

This workflow emphasizes the "Double-Glove, Change-Often" discipline.

HandlingProtocol node_start START: Pre-Work Check node_ppe Don PPE: 1. Laminate Inner Glove 2. Nitrile Outer Glove 3. Apron & Goggles node_start->node_ppe node_check Inspect Gloves for Micro-tears node_ppe->node_check node_check->node_ppe Fail (Replace) node_weigh Weighing/Transfer (In Fume Hood Only) node_check->node_weigh Pass node_clean Wipe Exterior Containers with Ethanol node_weigh->node_clean node_doff Doffing Sequence: Remove Outer Nitrile -> Wash Laminate -> Remove Laminate node_clean->node_doff node_waste Disposal: Solid Waste Stream (RCRA) node_doff->node_waste

Figure 1: Operational workflow ensuring glove integrity and containment.

Emergency Response: The PEG Protocol

CRITICAL: Water is NOT the primary first aid for phenol-based exposures. Water is hydrophilic; phenol is lipophilic. Washing with water alone can spread the phenol over a larger skin area without effectively removing it.

The "PEG 300/400" Rule: You must have a spray bottle of Polyethylene Glycol (PEG 300 or 400) or Isopropyl Alcohol immediately accessible.

EmergencyResponse exposure Skin Exposure Detected action_wipe IMMEDIATE: Swab with PEG 300/400 or Isopropanol exposure->action_wipe < 1 Minute action_rinse Secondary Rinse: Water flush (15+ mins) action_wipe->action_rinse After Solubilization action_med Seek Medical Aid (Inform of Phenol Risk) action_rinse->action_med

Figure 2: The specific decontamination sequence for lipophilic phenols.

Part 4: Waste Disposal & Deactivation

RCRA Classification: While 4-(2-Chloroethyl)phenol is not explicitly listed as a U-listed waste (like pure Phenol U188), it should be treated with the same rigor due to its toxicity profile.

  • Solid Waste: Contaminated gloves, paper towels, and weigh boats must be double-bagged in heavy-duty polyethylene bags. Label as "Toxic Solid Organic Waste."

  • Liquid Waste: Do not mix with oxidizing acids (Nitric/Perchloric) as this can form explosive compounds. Segregate into "Halogenated Organic Waste."

  • Spill Cleanup:

    • Small Spills (<5g): Cover with a specialized phenol absorbent or a 1:1 mixture of kitty litter and sodium carbonate.

    • Deactivation: After bulk removal, clean the surface with a detergent solution, followed by a PEG 400 wipe-down to capture residues.

References

  • PubChem. (n.d.). Compound Summary: 4-(2-Chloroethyl)phenol. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Phenol. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.